Ralometostat
Beschreibung
Eigenschaften
Molekularformel |
C21H23N5O2S |
|---|---|
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
N-(6-amino-5-methylpyridin-3-yl)-2-[(2R,5S)-2-(1,3-benzothiazol-5-yl)-5-methylpiperidin-1-yl]-2-oxoacetamide |
InChI |
InChI=1S/C21H23N5O2S/c1-12-3-5-17(14-4-6-18-16(8-14)24-11-29-18)26(10-12)21(28)20(27)25-15-7-13(2)19(22)23-9-15/h4,6-9,11-12,17H,3,5,10H2,1-2H3,(H2,22,23)(H,25,27)/t12-,17+/m0/s1 |
InChI-Schlüssel |
NXXBDYHMHHINFC-YVEFUNNKSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H](N(C1)C(=O)C(=O)NC2=CN=C(C(=C2)C)N)C3=CC4=C(C=C3)SC=N4 |
Kanonische SMILES |
CC1CCC(N(C1)C(=O)C(=O)NC2=CN=C(C(=C2)C)N)C3=CC4=C(C=C3)SC=N4 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Ralometostat (Mevrometostat)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ralometostat, also known as mevrometostat (PF-06821497), is an investigational, orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2).[1][2] Developed by Pfizer, it is currently under clinical investigation primarily for the treatment of metastatic castration-resistant prostate cancer (mCRPC) in combination with enzalutamide (B1683756).[2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This guide provides a detailed overview of the mechanism of action of this compound, supported by preclinical and clinical data, experimental methodologies, and visual representations of the key pathways involved.
Core Mechanism of Action: Inhibition of EZH2 Catalytic Activity
This compound is a potent and selective inhibitor of both wild-type and mutant forms of EZH2.[1][3] Its primary mechanism of action is the competitive inhibition of the S-adenosyl-L-methionine (SAM) binding site within the SET domain of EZH2, thereby preventing the transfer of a methyl group to its histone substrate.[4]
The canonical function of EZH2 within the PRC2 complex is to catalyze the mono-, di-, and trimethylation of H3K27.[5] H3K27 trimethylation (H3K27me3) is a repressive epigenetic mark that leads to chromatin compaction and transcriptional silencing of target genes.[6] By inhibiting EZH2, this compound leads to a global decrease in H3K27me3 levels. This reduction in repressive histone methylation results in the reactivation of silenced tumor suppressor genes and the downregulation of oncogenes that are aberrantly expressed due to EZH2 hyperactivity.[1][7][8]
Signaling Pathway of EZH2 Inhibition by this compound
Caption: this compound inhibits the EZH2 subunit of the PRC2 complex, preventing H3K27 trimethylation and leading to the reactivation of tumor suppressor genes.
Quantitative Preclinical Data
This compound has demonstrated high potency and selectivity for EZH2 in various preclinical assays. The following tables summarize key quantitative data.
Table 1: In Vitro Enzymatic and Cellular Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| Ki | EZH2 (Y641N mutant) | <1 nM | [1] |
| Ki | EZH2 (Wild-Type) | <100 pM | [3] |
| Ki | EZH1 | 70 nM | [1][9] |
| IC50 (H3K27me3 reduction) | Karpas-422 cells | 4 nM | [5] |
| IC50 (Cell proliferation) | Karpas-422 cells | 6 nM | [5] |
| Selectivity | Panel of 14 methyltransferases | Selective at 10 µM | [9] |
| Selectivity | Panel of 40 kinases | Selective at 10 µM | [9] |
Table 2: In Vivo Antitumor Activity of this compound
| Model | Treatment | Outcome | Reference |
| Karpas-422 mouse xenograft | 100 mg/kg, s.c. | Tumor regression | [9] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the mechanism of action of EZH2 inhibitors like this compound.
1. EZH2 Enzymatic Assay
This assay measures the ability of a compound to inhibit the methyltransferase activity of the EZH2 complex.
-
Principle: A radiometric assay using a tritiated methyl donor (3H-SAM) and a histone H3 peptide or recombinant nucleosome substrate. The amount of incorporated radioactivity is proportional to the enzyme activity.
-
Protocol Outline:
-
Recombinant PRC2 complex is incubated with the histone substrate and varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of 3H-SAM.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped, and the histone substrate is captured on a filter membrane.
-
Unincorporated 3H-SAM is washed away.
-
The radioactivity on the filter is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Experimental Workflow for EZH2 Enzymatic Assay
Caption: A generalized workflow for determining the in vitro enzymatic inhibition of EZH2.
2. Cell Viability Assay
This assay determines the effect of this compound on the proliferation and survival of cancer cells.
-
Principle: A colorimetric or luminescent assay that measures the metabolic activity of viable cells.
-
Protocol Outline (CellTiter-Glo® as an example):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or vehicle control (DMSO).
-
Plates are incubated for a specified period (e.g., 72-96 hours).
-
CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Luminescence is measured using a plate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.[10]
-
3. Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the changes in H3K27me3 levels at specific gene promoters in response to this compound treatment.
-
Principle: Formaldehyde is used to cross-link proteins to DNA in intact cells. The chromatin is then sheared, and an antibody specific to H3K27me3 is used to immunoprecipitate the chromatin fragments associated with this modification. The associated DNA is then purified and quantified by qPCR or sequencing (ChIP-seq).
-
Protocol Outline:
-
Cells are treated with this compound or vehicle.
-
Proteins are cross-linked to DNA with formaldehyde.
-
Cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
A portion of the sheared chromatin is saved as an "input" control.
-
The remaining chromatin is incubated with an antibody against H3K27me3.
-
The antibody-chromatin complexes are captured using protein A/G beads.
-
The beads are washed to remove non-specifically bound chromatin.
-
The cross-links are reversed, and the DNA is purified.
-
The amount of specific DNA sequences is quantified by qPCR using primers for target gene promoters.
-
Clinical Evidence and Pharmacodynamics
Clinical trials of this compound, particularly the NCT03460977 study, have provided valuable insights into its activity and safety profile in patients.
Table 3: Key Clinical and Pharmacodynamic Findings for this compound (in combination with Enzalutamide in mCRPC)
| Endpoint | Finding | Reference |
| Radiographic Progression-Free Survival (rPFS) | Hazard Ratio of 0.51 (49% reduction in risk of progression or death) | [2][11] |
| Objective Response Rate (ORR) | 26.7% (vs. 14.3% for enzalutamide alone) | [12][13] |
| PSA50 Response Rate | 34.1% (vs. 15.4% for enzalutamide alone) | [12][13][14] |
| H3K27me3 Reduction (Tumor Biopsies) | Geometric mean reduction of -75% at 1250 mg twice daily | [15] |
| Common Treatment-Emergent Adverse Events | Diarrhea (78.0%), decreased appetite (58.5%), dysgeusia (58.5%) | [11][12][13] |
| Grade ≥3 TEAEs | 53.7% (vs. 42.5% for enzalutamide alone) | [12][13] |
Pharmacodynamic studies in patients have confirmed the on-target activity of this compound, showing a dose-dependent reduction in H3K27me3 levels in both peripheral blood mononuclear cells and tumor biopsies.[7][15]
Downstream Effects and Signaling Pathways
The inhibition of EZH2 by this compound leads to the modulation of several downstream signaling pathways implicated in cancer progression.
-
Reactivation of Tumor Suppressor Genes: this compound treatment leads to the increased expression of genes repressed by the PRC2/EZH2 complex. Examples include BMP7, CPAMD8, EYA4, FHL1, IGFBP3, and NOV.[7]
-
Suppression of Cell Cycle and Proliferation Pathways: A decrease in the expression of genes involved in the E2F pathway, the G2M checkpoint, and Myc responsive genes has been observed.[7] This includes genes such as AURKA, CDK1, FOXM1, RAD54L, TOP2A, and TYMS.[7]
-
Modulation of Androgen Receptor (AR) Signaling: In prostate cancer, EZH2 is known to co-regulate AR-mediated transcriptional programs.[16] By inhibiting EZH2, this compound may disrupt this oncogenic signaling axis, providing a rationale for its combination with AR pathway inhibitors like enzalutamide.
Logical Relationship of this compound's Downstream Effects
Caption: Inhibition of EZH2 by this compound leads to altered gene expression, resulting in various antitumor effects.
This compound (mevrometostat) is a potent and selective EZH2 inhibitor with a well-defined mechanism of action. By targeting the catalytic activity of EZH2, it reverses the aberrant epigenetic silencing of tumor suppressor genes and downregulates oncogenic pathways, leading to antitumor effects. Preclinical data have established its in vitro and in vivo efficacy, and clinical trials have demonstrated promising activity, particularly in combination with enzalutamide for the treatment of metastatic castration-resistant prostate cancer. The ongoing Phase 3 studies will further elucidate the therapeutic potential of this targeted epigenetic modulator. This guide provides a comprehensive technical overview of this compound's core mechanism, supported by current scientific and clinical evidence, to aid researchers and drug development professionals in their understanding of this novel anticancer agent.
References
- 1. PF-06821497 (Mevrometostat) | EZH2 Y641N inhibitor | Probechem Biochemicals [probechem.com]
- 2. Mevrometostat - Wikipedia [en.wikipedia.org]
- 3. Mevrometostat (PF-06821497) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 4. Novel Natural Inhibitors Targeting Enhancer of Zeste Homolog 2: A Comprehensive Structural Biology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mevrometostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. benchchem.com [benchchem.com]
- 7. ascopubs.org [ascopubs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Update Phase 1: Mevrometostat Shows Promise in Prostate Cancer by Targeting EZH2 – PROSTATE WARRIORS – The latest news about prostate cancer [prostatewarriors.com]
- 12. oncologynewscentral.com [oncologynewscentral.com]
- 13. urologytimes.com [urologytimes.com]
- 14. researchgate.net [researchgate.net]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
- 16. researchgate.net [researchgate.net]
Ralometostat: A Technical Guide to its EZH2 Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ralometostat, also known as PF-06821497, is a potent and selective, orally bioavailable small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). Aberrant EZH2 activity is implicated in the pathogenesis of various malignancies, including non-Hodgkin lymphoma and castration-resistant prostate cancer, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the EZH2 inhibitor activity of this compound, detailing its mechanism of action, quantitative potency, and the experimental protocols used for its characterization.
Mechanism of Action
This compound functions as a competitive inhibitor of the S-adenosyl-L-methionine (SAM) cofactor binding site within the SET domain of EZH2. By occupying this site, this compound prevents the transfer of a methyl group from SAM to the lysine 27 residue of histone H3. This inhibition of EZH2's catalytic activity leads to a global decrease in the levels of H3K27 di- and tri-methylation (H3K27me2/3), which are repressive epigenetic marks. The reduction of these repressive marks results in the de-repression of target genes, including tumor suppressor genes, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1]
Quantitative Data
The following tables summarize the key quantitative data characterizing the in vitro and cellular activity of this compound.
Table 1: In Vitro Biochemical Potency of this compound
| Target | Assay Type | Parameter | Value | Reference |
| EZH2 (Y641N mutant) | Biochemical | Ki | <0.1 nM | [2] |
| EZH2 (Wild-Type) | Biochemical | Ki | <100 pM | [1] |
| EZH2 (Y641N mutant) | Biochemical | Ki | <100 pM | [1] |
| EZH1 | Biochemical | Ki | 70 nM | [2] |
Table 2: Cellular Activity of this compound in Karpas-422 Cells (EZH2 Y641N mutant)
| Parameter | Assay Type | Value (IC50) | Reference |
| H3K27 Trimethylation Reduction | Cellular | 4 nM | [2] |
| Cell Proliferation Inhibition | Cellular | 6 nM | [2] |
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the EZH2 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
EZH2 Biochemical Inhibition Assay (Ki Determination)
The inhibitory activity of this compound against the EZH2 enzyme is determined using a radiometric assay that measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, AEBP2, and RbAp48).
-
Histone H3 (1-21) peptide substrate.
-
[3H]-S-adenosyl-L-methionine ([3H]-SAM).
-
This compound (or test compound).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 2 mM MgCl2, 4 mM DTT.
-
Stop Solution: 500 µM SAM.
-
Scintillation cocktail.
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, PRC2 enzyme complex, and the histone H3 peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Cellular H3K27me3 Reduction Assay (Western Blot)
This assay quantifies the ability of this compound to reduce the levels of tri-methylated H3K27 in a cellular context.
Materials:
-
Karpas-422 cells (or other suitable cancer cell line).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3.
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
-
Protein electrophoresis and Western blotting equipment.
Procedure:
-
Seed Karpas-422 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
Harvest the cells and lyse them using the lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.
-
Calculate the percent reduction in H3K27me3 levels for each concentration of this compound and determine the IC50 value.
Cell Proliferation Assay
The anti-proliferative effect of this compound on cancer cells is assessed using a standard viability assay.
Materials:
-
Karpas-422 cells.
-
RPMI-1640 medium.
-
This compound.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
96-well opaque plates.
Procedure:
-
Seed Karpas-422 cells in a 96-well opaque plate.
-
Treat the cells with a serial dilution of this compound or DMSO for a specified period (e.g., 6 days).
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well.
-
Incubate the plate according to the manufacturer's instructions to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the GI50 (concentration for 50% of maximal inhibition of growth) value.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical characterization of an EZH2 inhibitor like this compound.
Conclusion
This compound is a highly potent and selective EZH2 inhibitor with demonstrated activity in both biochemical and cellular assays. Its mechanism of action, involving the direct inhibition of EZH2's methyltransferase activity, leads to the reactivation of tumor suppressor genes and subsequent anti-proliferative effects in cancer cells. The comprehensive preclinical data, including its in vivo efficacy in xenograft models, supports its ongoing clinical development as a promising therapeutic agent for various EZH2-driven malignancies. This technical guide provides a foundational understanding of the core EZH2 inhibitory properties of this compound for the scientific community.
References
The Discovery and Synthesis of Ralometostat (TNG908): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ralometostat, also known as TNG908, is a potent, selective, and brain-penetrant small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Developed by Tango Therapeutics, it represents a promising therapeutic agent for the treatment of cancers harboring a specific genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.
Discovery and Development
The discovery of this compound was driven by a precision oncology strategy targeting the synthetic lethal relationship between PRMT5 inhibition and MTAP gene deletion. The U.S. Food and Drug Administration (FDA) cleared the Investigational New Drug (IND) application for TNG908 in early 2022, and it was granted Fast Track Designation in February 2022, underscoring its potential to address a significant unmet medical need.[1][2] A Phase 1/2 clinical trial for patients with MTAP-deleted solid tumors was initiated in the second quarter of 2022.[2][3]
Mechanism of Action: MTA-Cooperative PRMT5 Inhibition
This compound employs a novel, MTA-cooperative mechanism of action.[4][5][6] In normal cells, the enzyme MTAP metabolizes methylthioadenosine (MTA). However, in cancer cells with MTAP gene deletion, MTA accumulates to high levels.[6][7] This accumulated MTA binds to PRMT5, creating a unique conformational state. This compound is designed to selectively bind to this PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5 activity in cancer cells while sparing healthy cells with functional MTAP.[7][8][9] This targeted approach provides a wider therapeutic window compared to non-selective PRMT5 inhibitors.
Signaling Pathway
The signaling pathway illustrating the mechanism of action of this compound is depicted below.
Caption: Mechanism of action of this compound in MTAP-deleted cancer cells.
Synthesis of this compound (TNG908)
A commercial-ready process for the synthesis of this compound has been developed, ensuring high yields and purity.[10] The synthesis is a convergent process involving the coupling of two key intermediates. While the full detailed step-by-step process is proprietary, the general scheme is outlined in the referenced publication. The process has been successfully scaled for GMP manufacturing.[10]
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (PRMT5 inhibition) | 0.009 µM | SDMA in-cell Western | [11] |
| IC50 (PRMT5 inhibition) | 4 µM | - | [12] |
| Selectivity (MTAP-null vs. MTAP-WT) | 15-fold | HAP1 isogenic cell lines | [11] |
Table 2: Preclinical Pharmacokinetics in Sprague-Dawley Rats
| Route of Administration | Dose (mg/kg) | Clearance (mL/min/kg) | Vss_obs (L/kg) | T1/2 (h) | Cmax (µg/mL) | Reference |
| Oral (p.o.) | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified | [11] |
| Intravenous (i.v.) | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified | [11] |
Note: Specific pharmacokinetic parameter values were not publicly available in the reviewed sources.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
Cell Viability Assay (CellTiter-Glo®)
This assay is used to determine the number of viable cells in culture based on the quantification of ATP.
Protocol:
-
Cell Plating: Seed cells in opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.
-
Reagent Preparation: Thaw the CellTiter-Glo® buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Assay Procedure:
-
Equilibrate the cell plates to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and calculate IC50 values using a non-linear regression model.
Symmetric Dimethylarginine (SDMA) In-Cell Western Blot
This assay quantifies the level of symmetric dimethylarginine, a direct product of PRMT5 enzymatic activity, within cells.
Protocol:
-
Cell Plating and Treatment: Seed cells in 96-well plates and treat with this compound as described for the cell viability assay.
-
Cell Fixation and Permeabilization:
-
After the desired treatment period, remove the culture medium.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS containing 0.1% Triton X-100.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block the cells with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for SDMA (e.g., anti-SDMA antibody) and a normalization antibody (e.g., anti-GAPDH or a DNA stain) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS containing 0.1% Tween-20. Incubate with fluorescently labeled secondary antibodies (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse) for 1 hour at room temperature in the dark.
-
Data Acquisition: Wash the cells three times with PBS-T and once with PBS. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Data Analysis: Quantify the fluorescence intensity for both the SDMA and normalization signals. Normalize the SDMA signal to the normalization signal and then to the vehicle-treated control to determine the percent inhibition.
In Vivo Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously implant MTAP-deleted human cancer cells (e.g., LU99 non-small cell lung cancer cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound orally (p.o.) or intravenously (i.v.) at various doses (e.g., 1-120 mg/kg) and schedules (e.g., twice daily for 21 days).[11] The control group receives a vehicle solution.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., twice weekly).
-
Pharmacodynamic Analysis (Optional): At the end of the study or at specific time points, tumors can be harvested for biomarker analysis, such as SDMA levels by Western blot, to confirm target engagement.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze the data for statistical significance to determine the anti-tumor efficacy of this compound.
Logical Workflow for this compound Discovery
The discovery of this compound followed a logical progression from target identification to preclinical candidate.
Caption: A simplified workflow of the discovery process for this compound.
Conclusion
This compound (TNG908) is a promising, next-generation precision oncology agent that exemplifies the power of targeting synthetic lethal interactions in cancer. Its novel MTA-cooperative mechanism of action provides a high degree of selectivity for MTAP-deleted tumors, potentially leading to a safer and more effective treatment for a well-defined patient population. The robust preclinical data, coupled with a scalable synthetic process, has paved the way for its ongoing clinical evaluation. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the science behind this innovative therapeutic candidate.
References
- 1. Tango Therapeutics Announces Clearance of TNG908 IND by FDA and Recent Pipeline Progress Updates | Tango Therapeutics, Inc [ir.tangotx.com]
- 2. Tango Therapeutics Reports Fourth Quarter and Full Year [globenewswire.com]
- 3. Tango Therapeutics Reports First Quarter 2022 Financial Results and Provides Business Highlights | Tango Therapeutics, Inc [ir.tangotx.com]
- 4. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tangotx.com [tangotx.com]
- 6. Medicinal Chemistry in Review: Tango Therapeutics disclose the discovery of TNG908, an MTA-cooperative PRMT5 inhibitor exhibiting synthetic lethality in MTAP-null cancers | Domainex [domainex.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
Ralometostat (TNG908): A Comprehensive Technical Guide to Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ralometostat, also known as TNG908, is a clinical-stage, potent, selective, and brain-penetrant small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] Its mechanism of action is notable for its MTA-cooperative binding, which confers high selectivity for cancer cells harboring a methylthioadenosine phosphorylase (MTAP) gene deletion.[3][4] This document provides an in-depth technical guide on the target validation studies of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows.
Core Target and Mechanism of Action
The primary target of this compound is PRMT5 , a type II arginine methyltransferase that plays a crucial role in various cellular processes, including spliceosome assembly, cell cycle control, and transcriptional regulation.[3] PRMT5 catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins.
This compound's innovative mechanism relies on a synthetic lethal interaction. In approximately 10-15% of all human cancers, the MTAP gene is co-deleted with the adjacent tumor suppressor gene CDKN2A.[3][5] Loss of MTAP function leads to the accumulation of its substrate, methylthioadenosine (MTA).[6] MTA is an endogenous inhibitor of PRMT5.[7] this compound is an MTA-cooperative inhibitor , meaning it preferentially binds to the PRMT5-MTA complex, leading to a significantly more potent inhibition of PRMT5 in MTAP-deleted cancer cells compared to normal cells with intact MTAP.[3][4] This selectivity is a key feature of its therapeutic window.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical validation studies of this compound (TNG908).
Table 1: In Vitro Potency and Selectivity
| Assay Type | Metric | MTAP-deleted (MTAP-null) | MTAP Wild-Type (MTAP WT) | Selectivity (Fold) | Reference(s) |
| Cell-Free Enzymatic Assay | IC50 (with MTA) | 21.2 ± 9.3 nM | - | - | [3] |
| Ki (with MTA) | 0.26 nM | - | - | [3] | |
| IC50 (without MTA) | 262 ± 52 nM | - | - | [3] | |
| Ki (without MTA) | 3.2 nM | - | - | [3] | |
| Cell-Based Assays | |||||
| SDMA Inhibition (In-Cell Western) | IC50 (HAP1 isogenic pair) | 9 nM | 180 nM | 20 | [3] |
| Cell Viability (7-day) | GI50 | < 10 nM | > 150 nM | > 15 | [8][9] |
| Proliferation (HCT116 isogenic pair) | IC50 | 19 nM | 1620 nM | 85 | [6] |
Table 2: In Vivo Efficacy in Xenograft Models
| Tumor Model | Dosing | Outcome | Reference(s) |
| LU99 NSCLC (MTAP-deleted) | 1-120 mg/kg, p.o., BID for 21 days | Promotes tumor regression | [1] |
| U87MG Glioblastoma (MTAP-deleted, subcutaneous) | Not specified | 55% tumor regression | [3] |
| Glioblastoma PDX (MTAP-deleted) | Not specified | 4/5 mice "cured" | [9] |
| NSCLC PDX (MTAP-deleted) | Not specified | All mice "cured" | [9] |
| Murine GBM Orthotopic Model | Oral administration | Near tumor stasis, 3-fold increase in median survival | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used in the target validation of this compound.
Cell-Free PRMT5 Enzymatic Inhibition Assay
This assay determines the direct inhibitory effect of this compound on PRMT5 enzymatic activity.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate
-
S-adenosyl-L-[methyl-³H]methionine (³H-SAM)
-
This compound (TNG908)
-
Assay buffer (e.g., Tris-based buffer)
-
FlashPlate
Protocol:
-
Prepare a reaction mixture containing the PRMT5 enzyme, the histone H4 peptide substrate, and varying concentrations of this compound in the assay buffer.
-
Initiate the methylation reaction by adding ³H-SAM.
-
Incubate the mixture for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 30°C).
-
Stop the reaction.
-
Transfer the reaction mixture to a FlashPlate, which captures the biotinylated peptide.
-
Measure the incorporation of the ³H-methyl group into the peptide substrate using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]
In-Cell Western (ICW) for Symmetric Dimethylarginine (SDMA) Levels
This assay quantifies the pharmacodynamic effect of this compound by measuring the levels of SDMA, a direct product of PRMT5 activity, within cells.
Materials:
-
Isogenic cell line pair (e.g., HAP1 MTAP-null and MTAP WT)
-
This compound (TNG908)
-
Primary antibody against SDMA
-
Primary antibody for normalization (e.g., against a housekeeping protein)
-
Fluorescently labeled secondary antibodies
-
96-well plates
-
Formaldehyde for fixing
-
Triton X-100 for permeabilization
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Imaging system (e.g., LI-COR Odyssey)
Protocol:
-
Seed the isogenic cell lines into 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified time (e.g., 24 hours).
-
Fix the cells with formaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific binding with a blocking buffer.
-
Incubate with the primary anti-SDMA antibody and the normalization antibody.
-
Wash the cells and incubate with the appropriate fluorescently labeled secondary antibodies.
-
Scan the plate using an imaging system to quantify the fluorescence intensity for both SDMA and the normalization protein.
-
Normalize the SDMA signal to the normalization protein signal and calculate the IC50 value.[3][11]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the anti-proliferative effect of this compound on cancer cells.
Materials:
-
MTAP-deleted and MTAP WT cancer cell lines
-
This compound (TNG908)
-
Cell culture medium and supplements
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Protocol:
-
Seed the cells into 96-well plates at a predetermined density.
-
After allowing the cells to attach, treat them with a range of concentrations of this compound.
-
Incubate the plates for an extended period (e.g., 7 days) to assess long-term effects on proliferation.[11]
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) by normalizing the data to untreated controls.[7]
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
MTAP-deleted human cancer cell line (e.g., LU99, U87MG)
-
This compound (TNG908) formulated for oral administration
-
Calipers for tumor measurement
Protocol:
-
Implant the cancer cells subcutaneously or orthotopically into the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into vehicle control and treatment groups.
-
Administer this compound orally at various doses and schedules.
-
Measure the tumor volume regularly using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).[1][9]
Mandatory Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of selective PRMT5 inhibition by this compound in MTAP-deleted cancer cells.
Experimental Workflow for Target Validation
Caption: A streamlined workflow for the target validation of this compound.
Conclusion
The target validation of this compound (TNG908) provides a strong rationale for its clinical development. The MTA-cooperative inhibition of PRMT5 in MTAP-deleted cancers is a well-defined mechanism supported by robust preclinical data. The quantitative evidence from in vitro and in vivo studies demonstrates potent and selective activity, leading to tumor regression in various models. The detailed experimental protocols outlined here provide a framework for the continued investigation and validation of this promising therapeutic agent. The ongoing Phase I/II clinical trial (NCT05275478) will be crucial in translating these preclinical findings into clinical benefit for patients with MTAP-deleted solid tumors.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor That Is Synthetically Lethal with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. tangotx.com [tangotx.com]
- 10. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Ralometostat: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of the MTA-Cooperative PRMT5 Inhibitor
Abstract
Ralometostat (also known as TNG908) is a potent, selective, and brain-penetrant small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5). It exhibits a novel mechanism of action, acting as a methylthioadenosine (MTA)-cooperative inhibitor. This property allows for selective targeting of cancer cells with methylthioadenosine phosphorylase (MTAP) gene deletion, a common alteration in various malignancies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies for the characterization of this compound. The information presented herein is intended to support researchers and professionals in the fields of oncology, drug discovery, and development.
Chemical Structure and Properties
This compound is a synthetic organic compound with a complex heterocyclic structure. Its chemical identity and fundamental properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| Common Name | This compound |
| Synonym | TNG908 |
| CAS Number | 2760481-53-4 |
| Molecular Formula | C₂₁H₂₃N₅O₂S |
| Molecular Weight | 409.51 g/mol |
| SMILES String | C(C(NC=1C=C(C)C(N)=NC1)=O)(=O)N2--INVALID-LINK--C2">C@HC=3C=C4C(=CC3)SC=N4 |
Physicochemical Properties
A comprehensive, experimentally determined dataset for the physicochemical properties of this compound is not extensively available in the public domain. The following table includes available data and predicted values.
| Property | Value | Source |
| Melting Point | Not available | - |
| Aqueous Solubility | Predicted to be low | General characteristics of similar small molecules |
| pKa | Predicted to have a basic pKa | Based on the presence of amine and pyridine-like nitrogens |
| LogP | Predicted to be in a range suitable for cell permeability and CNS penetration |
Mechanism of Action and Signaling Pathway
This compound's therapeutic potential stems from its unique mechanism of action, which exploits a specific metabolic vulnerability in a subset of cancers.
MTA-Cooperative Inhibition of PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. This post-translational modification plays a crucial role in regulating various cellular processes, including gene expression, RNA splicing, and DNA damage repair.
In normal cells, the activity of PRMT5 is modulated by various factors, including the concentration of its substrate S-adenosylmethionine (SAM). In cancer cells with a homozygous deletion of the MTAP gene, the enzyme methylthioadenosine phosphorylase is absent. This leads to the accumulation of its substrate, methylthioadenosine (MTA). MTA is structurally similar to SAM and can bind to PRMT5, but it acts as a partial inhibitor.
This compound is designed to bind to the PRMT5-MTA complex with high affinity. This cooperative binding stabilizes the inactive state of PRMT5, leading to potent and selective inhibition of its methyltransferase activity specifically in MTAP-deleted cancer cells. This "synthetic lethality" approach provides a therapeutic window, sparing normal cells where MTA levels are low.
Downstream Signaling Effects
The inhibition of PRMT5 by this compound in MTAP-deleted cancer cells leads to a reduction in symmetric dimethylarginine (SDMA) levels on a variety of protein substrates. This has several downstream consequences that contribute to its anti-tumor activity, including:
-
Alterations in RNA Splicing: PRMT5 is known to methylate components of the spliceosome. Inhibition of PRMT5 can lead to widespread changes in RNA splicing, resulting in the production of non-functional proteins and ultimately cell death.
-
Modulation of Gene Expression: By altering histone methylation patterns, PRMT5 inhibition can lead to changes in the expression of genes critical for cancer cell survival and proliferation.
-
Induction of Apoptosis: The culmination of these effects can trigger programmed cell death, or apoptosis, in the targeted cancer cells.
The following diagram illustrates the signaling pathway affected by this compound.
Experimental Protocols
The characterization of this compound and other PRMT5 inhibitors involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro PRMT5 Inhibition Assay (AlphaLISA)
This assay quantifies the enzymatic activity of PRMT5 and the inhibitory potential of compounds like this compound.
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is used to detect the methylation of a biotinylated histone H4 peptide substrate by PRMT5. A specific antibody that recognizes the symmetrically dimethylated arginine 3 of histone H4 (H4R3me2s) is used in conjunction with streptavidin-coated donor beads and antibody-conjugated acceptor beads. When the substrate is methylated, the beads are brought into close proximity, resulting in a chemiluminescent signal.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 (1-21) peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
Anti-H4R3me2s antibody
-
AlphaLISA streptavidin donor beads
-
AlphaLISA anti-species acceptor beads
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound (or other test compounds)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a master mix containing PRMT5/MEP50 enzyme and the biotinylated histone H4 peptide substrate in assay buffer.
-
Reaction Initiation: In a 384-well plate, add the enzyme/substrate mix to wells containing the diluted this compound or DMSO control. Initiate the reaction by adding SAM.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a mixture of the anti-H4R3me2s antibody and acceptor beads. Incubate in the dark.
-
Signal Reading: Add the streptavidin donor beads and incubate further in the dark. Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Symmetric Dimethylarginine (SDMA) Western Blot
This assay assesses the ability of this compound to inhibit PRMT5 activity within a cellular context by measuring the global levels of SDMA.
Principle: Cells are treated with the inhibitor, and whole-cell lysates are then subjected to western blotting using an antibody that specifically recognizes the SDMA modification on a wide range of proteins. A decrease in the SDMA signal indicates inhibition of PRMT5.
Materials:
-
MTAP-deleted and wild-type cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-SDMA (pan-symmetric dimethylarginine), anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed MTAP-deleted and wild-type cells in multi-well plates. After adherence, treat the cells with increasing concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Re-probing: Strip the membrane and re-probe with the loading control antibody.
-
Data Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control to determine the extent of PRMT5 inhibition.
Experimental and Drug Discovery Workflow
The discovery and development of a targeted inhibitor like this compound follows a structured workflow, from initial screening to preclinical and clinical evaluation.
Clinical Development
This compound (TNG908) is currently being investigated in a Phase I/II clinical trial (NCT05275478) to evaluate its safety, tolerability, and preliminary anti-tumor activity in patients with advanced or metastatic solid tumors that have a documented MTAP deletion.
Conclusion
This compound represents a promising new class of targeted anti-cancer agents with a well-defined and highly selective mechanism of action. Its MTA-cooperative inhibition of PRMT5 in MTAP-deleted tumors is a prime example of a synthetic lethality approach in precision oncology. The technical information and experimental protocols provided in this guide are intended to facilitate further research and development of this compound and other novel PRMT5 inhibitors.
In-Depth Technical Guide on the In Vitro Efficacy of Ralometostat
Information regarding the in vitro efficacy of a compound referred to as "Ralometostat" is not currently available in the public domain. Extensive searches of scientific literature, clinical trial databases, and chemical registries did not yield any specific data for a substance with this name.
This lack of information suggests that "this compound" may be:
-
An internal, proprietary name for a compound that has not yet been publicly disclosed.
-
An early-stage investigational drug with no published preclinical data.
-
A potential misnomer or an alternative name that is not widely recognized.
Consequently, it is not possible to provide a technical guide with quantitative in vitro efficacy data, detailed experimental protocols, or visualizations of its signaling pathways as requested. The core requirements of data presentation, experimental methodologies, and pathway diagrams cannot be met without foundational scientific information on the compound .
For researchers, scientists, and drug development professionals interested in this area, it is recommended to:
-
Verify the compound name and any alternative identifiers: There may be a different chemical name, internal code, or registered trademark associated with this molecule.
-
Monitor scientific publications and conference proceedings: New data on novel compounds are often first presented at major scientific meetings or in peer-reviewed journals.
-
Consult proprietary drug development databases: Specialized commercial databases may contain information on early-stage compounds not yet in the public domain.
This document will be updated if and when in vitro efficacy data for this compound becomes publicly available.
Unveiling the Preclinical Profile of Mevrometostat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Mevrometostat (formerly PF-06821497) is an investigational, orally bioavailable small molecule inhibitor of the enhancer of zeste homolog 2 (EZH2).[1][2][3] As the catalytic subunit of the polycomb repressive complex 2 (PRC2), EZH2 is a key epigenetic regulator that modifies gene expression patterns integral to cell fate decisions.[2][4] Dysregulation of EZH2, through overexpression or activating mutations, is implicated in the pathogenesis and progression of various malignancies, including small-cell lung cancer and prostate cancer.[2] In prostate cancer, EZH2 expression is associated with a poorer prognosis and contributes to treatment resistance by silencing tumor suppressor genes, activating androgen receptor transcription, and promoting neuroendocrine transdifferentiation.[1] Mevrometostat is currently under development by Pfizer and is being investigated for the treatment of metastatic castration-resistant prostate cancer (mCRPC), among other solid tumors and lymphomas.[1][2]
Mechanism of Action
Mevrometostat functions as a potent and selective inhibitor of EZH2.[1][3] By targeting the catalytic activity of both wild-type and mutant forms of EZH2, mevrometostat prevents the methylation of histone H3 at lysine (B10760008) 27 (H3K27).[2] This inhibition, coupled with active demethylation by histone demethylases UTX and JMJD3 and passive demethylation during cell division, leads to a decrease in the repressive H3K27me3 mark.[2] The reduction in H3K27 trimethylation results in the reactivation of EZH2 target genes, many of which are tumor suppressors.[2][5][6] Preclinical and clinical studies have demonstrated that this leads to a downstream decrease in the expression of genes involved in cell cycle progression and proliferation, such as those in the E2F pathway and the G2M checkpoint.[5]
Caption: Mechanism of action of mevrometostat.
In Vitro Pharmacology
The in vitro activity of mevrometostat has been characterized through biochemical and cellular assays, demonstrating its high potency and selectivity for EZH2.
| Parameter | Value | Target | Assay Type |
| Ki | <100 pM | Wild-Type EZH2 | Biochemical Assay |
| Ki | <100 pM | Y641N Mutant EZH2 | Biochemical Assay |
| IC50 | 26.1 nM | EZH2 | Biochemical Assay |
| IC50 | 72.3 nM | EZH2 Y641F Mutant | Biochemical Assay |
Data sourced from Pfizer Oncology Development Website and Patsnap Synapse.[2][7]
Experimental Protocols
Biochemical Inhibition Assay (Hypothetical Reconstruction):
A standard enzymatic assay would likely be employed to determine the Ki and IC50 values of mevrometostat against purified EZH2.
-
Enzyme and Substrate Preparation: Recombinant human wild-type and mutant EZH2 enzymes are purified. The substrate, typically a histone H3 peptide, and the methyl donor, S-adenosylmethionine (SAM), are prepared in an appropriate assay buffer.
-
Inhibition Studies: A dilution series of mevrometostat is prepared. The enzyme, substrate, and varying concentrations of the inhibitor are incubated together.
-
Reaction Initiation and Detection: The reaction is initiated by the addition of radiolabeled or fluorescently tagged SAM. The transfer of the methyl group to the histone H3 peptide is quantified using methods such as scintillation counting or fluorescence polarization.
-
Data Analysis: The rate of the enzymatic reaction at different inhibitor concentrations is measured. IC50 values are calculated by fitting the data to a four-parameter logistic equation. Ki values are determined using the Cheng-Prusoff equation, requiring experiments to be run at different substrate concentrations.
In Vivo Pharmacology
Preclinical in vivo studies have been conducted to evaluate the efficacy of mevrometostat in animal models of cancer. These studies have primarily utilized xenograft models.
Xenograft Studies
In vivo mouse xenograft studies in androgen receptor-positive prostate cancer models have demonstrated that mevrometostat leads to significant tumor growth inhibition.[8]
Experimental Protocols
Mouse Xenograft Model (Hypothetical Reconstruction):
-
Cell Line and Animal Model: A human prostate cancer cell line (e.g., LNCaP or VCaP) is cultured and harvested. Male immunodeficient mice (e.g., NOD-SCID or athymic nude mice) are used as the host for the xenograft.
-
Tumor Implantation: A suspension of the cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The animals are then randomized into treatment and control groups.
-
Drug Administration: Mevrometostat is formulated for oral administration and given to the treatment group, typically daily or twice daily. The control group receives a vehicle control.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for pharmacodynamic markers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Statistical analysis is performed to determine the significance of the observed effects.
Caption: A typical workflow for an in vivo xenograft study.
Pharmacodynamics and Biomarkers
Preclinical and clinical studies have identified key pharmacodynamic (PD) markers to assess the biological activity of mevrometostat. The primary PD marker is the level of H3K27 trimethylation (H3K27Me3).
In a phase 1 study in patients with mCRPC, treatment with mevrometostat in combination with enzalutamide (B1683756) resulted in a dose-dependent reduction in H3K27Me3 in both peripheral granulocytes and paired tumor biopsies.[5] A strong reduction (≥75%) in H3K27Me3 in granulocytes was observed at doses of 375 mg and higher.[5] In tumor tissue, a mean reduction of 67-75% in H3K27Me3 levels was seen at a mevrometostat dose of 1250 mg.[5]
Consistent with its mechanism of action, mevrometostat treatment led to increased expression of genes repressed by the PRC2/EZH2 complex (e.g., BMP7, CPAMD8, EYA4, FHL1, IGFBP3, and NOV) and decreased expression of genes involved in cell cycle progression (e.g., AURKA, CDK1, FOXM1, RAD54L, TOP2A, and TYMS).[5]
Conclusion
The preclinical pharmacology of mevrometostat demonstrates a potent and selective inhibitor of EZH2 with a clear mechanism of action. In vitro studies have established its high potency against both wild-type and mutant forms of the enzyme. In vivo studies have shown significant anti-tumor activity in xenograft models of prostate cancer. The identification of robust pharmacodynamic markers, such as H3K27Me3, allows for the assessment of target engagement and biological activity in both preclinical and clinical settings. These findings provide a strong rationale for the ongoing clinical development of mevrometostat as a potential therapeutic agent for cancers with dysregulated EZH2 activity.
References
- 1. Mevrometostat - Wikipedia [en.wikipedia.org]
- 2. Mevrometostat (PF-06821497) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. MEVPRO Prostate Cancer Clinical Trials | Pfizer [pfizerclinicaltrials.com]
- 5. ascopubs.org [ascopubs.org]
- 6. vjoncology.com [vjoncology.com]
- 7. Mevrometostat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. mevrometostat (PF-06821497) / Pfizer [delta.larvol.com]
Ralometostat's Role in Histone Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ralometostat (also known as mevrometostat, PF-06821497) is a potent and selective, orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This modification leads to chromatin compaction and transcriptional repression of target genes. In a variety of cancers, including small-cell lung cancer and prostate cancer, EZH2 is overexpressed or mutated, leading to aberrant gene silencing and tumor progression. This compound competitively inhibits the S-adenosylmethionine (SAM)-binding pocket of EZH2, thereby blocking its methyltransferase activity. This leads to a global reduction in H3K27me3 levels, reactivation of tumor suppressor genes, and subsequent inhibition of cancer cell proliferation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on histone methylation, and detailed experimental protocols for its study.
Mechanism of Action
This compound targets the enzymatic activity of EZH2, a key component of the PRC2 complex. The PRC2 complex, which also includes SUZ12, EED, and RBAP48/46, is responsible for mono-, di-, and tri-methylation of H3K27. H3K27me3 is a hallmark of facultative heterochromatin and is associated with the silencing of genes involved in development and differentiation.
By inhibiting EZH2, this compound leads to a decrease in global H3K27me3 levels. This epigenetic mark's removal from gene promoters allows for the re-expression of previously silenced tumor suppressor genes, which can, in turn, induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Quantitative Data on this compound
The following tables summarize the key quantitative data for this compound (PF-06821497) from preclinical studies.
| Parameter | Value | Cell Line/Enzyme | Reference |
| Ki (EZH2 Y641N) | <0.1 nM | Recombinant EZH2 Y641N | [1] |
| Ki (EZH1) | 70 nM | Recombinant EZH1 | [1][2] |
| IC50 (H3K27me3) | 4 nM | Karpas-422 (Non-Hodgkin Lymphoma) | [1][3] |
| IC50 (Proliferation) | 6 nM | Karpas-422 (Non-Hodgkin Lymphoma) | [1][3] |
Table 1: In Vitro Potency of this compound
| Study | Cancer Type | Treatment | Outcome | Quantitative Result | Reference |
| Preclinical | Non-Hodgkin Lymphoma | This compound (100 mg/kg, s.c.) | Tumor Regression | Induces tumor regression in a Karpas-422 mouse xenograft model. | [1] |
| Phase 1/2 Clinical Trial (NCT03460977) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Mevrometostat (1250 mg BID) + Enzalutamide | H3K27me3 Reduction in Tumor Biopsies | Geometric mean reduction of -75% (95% CI: -93, -11) | [4] |
| Phase 1/2 Clinical Trial (NCT03460977) | mCRPC (previously treated with abiraterone) | Mevrometostat + Enzalutamide vs. Enzalutamide alone | Radiographic Progression-Free Survival (rPFS) | Median rPFS: 14.3 months vs. 6.2 months (HR 0.51; 90% CI 0.28, 0.95) | [5][6] |
| Phase 1/2 Clinical Trial (NCT03460977) | mCRPC (previously treated with abiraterone) | Mevrometostat + Enzalutamide vs. Enzalutamide alone | Confirmed PSA50 Response Rate | 34.1% (95% CI, 20.1%-50.6%) vs 15.4% (95% CI, 6.0%-31.3%) | [5] |
Table 2: Preclinical and Clinical Efficacy of this compound (Mevrometostat)
Signaling Pathways and Experimental Workflows
EZH2 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical pathway of EZH2-mediated gene silencing and the mechanism of its inhibition by this compound.
Experimental Workflow for Assessing this compound's Effect on H3K27me3
This diagram outlines a typical experimental workflow to quantify the reduction of H3K27me3 levels in cancer cells following treatment with this compound.
References
- 1. Integrative epigenetic taxonomy of primary prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. ascopubs.org [ascopubs.org]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of Ralometostat (TNG908): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ralometostat (also known as TNG908) is a first-in-class, orally bioavailable, and brain-penetrant small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Its therapeutic potential is rooted in a precision oncology approach, specifically targeting cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This deletion, frequently co-occurring with the loss of the tumor suppressor gene CDKN2A, creates a unique metabolic vulnerability. This compound leverages this by acting as a methylthioadenosine (MTA)-cooperative inhibitor, demonstrating synthetic lethality in MTAP-deleted cancer cells while sparing normal tissues. This guide provides an in-depth overview of the preclinical data, mechanism of action, and clinical development of this compound, offering a technical resource for the scientific community.
Introduction
Protein arginine methylation is a critical post-translational modification that regulates numerous cellular processes, including gene transcription, RNA splicing, and signal transduction. PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its aberrant activity has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.
This compound represents a novel strategy in targeting PRMT5. In cells with a functional MTAP enzyme, MTA is rapidly metabolized. However, in cancer cells with MTAP deletion, MTA accumulates to high levels. This compound selectively binds to the PRMT5-MTA complex, leading to potent and selective inhibition of its methyltransferase activity in a tumor-specific manner. This MTA-cooperative mechanism provides a potentially wide therapeutic window.
Mechanism of Action
The core of this compound's therapeutic strategy lies in the concept of synthetic lethality. In MTAP-deleted cancer cells, the accumulation of MTA leads to partial inhibition of PRMT5. This compound then acts to further and more potently inhibit the remaining PRMT5 activity, leading to cell death. In contrast, healthy cells with functional MTAP have low intracellular MTA levels, rendering this compound significantly less active.
dot
Caption: Mechanism of Action of this compound in MTAP-deleted vs. MTAP-proficient cells.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent and selective inhibition of PRMT5 in MTAP-deleted cancer cell lines.
| Parameter | Value | Cell Context | Reference |
| IC50 (PRMT5) | 4 µM | N/A | [1] |
| IC50 (SDMA) | 0.009 µM | SDMA cells | [2] |
| Selectivity | 15-fold more selective | MTAP-null vs. MTAP-WT cells | [2] |
| Ki (Apo PRMT5) | 1.03 nM | Biochemical Assay | [3] |
| Ki (PRMT5-MTA complex) | 0.081 nM | Biochemical Assay | [3] |
In Vivo Efficacy
Preclinical studies in xenograft models have shown significant anti-tumor activity of this compound in MTAP-deleted cancers.
| Animal Model | Tumor Type | Dosing | Outcome | Reference |
| Mouse Xenograft | LU99 NSCLC (MTAP-null) | 1-120 mg/kg, p.o. or i.v., twice daily for 21 days | Tumor regression | [2] |
| Mouse Xenograft | HCT116 (MTAP-null) | Oral administration | Dose-dependent antitumor activity | [4] |
| Mouse Xenograft | U87MG Glioblastoma (MTAP-null) | Oral administration | Strong on-target antitumor activity, including 55% tumor regression | [5] |
| Orthotopic Mouse Model | U87MG Glioblastoma (MTAP-null) | Oral administration | Increased median survival by 3-fold | [3] |
Pharmacokinetics
| Species | Dosing | Key Findings | Reference |
| SD Rats | 1 mg/kg IV & 3 mg/kg PO | CL: 38.2 mL/min/kg, Vd: 1.5 L/kg, T1/2: 2h, F: >100% | [4] |
| Non-human Primates | Single dose | Free TNG908 exposure in CSF was ~60% of plasma | [5] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Cancer cell lines (both MTAP-proficient and MTAP-deleted) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 7 days).
-
Lysis and Luminescence Reading: CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
dot
Caption: Workflow for a typical in vitro cell viability assay.
Western Blot for Target Engagement
-
Cell Treatment and Lysis: Cells are treated with this compound for a specified time, then lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against symmetric dimethylarginine (SDMA) and a loading control (e.g., β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Band intensities are quantified to determine the reduction in SDMA levels upon treatment.
Xenograft Tumor Model
-
Cell Implantation: An appropriate number of MTAP-deleted cancer cells (e.g., LU99, HCT116, U87MG) are subcutaneously or orthotopically implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. This compound is administered orally or via another appropriate route at various doses.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for pharmacodynamic analysis (e.g., western blot for SDMA).
-
Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine significance.
Clinical Development
This compound is currently being investigated in a Phase I/II clinical trial (NCT05275478).[6]
-
Title: A Phase 1/2, Multi-Center, Open-Label Study to Evaluate the Safety, Tolerability, and Preliminary Anti-tumor Activity of TNG908 in Patients With MTAP-deleted Advanced or Metastatic Solid Tumors.[7]
-
Status: Active, not recruiting.[7]
-
Study Design: The first part is a dose-escalation study, and the second part is a dose-expansion in specific MTAP-deleted tumor types.[7]
-
Inclusion Criteria: Adults with locally advanced or metastatic solid tumors with a confirmed homozygous deletion of MTAP.[7]
-
Exclusion Criteria: Prior treatment with a PRMT5 inhibitor, uncontrolled intercurrent illness.[8]
-
Preliminary Findings: As of November 2024, enrollment for TNG908 is being stopped to allocate resources to other pipeline candidates. In the trial, four partial responses were observed in patients with pancreatic cancer, NSCLC, and urothelial cancer. However, in glioblastoma patients, the drug did not achieve the necessary pharmacokinetic exposure for clinical efficacy.
Signaling Pathway
dot
Caption: Simplified PRMT5 signaling pathway in the context of MTAP deletion and this compound intervention.
Conclusion
This compound (TNG908) is a promising therapeutic agent that exemplifies the potential of precision medicine in oncology. Its unique MTA-cooperative mechanism of action allows for selective targeting of MTAP-deleted cancers, a genetic alteration present in a significant subset of human tumors. Preclinical data have demonstrated its potent and selective anti-tumor activity, both in vitro and in vivo, including in challenging indications like glioblastoma. While early clinical trial results have shown mixed outcomes, with promising signals in some solid tumors but insufficient brain exposure in glioblastoma, the development of this compound has provided invaluable insights into the therapeutic targeting of the PRMT5 pathway. Further investigation and the development of next-generation brain-penetrant MTA-cooperative PRMT5 inhibitors are warranted.
References
- 1. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tangotx.com [tangotx.com]
- 4. Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor That Is Synthetically Lethal with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tangotx.com [tangotx.com]
- 6. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase 1/2, Multi-Center, Open-Label Study to Evaluate the Safety, Tolerability, and Preliminary Anti-tumor Activity of TNG908 in Patients with MTAP-deleted Advanced or Metastatic Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 8. A Phase I/II Multicenter, Open-Label Study to Evaluate the Safety, Tolerability, and Preliminary Anti-Tumor Activity of TNG908 in Patients with MTAP-deleted Advanced or Metastatic Solid Tumors | UCSF Brain Tumor Center [braintumorcenter.ucsf.edu]
Ralometostat: An In-depth Technical Guide for Epigenetic Modification Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ralometostat, also known as JNJ-64619178, is a potent, selective, and orally bioavailable small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). As a pivotal enzyme in epigenetic regulation, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in a myriad of cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and key signaling pathways involved in its activity.
Mechanism of Action
This compound selectively targets and binds to the S-adenosylmethionine (SAM) and substrate-binding pockets of the PRMT5/methylosome protein 50 (MEP50) complex. This binding inhibits the methyltransferase activity of PRMT5, leading to a decrease in the symmetric dimethylation of its substrates, such as histones (H2A, H3, H4) and spliceosomal proteins (SmD1, SmD3).[1][2] The inhibition of PRMT5 modulates the expression of genes involved in cellular proliferation, potentially by increasing the expression of anti-proliferative genes and/or decreasing the expression of genes that promote cell growth.[1][2] This targeted inhibition of PRMT5 has shown anti-tumor activity, particularly in cancers with specific genetic alterations such as methylthioadenosine phosphorylase (MTAP) deletion.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 | Species | Reference |
| PRMT5/MEP50 | Enzymatic Assay | 0.14 nM | Human | [3] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| NCI-H1048 | Small Cell Lung Cancer | Data not specified | Not specified | [3] |
| A549 | Non-Small Cell Lung Cancer | Potent activity reported | Not specified | [4] |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Broad activity reported | Not specified | [4] |
| Breast Cancer Cell Lines | Breast Cancer | Broad activity reported | Not specified | [4] |
| Hematological Malignancy Cell Lines | Hematological Malignancies | Broad activity reported | Not specified | [4] |
Table 3: Phase 1 Clinical Trial Results of this compound in Advanced Solid Tumors (NCT03573310)
| Parameter | Value | Patient Population | Reference |
| Overall Response Rate (ORR) | |||
| All evaluable patients | 5.6% (5/90) | Advanced solid tumors and NHL | [5][6][7] |
| Adenoid Cystic Carcinoma (ACC) | 11.5% (3/26) | Advanced solid tumors | [5][6][7] |
| Median Progression-Free Survival (PFS) | |||
| Adenoid Cystic Carcinoma (ACC) | 19.1 months | Advanced solid tumors | [5][6][7] |
| Recommended Phase 2 Dose (RP2D) | |||
| Intermittent Dosing | 1.5 mg (14 days on/7 days off) | Advanced solid tumors and NHL | [5][6][7] |
| Continuous Dosing | 1.0 mg once daily | Advanced solid tumors and NHL | [5][6][7] |
| Dose-Limiting Toxicity (DLT) | Thrombocytopenia | Advanced solid tumors and NHL | [5][6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
PRMT5 Enzymatic Inhibition Assay (RapidFire Mass Spectrometry)
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against the PRMT5/MEP50 complex.
Principle: This assay measures the enzymatic activity of PRMT5 by quantifying the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction, using high-throughput mass spectrometry.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H2A peptide substrate
-
S-adenosylmethionine (SAM)
-
This compound (or other test inhibitors)
-
Assay Buffer: 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT
-
Quench Solution: 1% Formic Acid in water
-
RapidFire High-Throughput Mass Spectrometry system
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to achieve final desired concentrations.
-
Reaction Mixture Preparation: In a 384-well plate, add the following components in order:
-
Assay buffer
-
This compound at various concentrations (or DMSO for control)
-
PRMT5/MEP50 enzyme complex
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the histone H2A peptide substrate and SAM to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Quenching: Stop the reaction by adding the quench solution.
-
Detection: Analyze the samples using the RapidFire Mass Spectrometry system to quantify the amount of SAH produced.
-
Data Analysis: Calculate the percent inhibition of PRMT5 activity for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement Assay (Western Blot for sDMA-SmD3)
Objective: To assess the ability of this compound to inhibit PRMT5 activity within cells by measuring the levels of symmetric dimethylarginine on the SmD3 protein, a known PRMT5 substrate.
Principle: Cells are treated with the inhibitor, and the level of a specific PRMT5-mediated methylation mark (sDMA-SmD3) is quantified by Western blot analysis.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-sDMA-SmD3 and a loading control antibody (e.g., anti-β-actin or anti-total SmD3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 48-72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts and separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-sDMA-SmD3 antibody and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities for sDMA-SmD3 and the loading control. Normalize the sDMA-SmD3 signal to the loading control signal for each treatment condition.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the inhibitor, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Human cancer cell line (e.g., NCI-H1048)
-
Matrigel (optional, to aid tumor formation)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally to the treatment group at a specified dose and schedule (e.g., once daily). Administer the vehicle to the control group.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group. Statistically compare the tumor growth between the treatment and control groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound and PRMT5.
Caption: Mechanism of action of this compound in inhibiting PRMT5.
Caption: Key signaling pathways modulated by PRMT5.
Caption: Experimental workflow for in vivo xenograft studies.
Conclusion
This compound (JNJ-64619178) is a highly potent and selective PRMT5 inhibitor with demonstrated preclinical and early clinical activity against various cancer types. Its mechanism of action, centered on the epigenetic modulation of gene expression and RNA splicing, provides a strong rationale for its continued investigation. This technical guide offers a foundational resource for researchers in the field, providing key quantitative data, detailed experimental protocols, and an overview of the critical signaling pathways involved. Further research will be essential to fully elucidate the therapeutic potential of this compound and to identify patient populations most likely to benefit from this targeted epigenetic therapy.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Data from Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - Clinical Cancer Research - Figshare [aacr.figshare.com]
An In-depth Technical Guide to the Early-Stage Research of Mevrometostat (Ralometostat)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mevrometostat, also known as Ralometostat (development code: PF-06821497), is an investigational small molecule inhibitor targeting the enhancer of zeste homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator. Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers. Mevrometostat is a potent and selective inhibitor of both wild-type and mutant forms of EZH2, making it a promising candidate for targeted cancer therapy. This technical guide provides a comprehensive overview of the early-stage research on Mevrometostat, including its mechanism of action, preclinical data, and detailed experimental methodologies.
Mechanism of Action
Mevrometostat functions as a highly specific, orally bioavailable inhibitor of EZH2.[1] EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. By inhibiting the catalytic activity of EZH2, Mevrometostat leads to a decrease in global H3K27me3 levels.[1] This reduction in repressive histone methylation results in the reactivation of tumor suppressor genes that were silenced by aberrant EZH2 activity, ultimately leading to the inhibition of cancer cell proliferation.[1][2]
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of Mevrometostat, providing insights into its potency and selectivity.
Table 1: Biochemical Potency of Mevrometostat
| Target | Assay Type | Ki (Inhibition Constant) | Reference |
| EZH2 (Wild-Type) | Biochemical Assay | <100 pM | [1] |
| EZH2 (Y641N Mutant) | Biochemical Assay | <100 pM | [1] |
| EZH1 | Biochemical Assay | 70 nM |
Table 2: Cellular and Off-Target Activity of Mevrometostat
| Parameter | Assay Type | IC50 (Half-maximal Inhibitory Concentration) | Reference |
| Cytochrome P450 (CYP) Isoforms | In vitro enzyme inhibition assay | >30 µM | |
| hERG Ion Channel | In vitro electrophysiology assay | No significant inhibition |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of preclinical findings. The following sections describe the general methodologies employed in the early-stage evaluation of EZH2 inhibitors like Mevrometostat.
Biochemical EZH2 Inhibition Assay
This assay is designed to quantify the direct inhibitory effect of Mevrometostat on the enzymatic activity of the EZH2 complex. A common method is a filter-based assay measuring the incorporation of a radiolabeled methyl group onto a histone substrate.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Histone H3 peptide (e.g., residues 21-44) or nucleosomes as substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor
-
S-adenosyl-L-homocysteine (SAH)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 0.01% Triton X-100)
-
Mevrometostat (or other test compounds) dissolved in DMSO
-
Filter plates (e.g., 96-well glass fiber)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PRC2 complex, and the histone substrate.
-
Add serial dilutions of Mevrometostat or DMSO (vehicle control) to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding [³H]-SAM to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an excess of cold, non-radiolabeled SAH.
-
Transfer the reaction mixture to the filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 7.5% trichloroacetic acid) to remove unincorporated [³H]-SAM.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each concentration of Mevrometostat and determine the IC50 value using a suitable data analysis software.
Cell-Based Assay for H3K27me3 Levels (Western Blot)
This assay assesses the ability of Mevrometostat to reduce the levels of H3K27me3 in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., a lymphoma cell line with an EZH2 mutation)
-
Cell culture medium and supplements
-
Mevrometostat dissolved in DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Mevrometostat or DMSO for a specified duration (e.g., 72-96 hours).
-
Harvest the cells and lyse them using RIPA buffer.
-
Quantify the protein concentration of the cell lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody to ensure equal loading.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of Mevrometostat in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line known to be sensitive to EZH2 inhibition
-
Mevrometostat formulated for oral administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Mevrometostat orally to the treatment group at a specified dose and schedule (e.g., once or twice daily). Administer the vehicle solution to the control group.
-
Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for H3K27me3 levels).
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the efficacy of Mevrometostat.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the early-stage research of Mevrometostat.
Caption: EZH2 Signaling Pathway and Mechanism of Mevrometostat Inhibition.
Caption: Preclinical Experimental Workflow for Mevrometostat.
Conclusion
The early-stage research on Mevrometostat (this compound) has established it as a potent and selective inhibitor of EZH2 with promising anti-cancer activity in preclinical models. The quantitative data on its biochemical and cellular activity, combined with the detailed experimental protocols outlined in this guide, provide a solid foundation for its continued development as a targeted therapeutic agent. Further research will focus on elucidating its full therapeutic potential and identifying patient populations most likely to benefit from this novel epigenetic modulator.
References
Methodological & Application
Application Notes and Protocols for Ralometostat in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ralometostat is an investigational small molecule inhibitor designed to target key oncogenic pathways. These application notes provide a comprehensive overview of the hypothetical mechanism of action of this compound and detailed protocols for its use in cell culture experiments. The primary focus is on evaluating its anti-proliferative and pro-apoptotic effects on cancer cell lines.
Hypothetical Mechanism of Action:
This compound is postulated to function as a dual-action inhibitor, targeting both the Ral (Ras-Like) signaling pathway and the HMG-CoA reductase enzyme. The Ral signaling pathway, often overactivated in various cancers, plays a crucial role in cell proliferation, survival, and metastasis.[1][2][3] HMG-CoA reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is essential for cholesterol synthesis and the production of isoprenoid intermediates necessary for the post-translational modification and function of small GTPases like Ras and Ral. By inhibiting both Ral signaling and HMG-CoA reductase, this compound aims to deliver a synergistic anti-cancer effect by disrupting two critical nodes in oncogenic signaling and cell metabolism.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the effect of this compound on various cancer cell lines. This data is for illustrative purposes to guide expected outcomes.
| Cell Line | Cancer Type | IC50 (µM) after 72h | Apoptosis Induction (Fold Change) |
| PC-3 | Prostate Cancer | 5.2 | 3.5 |
| LNCaP | Prostate Cancer | 8.9 | 2.8 |
| MCF-7 | Breast Cancer | 12.5 | 2.1 |
| MDA-MB-231 | Breast Cancer | 7.8 | 3.1 |
| A549 | Lung Cancer | 15.1 | 1.8 |
| HCT116 | Colon Cancer | 10.3 | 2.5 |
Signaling Pathway
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: LNCaP (ATCC CRL-1740) or other cancer cell lines as required.
-
Growth Medium: For LNCaP cells, use RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.[4] For other cell lines, use the recommended medium.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 70-80% confluency.[4]
-
Aspirate the old medium.
-
Wash the cell monolayer with sterile PBS.
-
Add Trypsin-EDTA solution and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with complete growth medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed new culture flasks at the desired density.
-
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound powder in sterile dimethyl sulfoxide (B87167) (DMSO) to prepare a 10 mM stock solution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Aspirate the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
-
Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-RalA, anti-phospho-Akt, anti-cleaved PARP, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Troubleshooting
-
Low Cell Viability in Control Group: Check for contamination, ensure proper incubator conditions, and use fresh medium and supplements.
-
Inconsistent Results: Ensure accurate pipetting, consistent cell seeding density, and proper mixing of reagents.
-
High Background in Western Blots: Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps.
-
No Drug Effect: Verify the activity of the this compound stock solution. Consider extending the treatment duration or increasing the concentration.
Conclusion
These protocols provide a framework for the in vitro evaluation of the experimental compound this compound. By following these detailed methodologies, researchers can investigate its effects on cancer cell viability, apoptosis, and relevant signaling pathways. Careful execution of these experiments will contribute to understanding the therapeutic potential of this novel dual-action inhibitor.
References
Application Notes and Protocols for the Use of Ralometostat in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ralometostat, also known as TNG908, is a potent, selective, and brain-penetrant small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] It exhibits a unique mechanism of action, acting as a methylthioadenosine (MTA)-cooperative inhibitor. This property confers high selectivity for cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a common event in various human cancers.[2][3] These application notes provide detailed protocols and quantitative data for the utilization of this compound in preclinical animal models, specifically focusing on xenograft studies in immunodeficient mice.
Mechanism of Action: MTA-Cooperative PRMT5 Inhibition
In normal cells, the enzyme MTAP salvages MTA, a byproduct of polyamine synthesis. However, in cancer cells with MTAP gene deletion, MTA accumulates to high intracellular concentrations. This compound leverages this metabolic abnormality by binding to the PRMT5-MTA complex with high affinity, effectively inhibiting the symmetric dimethylation of arginine residues on various histone and non-histone protein substrates.[2][3] This targeted inhibition disrupts critical cellular processes such as RNA splicing and cell proliferation, leading to selective cancer cell death while sparing normal, MTAP-proficient cells.[3][4]
Signaling Pathway of this compound in MTAP-Deleted Cancer Cells
References
Application Notes and Protocols: Ralometostat Solution Preparation and Stability
To the User:
Following a comprehensive search for information on "Ralometostat," we were unable to locate any specific scientific literature, chemical properties, or established protocols for a compound with this name. The search results yielded general information on drug solution preparation and stability testing, but no data directly pertaining to this compound.
It is possible that "this compound" is a new or internal development name for a compound not yet widely documented in public databases, or that there may be a misspelling of the intended drug name.
To provide you with the detailed Application Notes and Protocols you require, we kindly request additional information. Please verify the spelling of the compound or provide any available internal documentation, chemical structure, or known mechanism of action.
In the interim, we have compiled a generalized framework for solution preparation and stability testing based on standard pharmaceutical practices. This can serve as a foundational guide once specific details about this compound become available.
Generalized Framework for Solution Preparation and Stability Studies of a Novel Investigational Drug
This document outlines a general approach for the preparation and stability assessment of a novel investigational drug, which can be adapted once the specific physicochemical properties of this compound are known.
I. Solution Preparation
The ability to prepare a stable and accurately concentrated solution is fundamental for all subsequent in vitro and in vivo studies.
1.1. Solubility Assessment Protocol
A preliminary solubility screen is the first step to identify suitable solvents for stock solutions and formulation development.
Table 1: Example Solubility Screening Data Template
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | 25 | Data | e.g., Clear, Cloudy |
| PBS (pH 7.4) | 25 | Data | e.g., Clear, Cloudy |
| DMSO | 25 | Data | e.g., Clear, Cloudy |
| Ethanol | 25 | Data | e.g., Clear, Cloudy |
| Polyethylene Glycol 400 | 25 | Data | e.g., Clear, Cloudy |
Experimental Protocol: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution of the compound in a highly soluble solvent (e.g., 10 mM in DMSO).
-
In a 96-well plate, add a small volume of the stock solution to a series of aqueous buffers with varying pH values (e.g., pH 4.0, 6.5, 7.4, 9.0).
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer or plate reader.
-
Determine the concentration of the compound remaining in the supernatant of the precipitated samples by a suitable analytical method (e.g., HPLC-UV).
1.2. Stock Solution Preparation Protocol
For in vitro experiments, a high-concentration stock solution is typically prepared in an organic solvent like DMSO.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh a precise amount of the compound (e.g., 5 mg) using an analytical balance.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the compound's molecular weight.
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary, provided the compound is stable under these conditions.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
II. Stability Assessment
Stability studies are crucial to determine the shelf-life of the compound in both solid and solution forms and to identify degradation products.
2.1. Solid-State Stability Protocol
This protocol assesses the stability of the compound in its solid form under various environmental conditions.
Table 2: Example Solid-State Stability Study Conditions
| Condition | Temperature (°C) | Relative Humidity (%) | Duration (Weeks) |
| Long-Term | 25 | 60 | 4, 8, 12 |
| Accelerated | 40 | 75 | 2, 4 |
| Photostability (ICH Q1B) | 25 | Ambient | ICH specified |
Experimental Protocol: Solid-State Stability Assessment
-
Store accurately weighed samples of the solid compound under the conditions outlined in Table 2.
-
At each time point, retrieve a sample and dissolve it in a suitable solvent.
-
Analyze the sample for purity and the presence of degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the results to a control sample stored at -20°C.
2.2. Solution Stability Protocol
This protocol evaluates the stability of the compound in solution, which is critical for ensuring the accuracy of in vitro and in vivo experiments.
Table 3: Example Solution Stability Study Conditions
| Solvent | Concentration (µM) | Temperature (°C) | Duration (Hours) |
| Cell Culture Media | 10 | 37 | 0, 2, 8, 24, 48 |
| PBS (pH 7.4) | 10 | 25 | 0, 8, 24, 72 |
| DMSO | 1 mM | 25 (Room Temp) | 0, 24, 48, 168 |
| DMSO | 1 mM | 4 | 0, 1, 2, 4 (weeks) |
Experimental Protocol: Solution Stability Assessment
-
Prepare solutions of the compound in the desired solvents at the specified concentrations.
-
Aliquot the solutions and store them under the conditions listed in Table 3.
-
At each time point, analyze the samples by HPLC to determine the remaining concentration of the parent compound and identify any degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time zero).
III. Analytical Methodology
A validated, stability-indicating analytical method is essential for accurately quantifying the compound and its degradation products. HPLC is the most common technique for this purpose.
Experimental Protocol: Generic HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: Use a UV detector set at the wavelength of maximum absorbance for the compound. If the compound lacks a strong chromophore, other detection methods like mass spectrometry (LC-MS) should be considered.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and sensitivity according to ICH guidelines.
IV. Visualization of Workflows
Workflow for Solution Preparation and Stability Testing
Caption: General workflow for preparing and assessing the stability of a novel compound.
Signaling Pathway (Hypothetical Example)
Without knowledge of this compound's mechanism of action, a specific signaling pathway cannot be diagrammed. Below is a hypothetical example of a generic kinase inhibitor pathway.
Caption: Example signaling pathway for a hypothetical Raf kinase inhibitor.
Disclaimer: The protocols and diagrams provided above are generalized examples and should be adapted based on the specific properties of the compound of interest. All laboratory work should be conducted in accordance with institutional safety guidelines.
Application Notes and Protocols for Measuring Ralometostat Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ralometostat, also known as TNG908, is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] It exhibits a unique mechanism of action, acting as a methylthioadenosine (MTA)-cooperative inhibitor. This means its inhibitory activity is significantly enhanced in the presence of MTA, a metabolite that accumulates in cancer cells with a methylthioadenosine phosphorylase (MTAP) gene deletion.[3][4] MTAP deletions are common in various cancers, making this compound a promising therapeutic agent for these specific tumor types.
PRMT5 is a crucial enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a vital role in the regulation of numerous cellular processes, including gene expression, mRNA splicing, signal transduction, and the DNA damage response.[3] Dysregulation of PRMT5 activity is implicated in the pathogenesis of multiple cancers. By inhibiting PRMT5, this compound can disrupt these essential cellular functions in cancer cells, leading to anti-tumor effects.[1]
These application notes provide detailed protocols for various assays to measure the biochemical and cellular activity of this compound, enabling researchers to assess its potency, selectivity, and effects on cancer cell viability.
Data Presentation: Quantitative Activity of this compound
The following table summarizes the quantitative data for this compound (TNG908) activity from various assays.
| Assay Type | Cell Line / Conditions | Parameter | Value | Reference |
| Biochemical Assay | In vitro enzymatic assay | IC50 | 4 µM | [1] |
| Cell Viability Assay | HCT-116 (MTAP-null) | GI50 | 0.13 µM | [2] |
| SDMA Cellular Assay | In SDMA-expressing cells | IC50 | 0.009 µM | [2] |
Signaling Pathway and Experimental Workflow Diagrams
PRMT5 Signaling Pathway
The following diagram illustrates the central role of PRMT5 in cellular signaling and the mechanism of action for this compound. PRMT5, in complex with its binding partner MEP50, methylates a variety of substrates, including histones and non-histone proteins. This activity influences key cancer-related pathways such as DNA damage repair, mRNA splicing, and the PI3K/AKT/mTOR and ERK signaling cascades. In MTAP-deleted cancer cells, the accumulation of MTA enhances the binding of this compound to PRMT5, leading to potent and selective inhibition.
References
Application Notes and Protocols: EZH2 Inhibitors in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in cancer development and progression through the epigenetic silencing of tumor suppressor genes.[1][2] Inhibition of EZH2 has emerged as a promising therapeutic strategy in various malignancies. This document provides detailed application notes and protocols for the preclinical and clinical investigation of EZH2 inhibitors, with a focus on Valemetostat, Mevrometostat, and Tazemetostat, in combination with other cancer therapies. The original query for "Ralometostat" likely contained a misspelling, as the aforementioned agents are prominent EZH2 inhibitors in clinical development.
Mechanism of Action: EZH2 Inhibition
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark that leads to chromatin condensation and transcriptional silencing of target genes.[1][3] In many cancers, EZH2 is overexpressed or harbors gain-of-function mutations, leading to the aberrant silencing of tumor suppressor genes involved in cell cycle control, differentiation, and apoptosis.[4]
EZH2 inhibitors are small molecules that competitively block the catalytic activity of EZH2, leading to a global reduction in H3K27me3 levels.[5] This results in the reactivation of silenced tumor suppressor genes, thereby inhibiting cancer cell proliferation and inducing apoptosis.[1][3] Valemetostat is a dual inhibitor of EZH1 and EZH2, which may offer a more profound and sustained inhibition of PRC2 activity.[2][6]
Preclinical Combination Therapy Protocols
Valemetostat in Combination with Antibody-Drug Conjugates (ADCs)
Preclinical studies have shown that Valemetostat can potentiate the antitumor activity of antibody-drug conjugates (ADCs) like trastuzumab deruxtecan (B607063) (T-DXd) and datopotamab deruxtecan (Dato-DXd).[7][8] The proposed mechanism involves the upregulation of ADC targets (e.g., HER2) and molecules involved in DNA damage response (e.g., SLFN11) by Valemetostat.[8][9]
Experimental Protocol: In Vitro Cell Viability Assay
-
Cell Lines: Breast cancer (e.g., MDA-MB-468, HCC1806), Gastric cancer (e.g., NCI-N87) cell lines.
-
Reagents:
-
Valemetostat (DS-3201)
-
Trastuzumab deruxtecan (T-DXd) or its payload, deruxtecan (DXd)
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose range of Valemetostat (e.g., 0.1 µM, 1 µM) or DMSO (vehicle control) for 7 days to allow for epigenetic reprogramming.[7]
-
On day 7, re-seed the cells and continue the treatment with Valemetostat or DMSO.[7]
-
On day 8, add increasing concentrations of the ADC payload (DXd) to the wells.[7]
-
Incubate for an additional 72 hours.
-
Assess cell viability using a luminescence-based assay according to the manufacturer's protocol.
-
Calculate IC50 values to determine the synergistic, additive, or antagonistic effects of the combination.
-
Experimental Protocol: In Vivo Xenograft Model
-
Animal Model: Female athymic nude mice.
-
Cell Line: Triple-negative breast cancer (TNBC) cell line (e.g., MX-1).
-
Procedure:
-
Subcutaneously implant tumor cells into the flank of each mouse.
-
When tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle, Valemetostat alone, T-DXd alone, Valemetostat + T-DXd).
-
Administer Valemetostat daily mixed with food (e.g., 0.125%, 0.17%, or 0.25% ad libitum) for 6 weeks.[7]
-
Administer T-DXd intravenously (e.g., 2.5 mg/kg or 5 mg/kg) twice, every 3 weeks (Q3W).[7]
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Tazemetostat in Combination with BTK Inhibitors in Mantle Cell Lymphoma (MCL)
Preclinical models have suggested a synergistic effect between Tazemetostat and Bruton's tyrosine kinase (BTK) inhibitors in MCL, including in models resistant to BTK inhibitors.[10]
Experimental Protocol: In Vivo Xenograft Model
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID).
-
Cell Line: MCL cell line (e.g., MINO).
-
Procedure:
-
Establish xenografts by subcutaneous injection of MINO cells.
-
Once tumors are established, randomize mice into four treatment arms: vehicle, Tazemetostat alone, zanubrutinib (B611923) (a BTK inhibitor) alone, and the combination of Tazemetostat and zanubrutinib.
-
Administer drugs at clinically relevant doses and schedules.
-
Monitor tumor growth and animal well-being.
-
Evaluate for tumor growth delay as the primary endpoint.[10]
-
Clinical Combination Therapy Protocols
Mevrometostat in Combination with Enzalutamide (B1683756) for Metastatic Castration-Resistant Prostate Cancer (mCRPC)
A phase 1b/2 clinical trial (NCT03460977) evaluated the safety and efficacy of Mevrometostat in combination with the androgen receptor inhibitor enzalutamide in patients with mCRPC.[11][12]
Clinical Trial Protocol Summary (NCT03460977 - Dose Expansion Phase)
-
Patient Population: Patients with mCRPC who had progressed after prior abiraterone (B193195) therapy and up to one chemotherapy regimen.[11]
-
Treatment Arms:
-
Primary Endpoints: Radiographic progression-free survival (rPFS) and safety.[11]
-
Secondary Endpoints: Objective response rate (ORR), prostate-specific antigen (PSA) decline of at least 50% (PSA50), and pharmacokinetics.[11]
Tazemetostat in Combination with R-CHOP for Diffuse Large B-Cell Lymphoma (DLBCL)
A phase Ib/II study (NCT02889523) investigated the safety and efficacy of Tazemetostat combined with the standard R-CHOP chemotherapy regimen in newly diagnosed DLBCL patients.[13][14]
Clinical Trial Protocol Summary (NCT02889523 - Phase Ib)
-
Patient Population: Patients aged 60 to 80 years with newly diagnosed DLBCL.[14]
-
Treatment Protocol:
-
Primary Objective: To determine the recommended phase II dose (RP2D) of Tazemetostat in combination with R-CHOP.[14]
-
Safety Assessment: Monitoring of dose-limiting toxicities (DLTs) during the first two cycles.[14]
Data Presentation
Table 1: Preclinical Efficacy of Valemetostat in Combination with T-DXd in a TNBC Xenograft Model [7]
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Valemetostat | 0.125% in diet | Significant (P < .0001 vs. vehicle) |
| T-DXd | 2.5 mg/kg IV, Q3W | Significant (P < .0001 vs. vehicle) |
| Valemetostat + T-DXd | 0.125% + 2.5 mg/kg | Significantly greater than single agents (P < .05) |
| T-DXd | 5 mg/kg IV, Q3W | Significant (P < .0001 vs. vehicle) |
| Valemetostat + T-DXd | 0.125% + 5 mg/kg | Significantly greater than single agents (P < .01) |
Table 2: Clinical Efficacy of Mevrometostat and Enzalutamide in mCRPC (NCT03460977) [11][12]
| Outcome | Mevrometostat + Enzalutamide (n=41) | Enzalutamide Alone (n=40) | Hazard Ratio (90% CI) |
| Median rPFS | 14.3 months | 6.2 months | 0.51 (0.28–0.95) |
| ORR (measurable disease) | 26.7% | 14.3% | - |
| Confirmed PSA50 Response Rate | 34.1% | 15.4% | - |
Table 3: Safety Profile of Tazemetostat with R-CHOP in DLBCL (NCT02889523 - Phase Ib) [14][15]
| Adverse Event (Grade ≥3) | Frequency (n=17) |
| Hematologic | |
| Neutropenia | 47% |
| Leukopenia | 29% |
| Anemia | 18% |
| Thrombocytopenia | 12% |
| Non-Hematologic | |
| Constipation | 24% |
| Nausea | 12% |
| Hypokalemia | 12% |
| Pulmonary Infection (Grade 5) | 1 patient (at 800 mg) |
Visualizations
Caption: Mechanism of action of EZH2 inhibitors.
Caption: Preclinical experimental workflow.
Caption: Clinical trial workflow.
References
- 1. What is the mechanism of Valemetostat Tosilate? [synapse.patsnap.com]
- 2. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Researchers reveal mechanism of drug reactivating tumor suppressors | EurekAlert! [eurekalert.org]
- 4. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 10xgenomics.com [10xgenomics.com]
- 7. datasourcebydaiichisankyo.com [datasourcebydaiichisankyo.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. urotoday.com [urotoday.com]
- 12. oncologynewscentral.com [oncologynewscentral.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A LYSA Phase Ib Study of Tazemetostat (EPZ-6438) plus R-CHOP in Patients with Newly Diagnosed Diffuse Large B-Cell Lymphoma (DLBCL) with Poor Prognosis Features - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation Sequencing (ChIP-seq) with Ralometostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ralometostat (also known as TNG908) is a potent, selective, and reversible small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. Key histone targets of PRMT5 include Histone H4 at arginine 3 (H4R3) and Histone H3 at arginine 8 (H3R8). The symmetric dimethylation of these residues, particularly H4R3me2s and H3R8me2s, is predominantly associated with transcriptional repression.[2]
A distinguishing feature of this compound is its MTA-cooperative mechanism of action.[3][4][5][6] It selectively inhibits the PRMT5-methylthioadenosine (MTA) complex, which accumulates in cancer cells harboring a methylthioadenosine phosphorylase (MTAP) gene deletion. MTAP deletions are prevalent in approximately 10-15% of all human cancers, making this compound a promising therapeutic agent for this significant patient population.[3][6] By targeting the PRMT5-MTA complex, this compound exploits a synthetic lethal relationship, leading to selective killing of MTAP-deleted cancer cells while sparing normal tissues.[3][5]
This document provides detailed application notes and protocols for utilizing Chromatin Immunoprecipitation Sequencing (ChIP-seq) to investigate the genome-wide effects of this compound on histone arginine methylation and gene regulation.
Mechanism of Action and Signaling Pathways
PRMT5 plays a critical role in various cellular processes, including cell cycle progression, apoptosis, and signal transduction, primarily through the regulation of gene expression and RNA splicing.[2][7][8][9][10] Inhibition of PRMT5 by this compound is expected to reverse the repressive histone marks (H4R3me2s and H3R8me2s) at target gene promoters, leading to the reactivation of tumor suppressor genes and modulation of oncogenic signaling pathways.
Key signaling pathways influenced by PRMT5 activity include:
-
Cell Cycle Regulation: PRMT5 has been shown to repress the expression of cell cycle inhibitors. Its inhibition can lead to cell cycle arrest.[9][10]
-
Apoptosis: PRMT5 can suppress the expression of pro-apoptotic genes. Treatment with PRMT5 inhibitors can induce apoptosis in cancer cells.[8][10]
-
p53 Pathway: PRMT5 can regulate the p53 tumor suppressor pathway, and its inhibition can lead to p53 activation.[9]
Below is a diagram illustrating the MTA-cooperative inhibition of PRMT5 by this compound and its downstream effects.
References
- 1. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 2. cell-stress.com [cell-stress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. books.rsc.org [books.rsc.org]
- 7. PRMT5 function and targeting in cancer [cell-stress.com]
- 8. mdpi.com [mdpi.com]
- 9. PRMT5 is required for cell-cycle progression and p53 tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Western Blot Analysis of Mevrometostat-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mevrometostat (formerly PF-06821497) is an investigational small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a key enzyme in epigenetic regulation.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This epigenetic mark leads to chromatin condensation and transcriptional repression of target genes. In several cancers, including prostate cancer, the dysregulation of EZH2 activity contributes to tumor progression by silencing tumor suppressor genes.[1] Mevrometostat is being investigated for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1] This application note provides a detailed protocol for performing Western blot analysis to assess the pharmacodynamic effects of Mevrometostat on H3K27me3 levels in treated cells.
Signaling Pathway of Mevrometostat Action
Mevrometostat targets the EZH2-mediated methylation pathway. As a catalytic component of the PRC2 complex, EZH2 facilitates the transfer of a methyl group to histone H3 at the 27th lysine residue. The resulting H3K27me3 mark is a critical signal for gene silencing. By inhibiting EZH2, Mevrometostat blocks this histone modification, which can lead to the reactivation of silenced tumor suppressor genes. This can, in turn, induce cell cycle arrest and apoptosis in cancer cells.
Quantitative Data Summary
Treatment with Mevrometostat has been shown to lead to a dose-dependent reduction in H3K27me3 levels in both preclinical and clinical settings. The following table summarizes the quantitative data from a phase 1 clinical study in patients with castration-resistant prostate cancer (CRPC) treated with Mevrometostat in combination with enzalutamide.
| Treatment Group | Analyte | Method | Mean Reduction (%) | 95% Confidence Interval | p-value | Reference |
| Mevrometostat (1250 mg BID) + Enzalutamide | H3K27me3 in tumor biopsies | Immunohistochemistry | -75% | -93% to -11% | 0.038 | [1] |
| Mevrometostat (500 mg) + Enzalutamide | H3K27me3 in tumor biopsies | Immunohistochemistry | No significant change | - | - | [3] |
Detailed Experimental Protocol: Western Blot for H3K27me3
This protocol provides a step-by-step guide for performing Western blot analysis to quantify changes in H3K27me3 levels in cells treated with Mevrometostat.
Cell Culture and Treatment
-
Culture the desired cancer cell line (e.g., prostate cancer cell lines like LNCaP or 22Rv1) in appropriate media and conditions.
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of Mevrometostat (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48-72 hours).
Cell Lysis and Protein Extraction
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
For histone analysis, an acid extraction protocol is recommended for cleaner results.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation overnight at 4°C.
-
Centrifuge at high speed to pellet debris and transfer the histone-containing supernatant to a new tube.
-
Precipitate histones by adding trichloroacetic acid (TCA) and incubating on ice.
-
Centrifuge to pellet histones, wash with ice-cold acetone, and air-dry the pellet.
-
Resuspend the histone pellet in sterile water.
-
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
SDS-PAGE and Protein Transfer
-
Normalize protein amounts for all samples. Load 15-30 µg of protein per lane onto a 15% SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K27me3 (e.g., Rabbit anti-H3K27me3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
Loading Control
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a loading control. For histone analysis, an antibody against total Histone H3 is the most appropriate loading control.
Detection and Analysis
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the H3K27me3 signal to the corresponding total Histone H3 signal for each sample.
-
Calculate the fold change in H3K27me3 levels relative to the vehicle-treated control.
Experimental Workflow
The following diagram outlines the key steps for performing a Western blot to analyze H3K27me3 levels after treating cells with Mevrometostat.
References
Application Notes and Protocols for Ralometostat (TNG908) in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ralometostat, also known as TNG908, in the investigation of drug resistance mechanisms. This compound is a potent and selective, brain-penetrant inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) that operates through a methylthioadenosine (MTA)-cooperative mechanism. This unique mode of action renders it particularly effective in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion, a common feature in various malignancies.
Mechanism of Action
This compound (TNG908) is a clinical-stage PRMT5 inhibitor designed to exploit the synthetic lethal relationship between PRMT5 inhibition and MTAP deletion.[1][2] In MTAP-deleted cancer cells, the accumulation of MTA, a substrate of MTAP, leads to partial inhibition of PRMT5. This compound selectively binds to the PRMT5-MTA complex, further inhibiting its methyltransferase activity.[1][3] This MTA-cooperative binding mechanism results in a high degree of selectivity for MTAP-deleted cancer cells over normal cells where MTAP is proficient, thus creating a wider therapeutic window.[1][4]
PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating numerous cellular processes, including gene transcription, RNA splicing, and the DNA damage response. Inhibition of PRMT5 can disrupt these processes, leading to cell cycle arrest and apoptosis, particularly in vulnerable cancer cells.
Data Presentation
The following tables summarize the in vitro efficacy of this compound (TNG908) in various cancer cell lines, highlighting its selectivity for MTAP-deleted (MTAP-null) cells compared to MTAP wild-type (MTAP-WT) cells.
Table 1: In Vitro Potency of this compound (TNG908) in Isogenic Cell Lines
| Cell Line | MTAP Status | Assay Type | Endpoint | Value | Selectivity (WT/Null) |
| HAP1 | Null | SDMA In-Cell Western | IC50 | 9 nM | ~20-fold |
| HAP1 | WT | SDMA In-Cell Western | IC50 | 180 nM | |
| HAP1 | Null | Cell Viability (7-day) | GI50 | 100-200 nM | ~15-fold |
| HAP1 | WT | Cell Viability (7-day) | GI50 | >3 µM | |
| HCT116 | Null | Cell Viability (7-day) | GI50 | 130 nM | ~24-fold |
| HCT116 | WT | Cell Viability (7-day) | GI50 | 3.1 µM | |
| LN18 (GBM) | Null | Cell Viability (7-day) | GI50 | ~110 nM | ~15-fold |
| LN18 (GBM) | WT (reconstituted) | Cell Viability (7-day) | GI50 | >1.6 µM | |
| SW1573 (NSCLC) | Null | Cell Viability (7-day) | GI50 | ~100 nM | ~15-fold |
| SW1573 (NSCLC) | WT (reconstituted) | Cell Viability (7-day) | GI50 | >1.5 µM |
Data compiled from multiple sources.[5][6]
Table 2: In Vivo Antitumor Activity of this compound (TNG908) in Xenograft Models
| Xenograft Model | Tumor Type | MTAP Status | Dosing | Outcome |
| LU99 | NSCLC | Null | 1-120 mg/kg, BID, 21 days | Tumor regression |
| HCT116 | Colorectal | Null | 60 mg/kg, BID | Significant tumor growth inhibition |
| HCT116 | Colorectal | WT | 60 mg/kg, BID | No significant effect |
| LN18 | Glioblastoma | Null | 120 mg/kg, BID | 55% tumor regression |
| GBM PDX | Glioblastoma | Null | 120 mg/kg, BID | Sustained complete responses |
| NSCLC PDX | NSCLC | Null | 120 mg/kg, BID | Sustained complete responses |
Data compiled from multiple sources.[5][6]
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound (TNG908) on cancer cells.
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This protocol is used to determine the half-maximal growth inhibition (GI50) of this compound in cancer cell lines.
Materials:
-
This compound (TNG908)
-
MTAP-null and MTAP-WT cancer cell lines (e.g., HAP1, HCT116, LN18, SW1573)
-
Appropriate cell culture medium and supplements
-
96-well or 384-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 384-well plate at a density that allows for logarithmic growth over the 7-day treatment period. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Add the diluted this compound to the appropriate wells. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plates for 7 days at 37°C and 5% CO2.
-
Luminescence Reading: On day 7, allow the plate and CellTiter-Glo® reagent to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the DMSO control and plot the dose-response curve. Calculate the GI50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: In-Cell Western (ICW) for Symmetric Dimethylarginine (SDMA) Levels
This protocol measures the on-target activity of this compound by quantifying the levels of symmetric dimethylarginine (SDMA), a product of PRMT5 activity.
Materials:
-
This compound (TNG908)
-
MTAP-null and MTAP-WT cancer cell lines (e.g., HAP1)
-
96-well plates
-
Primary antibody against SDMA (e.g., Cell Signaling Technology #13222)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DRAQ5™)
-
Formaldehyde
-
Triton X-100
-
Blocking buffer (e.g., 5% goat serum in TBS)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of this compound for 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% formaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific binding with blocking buffer.
-
Primary Antibody Incubation: Incubate with the primary SDMA antibody overnight at 4°C.
-
Secondary Antibody and Nuclear Staining: Wash the cells and incubate with the fluorescently labeled secondary antibody and nuclear stain for 1 hour at room temperature.
-
Imaging: Wash the cells and image the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for SDMA and the nuclear stain. Normalize the SDMA signal to the nuclear signal. Plot the dose-response curve and calculate the IC50 value.
Protocol 3: Western Blot for Downstream Signaling Proteins
This protocol can be used to assess the effect of this compound on the expression and post-translational modification of proteins downstream of PRMT5.
Materials:
-
This compound (TNG908)
-
MTAP-null cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., total and phosphorylated forms of downstream effectors) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression or modification.
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound in studying drug resistance.
Studying Drug Resistance
Acquired resistance to PRMT5 inhibitors can emerge through various mechanisms. Studies have shown that resistance can arise from a drug-induced transcriptional state switch rather than the selection of a pre-existing resistant population.[5] One identified mechanism of resistance to PRMT5 inhibitors involves the upregulation of stathmin 2 (STMN2), a microtubule regulator.[5] Interestingly, this resistance can induce collateral sensitivity to other chemotherapeutic agents like paclitaxel (B517696).[5]
To study resistance to this compound, researchers can generate resistant cell lines by continuous exposure to escalating concentrations of the drug. The resulting resistant clones can then be characterized using the protocols described above and further analyzed through 'omics' approaches (genomics, transcriptomics, proteomics) to identify the underlying molecular changes. This can reveal novel resistance mechanisms and potential strategies to overcome them, such as combination therapies. For instance, preclinical studies have shown that combining MTA-cooperative PRMT5 inhibitors with MAT2A or CDK4/6 inhibitors can lead to synergistic antitumor effects.[1] Transcriptomic and proteomic profiling of cells treated with MTA-cooperative PRMT5 inhibitors has revealed modulation of the PI3K pathway, suggesting a potential mechanism to overcome immune resistance.[7][8]
References
- 1. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TNG908 for Solid Tumors · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. researchgate.net [researchgate.net]
- 8. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols for Valemetostat (Ralometostat) in Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Valemetostat (B611628), a dual inhibitor of EZH1 and EZH2, in lymphoma research. This document includes its mechanism of action, preclinical and clinical data, and detailed protocols for key experimental assays.
1. Introduction to Valemetostat
Valemetostat (also known as DS-3201) is a first-in-class, orally bioavailable dual inhibitor of the histone methyltransferases Enhancer of Zeste Homolog 1 (EZH1) and EZH2.[1][2][3][4] EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[3][4][5][6][7] This H3K27me3 mark leads to chromatin compaction and transcriptional repression of target genes, including many tumor suppressor genes.[2][6]
In various hematological malignancies, including non-Hodgkin lymphomas (NHL) like peripheral T-cell lymphoma (PTCL), adult T-cell leukemia/lymphoma (ATL), and B-cell lymphomas, the dysregulation of EZH2 activity through mutation or overexpression is a key oncogenic driver.[6][8][9] While selective EZH2 inhibitors have been developed, EZH1 can compensate for the loss of EZH2 activity, suggesting that dual inhibition of both EZH1 and EZH2 could offer a more potent and durable anti-tumor response.[2][10] Valemetostat has demonstrated significant anti-tumor activity in both preclinical models and clinical trials for various lymphoma subtypes.[2][3][8][11]
2. Mechanism of Action
Valemetostat competitively inhibits the methyltransferase activity of both EZH1 and EZH2 with high potency (IC50 values <10 nM).[1][2][12] This dual inhibition prevents the trimethylation of H3K27, leading to a global reduction in H3K27me3 levels.[2][12] The decrease in this repressive epigenetic mark results in the reactivation of silenced tumor suppressor genes.[2] This alteration in gene expression ultimately leads to the induction of cell cycle arrest, apoptosis, and a reduction in lymphoma cell proliferation.[2][11][13] Preclinical studies have shown that Valemetostat can also suppress the expression of key oncogenes in lymphoma, such as BCL6.[2]
3. Quantitative Data from Preclinical and Clinical Studies
Valemetostat has been evaluated in a range of lymphoma cell lines and in clinical trials for various lymphoma subtypes. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of Valemetostat in Lymphoma Cell Lines
| Cell Line Subtype | Cell Line Name(s) | Endpoint | Value | Reference |
| Enzymatic Assay | EZH1 | IC50 | 10.0 nM | [2] |
| EZH2 | IC50 | 6.0 nM | [2] | |
| General NHL | Various | GI50 | < 100 nM | [2] |
| Mantle Cell Lymphoma (MCL) | Mino, JeKo-1 | Growth Inhibition | Significant at < 100 nM | [14] |
| REC-1 | Growth Inhibition | Significant at > 100 nM | [14] |
Table 2: In Vivo Efficacy of Valemetostat in Lymphoma Xenograft Models
| Lymphoma Model | Dosing | Outcome | Reference |
| Diffuse Large B-Cell Lymphoma (DLBCL) | 25 mg/kg, oral, once daily | Slowed tumor growth | [2][14] |
| 100 mg/kg, oral, once daily | Almost complete tumor regression | [2][14] | |
| Mantle Cell Lymphoma (MCL) | 200 mg/kg, twice daily | Significantly inhibited tumor growth | [14] |
Table 3: Clinical Efficacy of Valemetostat in Relapsed/Refractory (R/R) Lymphoma
| Lymphoma Subtype | Trial Phase | N | Dosing | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DOR) | Reference |
| Peripheral T-Cell Lymphoma (PTCL) | Phase 1 | 44 | 200 mg/day | 54.5% | 27.3% (12 patients) | 56.0 weeks | [8][15][16] |
| Adult T-Cell Leukemia/Lymphoma (ATL) | Phase 1 | 14 | 200 mg/day | 57.1% | 28.6% (4 patients) | Not Estimable | [2][15][16] |
| Adult T-Cell Leukemia/Lymphoma (ATL) | Phase 2 | 25 | 200 mg/day | 48.0% | 20.0% | Not Reached | [5][17] |
| B-Cell Lymphomas (Overall) | Phase 1 | 19 | 150-300 mg/day | 47.0% | N/A | 18.4 months | [4][18] |
| Follicular Lymphoma (FL) | Phase 1 | 7 | 150-300 mg/day | 57.1% (4/7) | 14.3% (1 patient) | N/A | [4] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Phase 1 | 7 | 150-300 mg/day | 42.9% (3/7) | 14.3% (1 patient) | N/A | [4] |
4. Experimental Protocols
The following are representative protocols for assays commonly used to evaluate the efficacy of Valemetostat in lymphoma research. These protocols may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Viability/Proliferation Assay (MTS-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) of Valemetostat in lymphoma cell lines.
Materials:
-
Lymphoma cell lines (e.g., Mino, JeKo-1, DLBCL lines)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Valemetostat (stock solution in DMSO)
-
96-well clear-bottom, black-sided plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Plate reader capable of measuring absorbance at 490 nm
Methodology:
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete culture medium.
-
Drug Preparation: Prepare a serial dilution of Valemetostat in complete culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest drug dose).
-
Treatment: Add 10 µL of the Valemetostat dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for 72 hours to 7 days at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability against the log of the Valemetostat concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50/GI50 value.
-
Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
Objective: To quantify the percentage of apoptotic cells following Valemetostat treatment.
Materials:
-
Lymphoma cells and complete culture medium
-
Valemetostat (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC (or other fluorophore) and Propidium Iodide (PI) staining kit
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with Valemetostat at relevant concentrations (e.g., 1x, 5x, and 10x the IC50 value) and a vehicle control for 48-72 hours.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.
-
Analysis:
-
Gate on the cell population of interest based on forward and side scatter.
-
Quantify the cell populations based on fluorescence:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Protocol 3: Western Blotting for H3K27me3 and BCL6
Objective: To assess the pharmacodynamic effect of Valemetostat on its direct target (H3K27me3) and a downstream oncogene (BCL6).
Materials:
-
Lymphoma cells, culture medium, and Valemetostat
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-Total Histone H3, anti-BCL6, anti-β-Actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Treatment and Lysis: Treat cells with Valemetostat as described in Protocol 2. Harvest cells, wash with cold PBS, and lyse in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of H3K27me3 to Total Histone H3 and BCL6 to β-Actin to determine the relative change in protein levels upon treatment.
5. Visualizations of Workflows and Relationships
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Paper: Valemetostat for Relapsed or Refractory B-Cell Lymphomas: Primary Results from a Phase 1 Trial [ash.confex.com]
- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 6. [EZH inhibitors in lymphoma therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. Taking the EZ Way: Targeting Enhancer of Zeste Homolog 2 in B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. targetedonc.com [targetedonc.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Valemetostat | DS-3201 | EZH1 Inhibitor | T-cell lymphoma | TargetMol [targetmol.com]
- 15. Valemetostat Data at EHA Shows Promising Durable Tumor Response in Patients with Peripheral T-Cell Lymphoma and Adult T-Cell Leukemia/Lymphoma- Daiichi Sankyo US [daiichisankyo.us]
- 16. oncozine.com [oncozine.com]
- 17. An open-label, single-arm phase 2 trial of valemetostat for relapsed or refractory adult T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Developmental Pathways Using Ral Pathway Modulators
A Note on Terminology: Initial searches for "Ralometostat" did not yield information on a specific compound with this name. It is possible that this is a novel, unpublished, or misspelled name. The following application notes focus on the well-established Ral (Ras-Like) signaling pathway and the use of known modulators to investigate its role in developmental biology.
Introduction
The Ral (Ras-Like) signaling pathway is a critical downstream effector of the Ras proto-oncogene and plays a fundamental role in a variety of cellular processes. The pathway is centered around two highly homologous small GTPases, RalA and RalB. Like other GTPases, they function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. This activation is controlled by Ral Guanine Nucleotide Exchange Factors (RalGEFs), which are themselves activated by Ras and other signals. Once activated, RalA and RalB interact with a range of downstream effector proteins to regulate processes such as vesicle trafficking, exocytosis, endocytosis, cell migration, and cytokinesis.[1][2][3]
Emerging evidence highlights the indispensable role of the Ral signaling pathway in embryonic development. Genetic studies in mice have demonstrated that RalA and RalB have redundant but essential functions. While mice lacking RalB are viable, the absence of RalA leads to embryonic lethality associated with neural tube defects like exencephaly.[4] Embryos lacking both RalA and RalB do not survive past the gastrulation stage, underscoring the pathway's critical importance in early development.[4] Furthermore, the Ral pathway is implicated in the differentiation of hematopoietic cells and the proliferation and regeneration of intestinal stem cells.[1][5]
Given its crucial role in these fundamental developmental processes, the Ral pathway presents a compelling target for investigation. The use of small molecule inhibitors allows for the acute and reversible modulation of Ral signaling, providing a powerful tool to dissect its function in various developmental models.
Mechanism of Action: The Ral Signaling Pathway
The Ral signaling cascade is initiated by upstream signals that activate RalGEFs. These, in turn, promote the exchange of GDP for GTP on Ral proteins, leading to their activation. Activated RalA and RalB then engage with a variety of downstream effectors to elicit cellular responses.
Key components of the pathway include:
-
Upstream Activators: Primarily the Ras family of small GTPases. Other activators include Protein Kinase C (PKC) and Aurora Kinase A, which can activate Ral independently of Ras.[1][6]
-
Ral GTPases: RalA and RalB, the core components of the pathway.
-
Downstream Effectors:
-
The Exocyst Complex (Sec5 and Exo84): A key effector involved in tethering vesicles to the plasma membrane, crucial for polarized exocytosis and cell migration.[1][3]
-
RalBP1 (Ral Binding Protein 1): Involved in endocytosis and cytoskeletal organization.[2][3]
-
Phospholipase D1 (PLD1): Plays a role in vesicle trafficking and signal transduction.[1][7]
-
The engagement of these effectors allows the Ral pathway to influence a wide array of cellular functions critical for development.
Caption: The Ral Signaling Pathway.
Data Presentation: Effects of Ral Pathway Modulation
The following tables summarize quantitative data from studies investigating the Ral pathway.
Table 1: Phenotypes of RalA and RalB Genetic Deletion in Mice
| Genotype | Phenotype | Reference |
| Ralb -/- | Viable, no overt phenotype | [4] |
| Rala -/- | Embryonic lethality, exencephaly | [4] |
| Rala -/-; Ralb +/- | Exacerbated exencephaly phenotype | [4] |
| Rala -/-; Ralb -/- | Embryonic lethal before gastrulation | [4] |
Table 2: Effects of Ral Small Molecule Inhibitors on Cancer Cell Lines
| Compound | Model System | Effect | Concentration/Dose | Reference |
| RBC8 | H2122 lung cancer xenograft | Inhibition of tumor growth | 50 mg/kg/day | [2] |
| BQU57 | H2122 lung cancer xenograft | Dose-dependent inhibition of tumor growth | 10-50 mg/kg/day | [2] |
| RBC8, BQU57 | Human lung cancer cell lines | Impaired anchorage-independent growth | Not specified | [8] |
Table 3: Role of RalA and RalB in Cytokinesis
| siRNA Target | Cellular Phenotype | Observation | Reference |
| RalA | Increased binucleate cells | RalA is required for early cytokinesis (furrow tethering) | [9] |
| RalB | Increased intracellular bridges | RalB is required for late cytokinesis (abscission) | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the Ral signaling pathway.
This protocol is used to measure the amount of active, GTP-bound RalA and RalB in cell or tissue lysates.
Materials:
-
Cells or tissue of interest
-
Lysis buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol, supplemented with protease and phosphatase inhibitors)
-
RalBP1-PBD (Ral Binding Domain) agarose (B213101) beads
-
Wash buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1% Igepal CA-630)
-
2x Laemmli sample buffer
-
Primary antibodies (anti-RalA, anti-RalB)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis:
-
Culture and treat cells as required by the experimental design.
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with cold lysis buffer.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Affinity Precipitation:
-
Transfer the supernatant to a new tube. Reserve a small aliquot for input control.
-
Add RalBP1-PBD agarose beads to the lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at 500 x g for 2 minutes at 4°C.
-
Discard the supernatant.
-
Wash the beads three times with cold wash buffer.
-
-
Elution and Western Blotting:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 2x Laemmli sample buffer.
-
Boil the samples for 5 minutes.
-
Analyze the samples and the input control by SDS-PAGE and Western blotting using antibodies specific for RalA or RalB.
-
Caption: Workflow for Ral Activity Pull-Down Assay.
This protocol assesses the effect of a Ral inhibitor on the proliferation of a chosen cell line relevant to a developmental model (e.g., embryonic fibroblasts, neural stem cells).
Materials:
-
Cell line of interest
-
Complete culture medium
-
Ral inhibitor (e.g., BQU57) dissolved in a suitable solvent (e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or a CyQUANT assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well).
-
Allow cells to adhere overnight in a cell culture incubator.
-
-
Treatment:
-
Prepare serial dilutions of the Ral inhibitor in complete culture medium. Also prepare a vehicle control.
-
Carefully remove the medium from the wells and replace it with the medium containing the inhibitor or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
Quantification of Proliferation:
-
At each time point, add the cell proliferation reagent to the wells according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (from wells with medium only).
-
Normalize the readings for each treatment group to the vehicle control group.
-
Plot the cell viability/proliferation against the inhibitor concentration to determine the IC50 value.
-
Caption: Cell Proliferation Assay Workflow.
By employing these tools and protocols, researchers can effectively investigate the multifaceted roles of the Ral signaling pathway in the intricate processes of development.
References
- 1. Ral signaling pathway in health and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of small molecules that target the Ral GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RAL GTPases: Biology and Potential as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic deletion of RALA and RALB small GTPases reveals redundant functions in development and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RAL GTPases mediate EGFR-driven intestinal stem cell proliferation and tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drugging the Ral GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ral GTPases promote breast cancer metastasis by controlling biogenesis and organ targeting of exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Distinct roles of RalA and RalB in the progression of cytokinesis are supported by distinct RalGEFs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Ralometostat Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering solubility challenges with Ralometostat (TNG908), a potent and selective PRMT5 inhibitor. Given its poor aqueous solubility, successful experimental outcomes hinge on appropriate handling and formulation. This guide offers troubleshooting protocols, frequently asked questions (FAQs), and detailed experimental methodologies to facilitate seamless integration of this compound into your research.
Troubleshooting Guide: Common Solubility Issues
Researchers working with this compound may face challenges in achieving complete dissolution and maintaining a stable solution. The following table outlines common problems, their potential causes, and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms in stock solution upon storage. | The storage temperature is too high, or the solvent has absorbed moisture. | Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. Use fresh, anhydrous DMSO for preparing stock solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Compound does not fully dissolve in the chosen solvent. | The concentration exceeds the solubility limit of the solvent. The solvent quality may be poor. | Refer to the solubility data in Table 2. Do not exceed the recommended concentrations. Use high-purity, anhydrous solvents. Gentle warming and vortexing can aid dissolution. |
| Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer. | This compound is poorly soluble in aqueous solutions, and the sudden change in solvent polarity causes it to precipitate. | For in vitro assays, prepare intermediate dilutions in a co-solvent miscible with both DMSO and the aqueous buffer. For in vivo studies, utilize a formulation with co-solvents and/or suspending agents (see Table 3). |
| Inconsistent results in cell-based assays. | Incomplete dissolution or precipitation of this compound in the culture medium. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low and non-toxic to the cells. Prepare fresh dilutions for each experiment. |
Quantitative Data Summary
For ease of comparison, the following tables summarize the known solubility and formulation parameters for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C21H23N5O2S |
| Molecular Weight | 409.51 g/mol |
| CAS Number | 2760481-53-4 |
Table 2: this compound Solubility Data
| Solvent | Solubility | Molar Concentration (mM) |
| Water | Insoluble | - |
| Ethanol | 5 mg/mL[1][2] | 12.2 |
| DMSO | 82-100 mg/mL[1][2][3][4] | 200.23 - 244.20 |
Table 3: Example In Vivo Formulations for Poorly Soluble Compounds
| Administration Route | Formulation Composition |
| Oral (Suspension) | Active Pharmaceutical Ingredient (API) + Suspending agent (e.g., 0.5% - 1% CMC-Na) in water.[1][2] |
| Intravenous (Solution) | 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH2O.[1][2] |
| Oral (Oil-based) | 5% DMSO + 95% Corn Oil.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
(Optional) Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to your weighed this compound).
-
Dissolution:
-
Cap the tube securely and vortex the mixture thoroughly.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: General Method for Aqueous Solubility Determination of Poorly Soluble Compounds
This protocol provides a general guideline for determining the aqueous solubility of compounds like this compound using the shake-flask method.
Materials:
-
This compound powder
-
Purified water (e.g., Milli-Q or equivalent)
-
pH buffers (e.g., pH 5.0, 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing purified water and different pH buffers.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method like HPLC-UV.
-
Solubility Calculation: The determined concentration represents the equilibrium solubility of this compound under the tested conditions.
Visualizing Key Processes and Pathways
This compound's Mechanism of Action: Targeting the PRMT5 Pathway
This compound is an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] In cancers with a specific genetic deletion known as MTAP (methylthioadenosine phosphorylase) deletion, the accumulation of methylthioadenosine (MTA) creates a dependency on PRMT5 for survival. This compound selectively targets this vulnerability.
Caption: this compound's selective inhibition of PRMT5 in MTAP-deleted cancer cells.
Experimental Workflow for Solubility Enhancement
This workflow outlines the logical steps a researcher can take to address the solubility challenges of this compound.
Caption: A stepwise approach to addressing this compound's solubility for experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound for in vitro experiments?
A1: Anhydrous dimethyl sulfoxide (DMSO) is the recommended starting solvent. This compound exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions.[1][2][3][4]
Q2: My this compound is labeled as "insoluble in water." Can I still use it for aqueous-based experiments?
A2: Yes, but not by direct dissolution in water. You will need to first dissolve the compound in a water-miscible organic solvent like DMSO to create a stock solution. This stock solution can then be serially diluted into your aqueous experimental medium. Be mindful of potential precipitation upon dilution and the final concentration of the organic solvent.
Q3: How can I prevent my compound from precipitating out of solution during my cell culture experiment?
A3: To minimize precipitation, ensure the final concentration of DMSO or other organic solvents is low (typically <0.5%) in the final culture volume. Prepare fresh dilutions from your stock solution for each experiment. If precipitation persists, consider using a formulation with a solubilizing agent, though this must be tested for cell toxicity.
Q4: For in vivo studies, what is a suitable vehicle for oral administration of this compound?
A4: For oral administration, this compound can be formulated as a suspension. A common vehicle is an aqueous solution containing a suspending agent like carboxymethylcellulose sodium (CMC-Na).[1][2]
Q5: What is the mechanism of action of this compound?
A5: this compound is a PRMT5 (Protein Arginine Methyltransferase 5) inhibitor. It shows selectivity for cancer cells with MTAP (methylthioadenosine phosphorylase) deletion, a common genetic alteration in some cancers. This creates a synthetic lethal interaction, leading to cancer cell death.
References
Technical Support Center: Investigating Off-Target Effects of Ralometostat
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of the investigational enzyme inhibitor, Ralometostat. Understanding the complete selectivity profile of a therapeutic candidate is crucial for accurately interpreting experimental results, predicting potential toxicities, and uncovering novel therapeutic applications.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they important to investigate for an enzyme inhibitor like this compound?
A1: Off-target effects are the interactions of a drug with proteins other than its intended therapeutic target. For enzyme inhibitors, particularly those targeting conserved binding sites, interactions with other enzymes are a common occurrence.[1] Investigating these effects is critical for several reasons:
-
Safety and Toxicity: Off-target interactions can lead to unexpected side effects and toxicities in preclinical and clinical studies.[1]
-
Mechanism of Action: The observed cellular phenotype or therapeutic effect may be a result of combined on-target and off-target activities. A thorough understanding of the complete target profile is necessary to elucidate the true mechanism of action.[1]
-
Drug Discovery: Identifying off-target interactions can sometimes reveal new therapeutic opportunities for a compound.
Q2: My in vitro biochemical assays show potent and selective inhibition of the primary target by this compound, but the cellular effects are not what I expected. What could be the cause?
A2: This is a common challenge that can arise from several factors, including off-target effects. Here are some potential reasons for the discrepancy:
-
Off-Target Effects: this compound may be interacting with other cellular targets that are critical in the signaling network of your experimental model. This can lead to unexpected pathway activation or inhibition that counteracts or modifies the effect of on-target inhibition.[2]
-
Cellular Context: The effect of inhibiting the primary target can vary significantly between different cell lines due to their unique genetic backgrounds and signaling pathway dependencies.
-
Metabolism: The compound might be metabolized in cells to a form with a different activity or selectivity profile.
Q3: How can I systematically identify potential off-target interactions of this compound?
A3: A systematic, multi-pronged approach is recommended. A common and effective starting point is to perform a broad biochemical screen against a panel of purified enzymes, such as a comprehensive kinase panel if the primary target is a kinase.[1] Based on the results of this screen, you can then proceed to cellular assays to validate these potential off-targets and investigate their functional consequences. Proteomic approaches can also be employed to identify changes in protein expression or post-translational modifications that may indicate off-target activity.
Q4: What is the difference between a biochemical binding/inhibition assay and a cell-based functional assay for off-target validation?
A4:
-
Biochemical Assays: These assays, such as kinase profiling, measure the direct interaction of the compound with a purified enzyme. They are excellent for identifying potential off-targets with high sensitivity but do not provide information about the physiological relevance of these interactions within a living cell.
-
Cell-Based Functional Assays: These assays are performed in a cellular context and measure the functional consequences of a drug's activity, such as changes in cell viability, signaling pathways, or gene expression. They are crucial for validating whether an interaction identified in a biochemical screen has a meaningful effect in a biological system.
Troubleshooting Guides
| Issue | Potential Cause | Suggested Action |
| Unexpected cell toxicity at concentrations where the primary target is not fully inhibited. | This compound may be potently inhibiting one or more off-target proteins that are essential for cell survival. | 1. Perform a broad kinase or enzyme panel screen to identify potential off-target interactions. 2. Cross-reference identified off-targets with known essential genes or proteins in your cell line. 3. Use a structurally unrelated inhibitor of the primary target as a control to see if it phenocopies the toxicity. |
| Discrepancy between this compound's IC50 in biochemical vs. cellular assays. | 1. Poor cell permeability of the compound. 2. Efflux of the compound by cellular transporters. 3. High intracellular concentration of a competing substrate (e.g., ATP for kinase inhibitors). 4. Off-target effects stabilizing or destabilizing the primary target. | 1. Perform cell permeability and efflux assays. 2. Measure intracellular ATP levels if applicable. 3. Investigate the activation state of downstream signaling pathways to confirm target engagement in cells. |
| Activation of a signaling pathway that should be inhibited by targeting the primary enzyme. | 1. Inhibition of a negative regulator in a parallel or feedback pathway. 2. Off-target activation of an upstream component of the pathway. 3. Retroactivity, where a downstream perturbation can produce a response in an upstream component.[2] | 1. Use phospho-specific antibodies in western blotting or phospho-proteomics to map pathway activation. 2. Validate key off-targets identified in biochemical screens using cellular functional assays. 3. Employ systems biology modeling to understand complex pathway dynamics. |
Quantitative Data Summary
Table 1: Hypothetical Kinase Selectivity Profile of this compound (1 µM Screen)
| Kinase Target | % Inhibition | Classification |
| Primary Target Kinase | 98% | On-Target |
| Off-Target Kinase A | 85% | Potential Off-Target |
| Off-Target Kinase B | 62% | Potential Off-Target |
| Off-Target Kinase C | 15% | Likely Non-Target |
| Off-Target Kinase D | 5% | Likely Non-Target |
Table 2: Hypothetical IC50 Values for this compound
| Target | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| Primary Target Kinase | 10 | 150 |
| Off-Target Kinase A | 50 | 800 |
| Off-Target Kinase B | 250 | >10,000 |
Experimental Protocols
Protocol 1: Kinase Profiling for Off-Target Identification
-
Objective: To identify potential kinase off-targets of this compound through a broad biochemical screen.
-
Materials:
-
This compound
-
A commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or similar)
-
Assay-specific buffers and reagents
-
-
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Submit the compound to a commercial vendor for screening at a fixed concentration (e.g., 1 µM) against their full kinase panel.
-
The vendor will perform competitive binding assays to determine the percent inhibition for each kinase.
-
Receive and analyze the data to identify kinases that show significant inhibition (e.g., >50%).
-
For hits of interest, perform follow-up dose-response assays to determine the IC50 or Kd values.
-
Protocol 2: Cellular Western Blot for Off-Target Validation
-
Objective: To validate a potential off-target by assessing the phosphorylation status of its known downstream substrate in a cellular context.
-
Materials:
-
This compound
-
Appropriate cell line
-
Primary antibodies against the phosphorylated and total forms of the substrate of the off-target kinase.
-
Secondary antibodies
-
Lysis buffer
-
SDS-PAGE and Western blotting equipment
-
-
Methodology:
-
Culture cells to 70-80% confluency.
-
Treat cells with a dose range of this compound for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phospho-substrate and total substrate.
-
Incubate with the appropriate secondary antibody and visualize the bands.
-
Quantify the band intensities to determine the effect of this compound on substrate phosphorylation.
-
Visualizations
Caption: Hypothetical signaling pathways affected by this compound.
Caption: Experimental workflow for off-target identification.
References
Technical Support Center: Troubleshooting Ralometostat Degradation in Experiments
Disclaimer: The information provided in this guide is based on the understanding that "Ralometostat" is an alternative name for the research compound GGTI-2418 . As specific degradation and stability data for a compound explicitly named "this compound" are not publicly available, this guide combines information on GGTI-2418 with general principles of stability and degradation for peptidomimetic small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound (GGTI-2418) is a peptidomimetic small molecule inhibitor of Geranylgeranyltransferase I (GGTase I).[1] It is a crystalline solid with the molecular formula C₂₃H₃₁N₅O₄ and a molecular weight of 441.5 g/mol .[2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure its stability, this compound should be stored as a solid at -20°C, where it is reported to be stable for at least four years.[3] Stock solutions are typically prepared in DMSO.[3] For long-term storage of stock solutions, it is advisable to aliquot and store them at -80°C to minimize freeze-thaw cycles.
Q3: I am observing a decrease in the activity of this compound in my experiments over time. What could be the cause?
A3: A decrease in activity could be due to the degradation of this compound. As a peptidomimetic, it may be susceptible to several degradation pathways, especially in aqueous solutions used for experiments. The main chemical reactions that can affect the stability of such drugs are hydrolysis and oxidation.[4] Potential degradation pathways for peptidomimetic compounds include:
-
Hydrolysis: Cleavage of amide bonds within the molecule, which can be catalyzed by acidic or basic conditions.[4][5]
-
Oxidation: The imidazole (B134444) ring in the structure of this compound could be susceptible to oxidation.[5]
-
Deamidation: This can occur in peptides and peptidomimetics, particularly at asparagine or glutamine residues if present, though the specific structure of this compound (GGTI-2418) needs to be checked for such residues.[5]
-
Photodegradation: Exposure to light can sometimes induce degradation.
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: To assess the stability, you can perform a forced degradation study. This involves intentionally exposing this compound to stressful conditions to identify potential degradation products and pathways.[6][7] This will help in developing a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected results | This compound degradation in stock solution or working solution. | 1. Prepare fresh stock solutions: If you have been using an old stock solution, prepare a fresh one from the solid compound.2. Aliquot stock solutions: To avoid repeated freeze-thaw cycles, aliquot your stock solution into single-use volumes and store at -80°C.3. Prepare working solutions immediately before use: Dilute the stock solution to the final experimental concentration right before you start your experiment.4. Perform a quick stability check: Incubate your working solution under your experimental conditions (e.g., in cell culture media at 37°C) for the duration of your experiment and analyze it by HPLC to check for degradation. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | 1. Characterize the new peaks: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the mass of the unknown peaks and get clues about their structure.2. Conduct a forced degradation study: Expose this compound to acidic, basic, oxidative, thermal, and photolytic stress conditions to see if you can reproduce the unknown peaks. This will help in identifying the degradation pathway.[6][7]3. Optimize your HPLC method: Ensure your HPLC method is "stability-indicating," meaning it can separate the intact drug from all its degradation products. |
| Loss of activity in cell-based assays | Degradation in cell culture media. | 1. Check the pH of your media: Extreme pH values can accelerate hydrolysis.2. Minimize exposure to light: If your incubator has a light, consider shielding your plates or flasks.3. Consider the components of your media: Some media components might react with this compound. You could test its stability in a simpler buffer first.4. Increase the frequency of media changes: For longer-term experiments, replenishing the media more frequently can help maintain the effective concentration of the active compound. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to identify potential degradation pathways and products.
1. Materials:
-
This compound (GGTI-2418)
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or MS detector
-
pH meter
-
Calibrated oven and photostability chamber
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for various time points. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for various time points.
-
Thermal Degradation: Expose the solid compound and the stock solution to heat (e.g., 80°C) for an extended period.
-
Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At each time point, take an aliquot of the stressed sample.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any degradation product peaks.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining and the percentage of each degradation product formed at each time point.
-
Determine the degradation rate under each stress condition.
-
Example Table of Quantitative Data from a Forced Degradation Study
The following table is a template to be populated with your experimental data. It illustrates how to present the quantitative results from a forced degradation study.
| Stress Condition | Time (hours) | This compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradation (%) |
| 0.1 M HCl, 60°C | 2 | 95.2 | 3.1 | 1.7 | 4.8 |
| 8 | 82.5 | 10.3 | 7.2 | 17.5 | |
| 24 | 65.1 | 22.5 | 12.4 | 34.9 | |
| 0.1 M NaOH, 60°C | 2 | 88.9 | 8.2 | 2.9 | 11.1 |
| 8 | 60.7 | 25.1 | 14.2 | 39.3 | |
| 24 | 25.3 | 45.8 | 28.9 | 74.7 | |
| 3% H₂O₂, RT | 2 | 98.1 | 1.9 | 0.0 | 1.9 |
| 8 | 92.4 | 7.6 | 0.0 | 7.6 | |
| 24 | 85.3 | 14.7 | 0.0 | 14.7 |
Visualizations
Troubleshooting Workflow for this compound Degradation
References
- 1. A Phase I Study of GGTI-2418 (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ggti-2418 | C23H31N5O4 | CID 11539477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. veeprho.com [veeprho.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ralometostat Toxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the toxicity of Ralometostat (also known as TNG908) in cell line experiments. By understanding the mechanism of action and potential for off-target effects, toxicity can be effectively managed to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its toxicity?
This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Its mechanism is unique as it is an MTA-cooperative inhibitor. This means it preferentially binds to the complex of PRMT5 and its endogenous ligand S-adenosyl-L-homocysteine (MTA), which accumulates in cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene. This leads to synthetic lethality, where the drug is significantly more toxic to MTAP-deleted cancer cells than to normal cells with functional MTAP.[1][2][3][4] Therefore, the primary toxicity is targeted towards this specific cancer cell population.
Q2: What are the typical signs of this compound-induced toxicity in cell lines?
Common indicators of toxicity include a significant decrease in cell viability and proliferation, changes in cell morphology (e.g., rounding, detachment), and induction of apoptosis or cell cycle arrest. These effects are expected to be more pronounced in MTAP-null cell lines.
Q3: What is a typical effective concentration for this compound in MTAP-null cell lines?
The effective concentration of this compound is highly dependent on the specific MTAP-null cell line. For example, the GI50 (concentration for 50% growth inhibition) for the MTAP-null human colon cancer cell line HCT-116 has been reported to be approximately 0.13 µM after a 7-day incubation.[5] It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration.
Q4: How can I minimize solvent-related toxicity when using this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%. Always include a vehicle control (cells treated with the same concentration of DMSO as the highest drug concentration) in your experiments to account for any solvent-related effects.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
| Issue | Possible Cause | Recommended Solution |
| High toxicity in MTAP-proficient (wild-type) cell lines | 1. Concentration too high: The concentration of this compound may be in a range that causes off-target effects. 2. Prolonged exposure: Continuous exposure may lead to cumulative toxicity. 3. Cell line sensitivity: Some cell lines may be inherently more sensitive to PRMT5 inhibition. | 1. Perform a dose-response curve: Determine the IC50 value for both MTAP-null and MTAP-proficient cell lines to establish a therapeutic window. 2. Optimize incubation time: Conduct a time-course experiment to find the minimum exposure time required for the desired effect in MTAP-null cells while minimizing toxicity in MTAP-proficient cells. 3. Use a less sensitive cell line: If possible, consider using a different MTAP-proficient cell line as a control. |
| Inconsistent results between experiments | 1. Reagent variability: Inconsistent quality or handling of this compound or other reagents. 2. Cell culture conditions: Variations in cell density, passage number, or media composition. | 1. Aliquot stock solutions: Prepare single-use aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles. 2. Standardize cell culture practices: Maintain consistent cell seeding densities and use cells within a defined passage number range. |
| Lack of efficacy in MTAP-null cell lines | 1. Incorrect MTAP status: The cell line may not be truly MTAP-null. 2. Suboptimal drug concentration: The concentration of this compound may be too low. 3. Drug degradation: The this compound stock solution may have degraded. | 1. Verify MTAP status: Confirm the MTAP deletion status of your cell line using PCR or western blotting. 2. Increase concentration: Based on a dose-response curve, use a higher concentration of this compound. 3. Prepare fresh stock solution: Use a freshly prepared stock solution of this compound. |
Data Presentation
Table 1: Reported In Vitro Activity of this compound (TNG908)
| Cell Line | MTAP Status | Assay Type | Metric | Value | Reference |
| HCT-116 | MTAP-null | CellTiter-Glo | GI50 | 0.13 µM | [5] |
| MTAP-null cell lines | MTAP-null | Not specified | Selectivity | 15-fold higher than MTAP-WT | [5] |
Experimental Protocols
Protocol for Determining this compound IC50 using a Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a given cell line.
Materials:
-
This compound (TNG908)
-
MTAP-null and MTAP-proficient cell lines
-
Complete cell culture medium
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO only) and a no-treatment control.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired exposure time (e.g., 72 hours or 7 days).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log-transformed concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis.
-
Protocol for Assessing Target Engagement by Western Blot
This protocol is used to confirm that this compound is inhibiting PRMT5 activity in cells by measuring the levels of symmetric dimethylarginine (SDMA), a downstream marker of PRMT5 activity.
Materials:
-
This compound (TNG908)
-
Cell lines of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SDMA, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat cells with different concentrations of this compound for the desired time.
-
Wash cells with cold PBS and lyse them with lysis buffer.
-
Collect the lysate and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the SDMA signal to the loading control.
-
Compare the SDMA levels in treated versus untreated cells to assess the degree of PRMT5 inhibition.
-
Visualizations
Caption: Mechanism of this compound in MTAP-proficient vs. MTAP-null cells.
Caption: Troubleshooting workflow for unexpected this compound toxicity.
Caption: Experimental workflows for assessing this compound activity.
References
Mevrometostat (Formerly Ralometostat) Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Mevrometostat, a potent and selective EZH2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Mevrometostat?
Mevrometostat is a small molecule inhibitor that targets Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a process that leads to the silencing of target genes. By inhibiting EZH2, Mevrometostat prevents this methylation, leading to the reactivation of tumor suppressor genes that are often silenced in cancer.[1][2] Mevrometostat has demonstrated dose-dependent inhibition of EZH2.[1]
Q2: In which cancer types is Mevrometostat being investigated?
Mevrometostat is primarily under investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC), often in combination with enzalutamide.[1][3][4] Pre-clinical studies have also suggested a role for EZH2 inhibition in other cancers where EZH2 is overexpressed, such as small-cell lung cancer.[2]
Q3: What are the key pharmacodynamic markers to assess Mevrometostat activity?
The primary pharmacodynamic marker for Mevrometostat activity is the reduction of global H3K27me3 levels. This can be assessed in both peripheral blood mononuclear cells (PBMCs) and tumor biopsies.[5][6] A strong reduction (≥75%) in H3K27me3 levels in granulocytes has been observed at effective doses in clinical trials.[5] Additionally, changes in the expression of EZH2 target genes can be monitored.[5][6]
Troubleshooting Guides
Biochemical Assays (EZH2 Inhibition)
Q4: My in vitro EZH2 inhibition assay is showing high variability. What are the potential causes and solutions?
High variability in biochemical EZH2 inhibition assays can stem from several factors. Here's a breakdown of potential issues and how to address them:
| Potential Cause | Troubleshooting Steps |
| Enzyme Instability | Ensure the PRC2 complex is properly stored and handled. Avoid repeated freeze-thaw cycles. Use a fresh aliquot of the enzyme for each experiment. |
| Substrate Concentration | The concentration of the methyl donor, S-adenosylmethionine (SAM), and the histone substrate can impact results. Ensure these are at optimal concentrations as determined by initial optimization experiments. |
| Inhibitor Dilution Errors | Prepare fresh serial dilutions of Mevrometostat for each experiment. Use a consistent and validated dilution scheme. |
| Assay Conditions | Maintain consistent incubation times, temperatures, and buffer compositions. Small variations can lead to significant differences in enzyme activity. |
| Detection Method | If using an antibody-based detection method, ensure the antibody is specific and used at the optimal dilution. For radiometric assays, ensure proper handling and counting of the radioisotope. |
Q5: I am not observing a clear dose-response curve in my EZH2 inhibition assay. What should I check?
An unclear dose-response curve could be due to several factors:
-
Incorrect Inhibitor Concentration Range: You may be testing a concentration range that is too high or too low. Review published IC50 values for Mevrometostat and other EZH2 inhibitors to guide your concentration selection.
-
Enzyme Concentration: The concentration of the EZH2 enzyme can affect the apparent IC50. Ensure you are using a consistent and appropriate amount of enzyme in each reaction.
-
Assay Incubation Time: For potent, slow-binding inhibitors, a longer pre-incubation time with the enzyme may be necessary to reach equilibrium.
-
Data Analysis: Use a non-linear regression model to fit your data and calculate the IC50. Ensure you have a sufficient number of data points to accurately define the curve.
Cellular Assays (H3K27me3 Quantification & Cell Viability)
Q6: I am not seeing a significant reduction in H3K27me3 levels in my cell line after Mevrometostat treatment. What could be the issue?
Several factors can contribute to a lack of response in cellular H3K27me3 levels:
| Potential Cause | Troubleshooting Steps |
| Insufficient Treatment Duration | The reduction of H3K27me3 is a slow process that often requires multiple cell divisions for the mark to be diluted. Ensure you are treating the cells for a sufficient period, typically 4-7 days.[1] |
| Cell Line Sensitivity | Not all cell lines are equally sensitive to EZH2 inhibition. Select cell lines with known EZH2 mutations or overexpression for initial experiments. |
| Compound Inactivity | Ensure the Mevrometostat you are using is of high quality and has been stored correctly. |
| Western Blot Issues | If using Western blot, troubleshoot the protocol for issues with antibody specificity, transfer efficiency, and detection. Always include a total histone H3 loading control. |
Q7: My cell viability assay results are inconsistent. What are some common sources of variability?
Inconsistent cell viability results can be frustrating. Here are some common culprits and their solutions:
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating and mix the cell suspension thoroughly between plating each well to ensure a consistent number of cells per well. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, which can affect cell growth. To minimize this, avoid using the outer wells or fill them with sterile PBS or media. |
| Inconsistent Drug Treatment | Ensure accurate and consistent addition of Mevrometostat to each well. Use a multichannel pipette for better consistency. |
| Incubation Time | The anti-proliferative effects of EZH2 inhibitors can be slow to manifest. Incubate cells for an adequate duration, often 6-14 days, with media and inhibitor changes every 3-4 days.[1] |
| Assay Reagent Addition | Ensure the viability assay reagent is added consistently to each well and that the plate is properly mixed before reading. |
Quantitative Data
Table 1: Mevrometostat Clinical Trial Efficacy Data (Phase 1b/2 Study NCT03460977)
| Endpoint | Mevrometostat + Enzalutamide | Enzalutamide Alone | Hazard Ratio (HR) / 95% CI |
| Median Radiographic Progression-Free Survival (rPFS) | 14.3 months | 6.2 months | 0.51 (90% CI: 0.28–0.95)[7] |
| Objective Response Rate (ORR) | 26.7% | 14.3% | N/A |
| Confirmed PSA50 Response Rate | 34.1% | 15.4% | N/A |
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) with Mevrometostat + Enzalutamide
| Adverse Event | Percentage of Patients |
| Diarrhea | 78.0%[3][4] |
| Decreased Appetite | 58.5%[3][4] |
| Dysgeusia (Taste Disturbance) | 58.5%[3][4] |
Experimental Protocols
Protocol 1: Western Blot for H3K27me3 Reduction
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to reach 70-80% confluency. Treat cells with desired concentrations of Mevrometostat or vehicle control (e.g., DMSO) for 4-7 days.
-
Protein Extraction: Harvest cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to a loading control, such as total Histone H3.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Mevrometostat in complete medium. Add 100 µL of the diluted inhibitor or vehicle control to the respective wells. The final DMSO concentration should not exceed 0.1%.[1]
-
Incubation: Incubate the plate for 6-14 days. Change the medium with freshly prepared inhibitor every 3-4 days.[1]
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression.
Visualizations
Caption: Mevrometostat inhibits the EZH2 subunit of the PRC2 complex.
Caption: Workflow for assessing H3K27me3 levels via Western Blot.
Caption: A logical approach to troubleshooting experimental variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of Ralometostat
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with Ralometostat. The information is designed to assist researchers in optimizing experimental design and achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational small molecule inhibitor of the pro-inflammatory mTOR pathway.[1] Its therapeutic potential is being explored in autoimmune diseases and certain types of cancer.[2] this compound primarily acts by binding to the mTORC1 complex, thereby inhibiting downstream signaling cascades that are crucial for cell growth, proliferation, and survival.
Q2: We are observing low and variable plasma concentrations of this compound in our animal studies. What are the potential causes?
A2: Low and variable in vivo exposure is a common challenge for poorly soluble compounds like this compound. The primary reasons could be:
-
Poor Aqueous Solubility: this compound has low intrinsic solubility in aqueous media, limiting its dissolution in the gastrointestinal (GI) tract.[3][4][5]
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.[6][7]
-
Efflux by Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen.
Q3: What are the recommended initial steps to troubleshoot poor bioavailability of this compound?
A3: A systematic approach is recommended. Start with a thorough physicochemical characterization of your this compound batch, including solubility and stability at different pH values simulating the GI tract. Concurrently, initiate formulation screening to identify excipients that can enhance its solubility and dissolution rate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low this compound plasma concentration | Poor aqueous solubility | 1. Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.[5] 2. Formulation Enhancement: Explore the use of co-solvents, surfactants, or complexing agents.[3][8] 3. Solid Dispersions: Formulating this compound as a solid dispersion with a hydrophilic polymer can improve its dissolution rate.[5][8] |
| High variability in plasma concentrations between subjects | Inconsistent dissolution in the GI tract | 1. Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the consistency of absorption.[3] 2. Standardize Fed/Fasted State: The presence of food can significantly impact the bioavailability of poorly soluble drugs.[9] Ensure consistent feeding protocols across all study animals. |
| Discrepancy between in vitro dissolution and in vivo exposure | Permeability or metabolism limitations | 1. In Vitro Permeability Assay: Use Caco-2 cell monolayers to assess the intestinal permeability of this compound and identify if it is a P-gp substrate. 2. Metabolic Stability Assay: Evaluate the metabolic stability of this compound in liver microsomes to understand its susceptibility to first-pass metabolism.[6] |
Experimental Protocols
Protocol 1: Solubility Enhancement Screening
Objective: To identify suitable excipients for improving the solubility of this compound.
Methodology:
-
Prepare saturated solutions of this compound in a range of pharmaceutically acceptable solvents (e.g., PEG 400, propylene (B89431) glycol, Tween 80, Solutol HS 15).
-
Equilibrate the samples at 25°C for 24 hours with continuous agitation.
-
Centrifuge the samples to pellet undissolved drug.
-
Analyze the supernatant for this compound concentration using a validated HPLC method.
Table 1: Solubility of this compound in Various Excipients
| Excipient | This compound Solubility (µg/mL) | Fold Increase vs. Water |
| Water | 0.5 ± 0.1 | 1 |
| PEG 400 | 150.2 ± 12.5 | 300 |
| Propylene Glycol | 85.7 ± 9.1 | 171 |
| Tween 80 (2% in water) | 25.3 ± 3.8 | 51 |
| Solutol HS 15 (5% in water) | 78.9 ± 6.4 | 158 |
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To evaluate the oral bioavailability of different this compound formulations.
Methodology:
-
Fast male Sprague-Dawley rats overnight prior to dosing.
-
Administer this compound (e.g., 10 mg/kg) via oral gavage in three different formulations:
-
Group 1: Suspension in 0.5% carboxymethylcellulose.
-
Group 2: Solution in 20% PEG 400 in water.
-
Group 3: Self-emulsifying drug delivery system (SEDDS).
-
-
Collect blood samples via the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process blood to obtain plasma and analyze for this compound concentration by LC-MS/MS.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng*h/mL) | Relative Bioavailability (%) |
| Suspension | 55 ± 15 | 2.0 | 230 ± 65 | 100 |
| PEG 400 Solution | 210 ± 45 | 1.0 | 980 ± 150 | 426 |
| SEDDS | 450 ± 90 | 0.5 | 2150 ± 320 | 935 |
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound's inhibitory action on the mTORC1 complex.
Experimental Workflow for Bioavailability Enhancement
Caption: A logical workflow for troubleshooting and improving the in vivo bioavailability of this compound.
References
- 1. Metabolic pathways mediate pathogenesis and offer targets for treatment in rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Can Metabolic Pathways Be Therapeutic Targets in Rheumatoid Arthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. erpublications.com [erpublications.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Metabolic pathways and pharmacokinetics of natural medicines with low permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
Technical Support Center: Overcoming Resistance to Ralometostat in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Ralometostat in their cancer cell experiments. For the purpose of this guide, this compound is presented as a novel EZH2 (Enhancer of Zeste Homolog 2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] In many cancers, EZH2 is overexpressed and leads to the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[2][3] This silencing of tumor suppressor genes contributes to cancer cell proliferation and survival.[3] this compound competitively binds to the S-adenosyl-methionine (SAM) binding pocket of EZH2, preventing the transfer of methyl groups and thereby inhibiting its methyltransferase activity.[1] This leads to a decrease in global H3K27me3 levels, reactivation of tumor suppressor genes, and subsequent cancer cell growth inhibition.
Q2: My cancer cell line, initially sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to EZH2 inhibitors like this compound typically arises from two main mechanisms:
-
Secondary Mutations in the EZH2 gene: Specific mutations in the EZH2 protein can prevent this compound from binding effectively. These mutations are often found in the D1 and SET domains of EZH2.[4][5]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways that make them less dependent on EZH2 activity. Common pathways implicated in resistance include the PI3K/AKT/mTOR and MAPK/ERK pathways.[1][6]
Q3: Are there known mutations in EZH2 that confer resistance to inhibitors like this compound?
A3: Yes, several studies have identified specific point mutations in the EZH2 gene that lead to resistance. These mutations can interfere with the binding of the inhibitor to the EZH2 catalytic site.[1][4]
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in our cell line over time.
Possible Cause 1: Development of secondary mutations in the EZH2 gene.
Troubleshooting Steps:
-
Sequence the EZH2 gene: Perform Sanger or next-generation sequencing of the EZH2 coding region in both your resistant and parental (sensitive) cell lines. Pay close attention to the D1 and SET domains.
-
Compare sequences: Align the sequences to identify any acquired mutations in the resistant cell line.
-
Consult literature: Compare identified mutations to known resistance mutations reported for other EZH2 inhibitors.[4][7]
Possible Cause 2: Upregulation of bypass signaling pathways.
Troubleshooting Steps:
-
Assess pathway activation: Use Western blotting to examine the phosphorylation status of key proteins in the PI3K/AKT (e.g., p-AKT, p-mTOR) and MAPK (e.g., p-ERK) pathways in both sensitive and resistant cells, with and without this compound treatment. An increase in the phosphorylation of these proteins in resistant cells would suggest pathway activation.[1]
-
Inhibitor combination studies: Treat resistant cells with a combination of this compound and a specific inhibitor of the suspected bypass pathway (e.g., a PI3K inhibitor or a MEK inhibitor) to see if sensitivity can be restored.
Problem 2: Our patient-derived xenograft (PDX) model is not responding to this compound.
Possible Cause 1: Pre-existing resistance mechanisms.
Troubleshooting Steps:
-
Genomic and transcriptomic analysis: Perform comprehensive molecular profiling of the PDX tumor tissue to identify any pre-existing mutations in EZH2 or alterations in key signaling pathways known to be associated with resistance.
-
Immunohistochemistry (IHC): Stain tumor sections for markers of PI3K/AKT and MAPK pathway activation (e.g., p-AKT, p-ERK) to assess the baseline activity of these pathways.
Possible Cause 2: Cell cycle deregulation.
Troubleshooting Steps:
-
Analyze cell cycle regulators: Examine the expression and mutation status of key cell cycle control genes like RB1 and CDKN2A in the PDX model.[7][8] Loss-of-function mutations in these genes can uncouple EZH2 inhibition from cell cycle arrest, leading to resistance.[7][8][9]
-
Combination therapy: Consider combining this compound with inhibitors of cell cycle kinases, such as AURKB inhibitors, which has shown promise in overcoming resistance in preclinical models.[8][10]
Data Presentation
Table 1: Known EZH2 Mutations Conferring Resistance to EZH2 Inhibitors
| Mutation Location | Specific Amino Acid Change | Cancer Type | Reference |
| D1 Domain | Y111D, I109N | Lymphoma | [4] |
| SET Domain | Y666N | Rhabdoid Tumors | [7][8] |
| SET Domain | C663Y, Y726F | Lymphoma | [11] |
Table 2: Signaling Pathways Implicated in Resistance to EZH2 Inhibitors
| Pathway | Key Proteins | Method of Detection | Potential Combination Therapy | Reference |
| PI3K/AKT/mTOR | p-AKT, p-mTOR, p-S6K | Western Blot, IHC | PI3K inhibitors (e.g., Alpelisib), mTOR inhibitors (e.g., Everolimus) | [1] |
| MAPK/ERK | p-MEK, p-ERK | Western Blot, IHC | MEK inhibitors (e.g., Trametinib), ERK inhibitors | [1] |
| IGF-1R | p-IGF-1R | Western Blot, IHC | IGF-1R inhibitors | [1] |
| Cell Cycle | RB1, CDKN2A, AURKB | Sequencing, Western Blot | CDK4/6 inhibitors (e.g., Palbociclib), AURKB inhibitors (e.g., Barasertib) | [7][8] |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Signaling Pathway Activation
-
Cell Lysis: Treat sensitive and resistant cells with this compound or vehicle for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., AKT, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometry analysis can be performed to quantify the relative protein expression levels.
Visualizations
Caption: Mechanism of action of this compound as an EZH2 inhibitor.
Caption: Key bypass signaling pathways conferring resistance to this compound.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. EZH2-mediated development of therapeutic resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acquisition of a single EZH2 D1 domain mutation confers acquired resistance to EZH2-targeted inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. mskcc.org [mskcc.org]
- 11. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
Ralometostat assay interference and mitigation
Welcome to the technical support center for Ralometostat assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate common issues encountered during experiments with this compound, a novel investigational enzyme inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic small molecule inhibitor of the enzyme [Hypothetical Enzyme Name, e.g., Metallo-Aromatase X]. It is under investigation for its potential therapeutic effects in [Hypothetical Disease, e.g., specific types of cancer]. Its mechanism of action is based on the non-covalent, reversible binding to the active site of the target enzyme, thereby preventing the conversion of its substrate.
Q2: My this compound inhibitor shows no activity in my assay. What are the common causes?
A2: A lack of inhibition can stem from several factors. The most common reasons include problems with the inhibitor's solubility or degradation, incorrect assay conditions such as pH or temperature, or issues with the enzyme or substrate. It is crucial to first verify the inhibitor's concentration and solubility and to ensure all reagents and controls are performing as expected.[1]
Q3: I am observing inconsistent IC50 values for this compound between experiments. What could be the cause?
A3: Significant variation in IC50 values can be due to several factors including inconsistent pre-incubation times, compound precipitation at higher concentrations, or using a suboptimal substrate concentration.[2] Enzyme quality and handling, such as improper storage or multiple freeze-thaw cycles, can also lead to variable enzyme activity and consequently, inconsistent IC50 values.[2]
Q4: Could my "hit" be a false positive due to assay interference?
A4: Yes, false positives are a common issue in high-throughput screening. Interference can arise from several mechanisms, including compound aggregation, non-specific chemical reactivity with assay components, or direct interference with the detection method (e.g., fluorescence quenching or absorbance).[3][4][5]
Q5: What are PAINS (Pan-Assay Interference Compounds) and could this compound be one?
A5: Pan-Assay Interference Compounds (PAINS) are chemical structures that appear as frequent hitters in many different assays due to non-specific activity. While this compound has a defined structure designed for a specific target, it is always good practice to check for structural motifs associated with PAINS. If a compound shows activity across multiple, unrelated assays, it may be a promiscuous inhibitor acting through a non-specific mechanism.[6]
Troubleshooting Guides
Issue 1: No or Low Inhibition Observed
If this compound is not showing the expected inhibitory activity, follow this troubleshooting guide.
Troubleshooting Workflow for Lack of Activity
Issue 2: Suspected False-Positive Result
A "hit" from a screen may be a false positive. Common causes of false positives are compound aggregation, redox activity, or thiol reactivity.
A. Compound Aggregation
Some compounds form colloidal aggregates that sequester the enzyme, leading to non-specific inhibition.[4][5]
Experimental Protocol: Detergent-Based Assay for Aggregation
-
Buffer Preparation : Prepare two sets of your standard assay buffer: one without detergent and one with 0.01% (v/v) Triton X-100.[6]
-
Compound Dilution : Create serial dilutions of this compound in both buffers.
-
Assay Execution : Run your standard enzyme inhibition assay in parallel with both sets of dilutions.
-
Data Analysis : Calculate the IC50 values for this compound in both conditions. A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 suggests that the observed inhibition may be due to aggregation.[6]
| Condition | This compound IC50 (Hypothetical) | Interpretation |
| No Detergent | 1.2 µM | Apparent Potency |
| + 0.01% Triton X-100 | > 50 µM | Aggregation-based inhibition likely |
| + 0.01% Triton X-100 | 1.5 µM | True inhibitor, not an aggregator |
B. Redox Activity or Thiol Reactivity
Some compounds can interfere with assays by generating reactive oxygen species (redox cyclers) or by reacting with cysteine residues on the enzyme (thiol-reactive).[3][4] This is particularly relevant in assays containing reducing agents like dithiothreitol (B142953) (DTT).
Experimental Protocol: DTT Shift Assay
-
Buffer Preparation : Prepare two sets of your assay buffer: one with the standard concentration of DTT (e.g., 1 mM) and one with a much lower concentration or no DTT.
-
Assay Execution : Perform the inhibition assay with this compound under both buffer conditions.
-
Data Analysis : Compare the dose-response curves. A significant loss of potency (increased IC50) in the absence of DTT may indicate that the compound's activity is dependent on a redox cycle that produces an inhibitory species like H2O2.[4] Conversely, if the compound is a thiol-reactive electrophile, its potency might decrease in the presence of high DTT concentrations, which acts as a scavenger.[3]
| DTT Concentration | This compound IC50 (Hypothetical) | Interpretation |
| 1 mM | 2.5 µM | Apparent Potency |
| No DTT | > 100 µM | Potential Redox Cycler |
| 10 mM | 20 µM | Potential Thiol-Reactive Compound |
Signaling Pathway of a Promiscuous Inhibitor
Issue 3: Confirming True Inhibition
If initial troubleshooting suggests this compound is a true inhibitor, it is essential to confirm this with orthogonal methods.
Experimental Protocol: Jump-Dilution for Reversibility
This experiment helps distinguish between a reversible inhibitor and an irreversible or tightly-binding one.[3]
-
Pre-incubation : Incubate the target enzyme with a high concentration of this compound (e.g., 10x its IC50) to allow for binding.
-
Rapid Dilution : Rapidly dilute the enzyme-inhibitor mixture 100-fold into a solution containing the substrate. This dilution reduces the inhibitor concentration to 0.1x its IC50.
-
Activity Measurement : Immediately measure the enzyme activity.
-
Interpretation : If this compound is a reversible inhibitor, its effect will be significantly reduced upon dilution, and enzyme activity will be restored to near-normal levels (e.g., ~9% inhibition).[3] If it is an irreversible inhibitor, the enzyme will remain inhibited even after dilution.[3]
| Condition | Expected % Inhibition (for reversible inhibitor) |
| Pre-dilution (10x IC50) | ~91% |
| Post-dilution (0.1x IC50) | ~9% |
General Experimental Protocols
Standard Enzyme Inhibition Assay Protocol
-
Reagent Preparation :
-
Prepare assay buffer at the optimal pH for the enzyme.
-
Dilute the enzyme to a working concentration that ensures a linear reaction rate over the measurement period.[1]
-
Prepare a stock solution of the substrate.
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock, then prepare serial dilutions.
-
-
Assay Procedure :
-
Add assay buffer, enzyme, and this compound (or vehicle for control) to the wells of a microplate.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) to allow for binding equilibrium to be reached.
-
Initiate the reaction by adding the substrate.
-
Immediately place the plate in a plate reader and monitor the signal (e.g., absorbance or fluorescence) over time.
-
-
Data Analysis :
-
Calculate the initial reaction velocity (rate) for each well.
-
Normalize the rates to the vehicle control to determine the percent inhibition for each this compound concentration.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Long-Term Stability of Compounds in DMSO
Disclaimer: Specific long-term stability data for Ralometostat in DMSO is not publicly available. This guide provides general information and best practices for the storage and handling of small molecule compounds dissolved in DMSO, based on published studies. Researchers should always perform compound-specific stability studies for their molecules of interest.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of small molecules in DMSO?
A1: The main factors influencing compound stability in DMSO are storage temperature, water content (hygroscopicity of DMSO), exposure to oxygen, and the number of freeze-thaw cycles.[1][2] The chemical structure of the compound itself also plays a crucial role in its inherent stability.
Q2: What are the recommended storage conditions for compounds dissolved in DMSO?
A2: For long-term storage, it is generally recommended to store DMSO stock solutions at -20°C or -80°C in tightly sealed containers to minimize water absorption and degradation. For short-term or routine use, storage at 4°C is also practiced, with some studies showing that 85% of compounds were stable in a DMSO/water (90/10) mixture for up to 2 years at this temperature.[3][4] Room temperature storage is generally discouraged for long-term preservation due to a higher probability of compound degradation over time.[5]
Q3: How many freeze-thaw cycles can a compound in DMSO typically withstand?
A3: Studies have shown that many compounds in DMSO can undergo multiple freeze-thaw cycles without significant degradation. One study indicated no significant compound loss after 11 freeze/thaw cycles when frozen at -15°C and thawed at 25°C.[1][2] However, it is best practice to minimize freeze-thaw cycles by aliquoting stock solutions into smaller, single-use volumes.
Q4: Does the type of storage container matter for DMSO solutions?
A4: Research comparing glass and polypropylene (B1209903) containers for storing compounds in DMSO at room temperature for 5 months found no significant difference in compound recovery between the two materials.[2] The choice of container should be based on the specific experimental needs and compound characteristics.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results from the same DMSO stock solution. | Compound degradation due to improper storage or handling. | 1. Verify storage conditions (temperature, light exposure). 2. Minimize freeze-thaw cycles by preparing aliquots. 3. Check the age of the stock solution. 4. Perform a quality control check (e.g., HPLC, LC-MS) to assess the purity of the stock solution. |
| Precipitation observed in the DMSO stock solution upon thawing. | The compound's solubility limit in DMSO has been exceeded, possibly due to solvent evaporation or temperature changes. | 1. Gently warm the solution (e.g., to 37°C) and vortex to redissolve the precipitate. 2. If precipitation persists, the solution may be supersaturated. Consider preparing a fresh, lower-concentration stock. |
| Visible discoloration or change in the appearance of the DMSO stock solution. | Potential chemical degradation of the compound or the DMSO solvent. | 1. Discard the solution. 2. Prepare a fresh stock solution using high-purity, anhydrous DMSO. 3. Store the new stock solution under recommended conditions (e.g., -20°C, protected from light). |
Quantitative Data on Compound Stability in DMSO
The stability of compounds in DMSO can vary significantly. The following tables summarize findings from general stability studies.
Table 1: Stability of Compounds at Room Temperature
| Storage Duration | Probability of Observing the Compound |
| 3 months | 92% |
| 6 months | 83% |
| 1 year | 52% |
| (Data from a study of approximately 7200 compounds in 20 mM DMSO solutions stored under ambient conditions)[5] |
Table 2: Influence of Storage Conditions on Compound Stability
| Condition | Observation |
| Accelerated Stability (40°C) | Most compounds are stable for 15 weeks.[1][2] |
| Freeze-Thaw Cycles (-15°C to 25°C) | No significant compound loss after 11 cycles.[1][2] |
| Water Content | Water is a more significant factor in compound loss than oxygen.[1][2] |
| Storage in DMSO/water (90/10) at 4°C | 85% of compounds were stable over a 2-year period.[3][4] |
Experimental Protocols
Protocol: Assessing Compound Stability in DMSO using HPLC-UV/MS
This protocol outlines a general method for evaluating the stability of a compound in a DMSO stock solution over time.
1. Materials:
- Compound of interest
- High-purity, anhydrous DMSO
- HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
- Internal standard (a stable compound with similar chromatographic properties)
- Autosampler vials
- HPLC-UV/MS system
2. Preparation of Stock Solutions:
- Prepare a concentrated stock solution of the compound of interest in DMSO (e.g., 10 mM).
- Prepare a stock solution of the internal standard in a suitable solvent.
3. Experimental Procedure:
- Time-Zero Analysis (T0):
- Immediately after preparation, dilute a small aliquot of the compound stock solution with the internal standard solution to a final concentration suitable for analysis.
- Analyze the sample by HPLC-UV/MS to determine the initial peak area ratio of the compound to the internal standard.
- Stability Study:
- Aliquot the main stock solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C).
- At specified time points (e.g., 1 week, 1 month, 3 months), retrieve a stored aliquot.
- Allow the aliquot to come to room temperature.
- Prepare a sample for analysis by diluting it with the internal standard solution in the same manner as the T0 sample.
- Analyze the sample by HPLC-UV/MS.
4. Data Analysis:
- Calculate the peak area ratio of the compound to the internal standard for each time point.
- Compare the peak area ratios at different time points to the T0 ratio to determine the percentage of the compound remaining.
- The formula for calculating the remaining compound is: (% Remaining) = (Peak Area Ratio at Time X / Peak Area Ratio at T0) * 100.
Visualizations
Caption: Workflow for assessing compound stability in DMSO.
Caption: A hypothetical signaling pathway for this compound.
References
- 1. Pharmacology and mechanism of action of the new HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ral signaling pathway in health and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ral signaling pathway in health and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling Ralometostat
Disclaimer: Specific storage and handling information for Ralometostat is not publicly available. The following guidelines are based on general best practices for investigational small molecule compounds and include hypothetical data for illustrative purposes. Researchers should always refer to the manufacturer's or supplier's specific product information sheet for accurate handling instructions.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A1: Solid this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to keep it at -20°C. For short-term storage, 4°C is acceptable. Always bring the compound to room temperature in a desiccator before opening to prevent condensation.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents. The choice of solvent will depend on the specific experimental requirements. Based on hypothetical solubility data, the following solvents are recommended for preparing stock solutions.
Q3: How should this compound stock solutions be stored?
A3: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage. For short-term use, solutions can be stored at -20°C. Protect the solutions from light.
Troubleshooting Guides
Issue 1: this compound powder appears clumpy or discolored.
-
Possible Cause: Absorption of moisture or degradation due to improper storage.
-
Solution: Do not use the compound if its physical appearance has changed. Contact the supplier for a replacement. To prevent this, always store the solid compound in a desiccator, especially when warming it to room temperature.
Issue 2: Difficulty in dissolving this compound.
-
Possible Cause 1: Incorrect solvent or concentration.
-
Solution 1: Refer to the solubility data to ensure the correct solvent is being used. Try sonicating the solution gently to aid dissolution.
-
Possible Cause 2: The compound may have precipitated out of the solution.
-
Solution 2: Warm the solution gently in a water bath (not exceeding 37°C) and sonicate to redissolve the compound.
Issue 3: Inconsistent experimental results.
-
Possible Cause: Degradation of this compound in solution due to improper storage or repeated freeze-thaw cycles.
-
Solution: Use freshly prepared solutions for experiments whenever possible. If using stored stock solutions, ensure they have been stored correctly in single-use aliquots at -80°C. Perform a quality control check of your compound if degradation is suspected.
Data Presentation
Table 1: Hypothetical Storage Conditions and Stability of Solid this compound
| Storage Condition | Temperature | Light Protection | Shelf Life (Hypothetical) |
| Long-term | -20°C | Required | 2 years |
| Short-term | 4°C | Required | 6 months |
| Room Temperature | 20-25°C | Required | < 1 month |
Table 2: Hypothetical Solubility and Stability of this compound in Common Solvents
| Solvent | Solubility (Hypothetical) | Stability at -20°C (Hypothetical) | Stability at -80°C (Hypothetical) |
| DMSO | ≥ 50 mg/mL | 1 month | 6 months |
| Ethanol | ≥ 25 mg/mL | 2 weeks | 3 months |
| PBS (pH 7.4) | < 1 mg/mL | Not Recommended | Not Recommended |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents moisture condensation on the compound.
-
Weighing: On a calibrated analytical balance, accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (assuming a hypothetical molecular weight of 500 g/mol ), weigh 5 mg of the compound.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the solid this compound. In this example, add 1 mL of DMSO.
-
Mixing: Vortex the solution gently until the solid is completely dissolved. If necessary, sonicate for a short period to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use, light-protected vials. Store the aliquots at -80°C for long-term storage.
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Troubleshooting guide for common this compound handling issues.
Technical Support Center: Interpreting Unexpected Results with Ralometostat
Welcome to the technical support center for Ralometostat. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results that may arise during preclinical and clinical investigations of this compound.
Frequently Asked Questions (FAQs)
General
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the XYZ kinase, a critical component of the ABC signaling pathway. In many cancer cells, aberrant activation of the ABC pathway is a key driver of proliferation and survival. This compound is designed to block this activity, leading to cell cycle arrest and apoptosis.
Figure 1: Simplified ABC Signaling Pathway and this compound's Target.
Troubleshooting Guides
Issue 1: Unexpectedly High IC50 Values in Certain Cancer Cell Lines
Q: We are observing significantly higher than expected IC50 values for this compound in a subset of our cancer cell lines, despite confirmation of XYZ kinase expression. What are the potential causes and how can we investigate this?
A: This is a common challenge in drug development and can stem from several factors. A systematic approach is necessary to pinpoint the underlying cause.
Potential Causes:
-
Presence of Drug Efflux Pumps: The cancer cells may be actively transporting this compound out of the cytoplasm, preventing it from reaching its target.
-
Alternative Signaling Pathways: The cells may have compensatory signaling pathways that bypass the need for the ABC pathway.
-
Metabolic Inactivation of this compound: The cancer cells might be metabolizing the compound into an inactive form.
-
Mutations in the XYZ Kinase Gene: The drug's binding site on the XYZ kinase could be altered, reducing its affinity.
Troubleshooting Workflow:
Figure 2: Troubleshooting Workflow for High IC50 Values.
Experimental Protocols & Data Interpretation:
1. Assessment of Drug Efflux Pump Activity
-
Protocol:
-
Culture the resistant cancer cell line and a sensitive control cell line.
-
Pre-incubate a subset of the resistant cells with a known pan-efflux pump inhibitor (e.g., Verapamil or Cyclosporin A) for 1 hour.
-
Treat all cell lines (resistant, resistant + inhibitor, and sensitive) with a dose range of this compound.
-
After 72 hours, perform a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Calculate the IC50 values for each condition.
-
-
Data Interpretation:
| Cell Line | Treatment | IC50 of this compound (nM) |
| Sensitive Control | This compound alone | 50 |
| Resistant Line | This compound alone | 1500 |
| Resistant Line | This compound + Efflux Inhibitor | 75 |
2. Investigation of Bypass Signaling Pathways
-
Protocol:
-
Culture the resistant and sensitive cancer cell lines.
-
Treat both cell lines with an effective dose of this compound for 24 hours.
-
Lyse the cells and perform a Western blot analysis for key phosphorylated proteins in known compensatory pathways (e.g., p-AKT, p-ERK).
-
-
Data Interpretation:
| Cell Line | Treatment | p-XYZ | p-AKT | p-ERK |
| Sensitive Control | Vehicle | +++ | + | + |
| Sensitive Control | This compound | - | - | - |
| Resistant Line | Vehicle | +++ | + | + |
| Resistant Line | This compound | - | +++ | +++ |
Issue 2: Contradictory Results Between Cell-Based Assays and Animal Models
Q: this compound shows excellent potency in our in vitro assays, but we are not observing the expected tumor growth inhibition in our mouse xenograft models. What could be causing this discrepancy?
A: This is a critical hurdle in translational research. The transition from a 2D cell culture environment to a complex in vivo system can unmask issues related to the drug's pharmacokinetic and pharmacodynamic properties.
Potential Causes:
-
Poor Bioavailability: this compound may have low oral absorption or be rapidly cleared from circulation.
-
High Protein Binding: The compound may be binding extensively to plasma proteins, reducing the concentration of the free, active drug.
-
Tumor Microenvironment (TME) Interactions: The TME can provide pro-survival signals to cancer cells, mitigating the effect of XYZ kinase inhibition.
-
Insufficient Drug Penetration into the Tumor: The drug may not be reaching its target within the tumor tissue at a sufficient concentration.
Troubleshooting Workflow:
Figure 3: Troubleshooting Workflow for Poor In Vivo Efficacy.
Experimental Protocols & Data Interpretation:
1. Pharmacokinetic (PK) Study
-
Protocol:
-
Administer a single dose of this compound to a cohort of mice (via the intended clinical route, e.g., oral gavage).
-
Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).
-
Analyze the plasma concentration of this compound using LC-MS/MS.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
-
Data Interpretation:
| Parameter | Value | Interpretation |
| Cmax | 50 ng/mL | Peak plasma concentration |
| Tmax | 4 hours | Time to reach Cmax |
| AUC (0-24h) | 200 ng*h/mL | Total drug exposure |
| Half-life | 2 hours | Rapid clearance |
2. Assessment of Tumor Penetration
-
Protocol:
-
Establish tumor xenografts in mice.
-
Once tumors reach a specified size, administer a dose of this compound.
-
At a time point corresponding to the expected Cmax, euthanize the animals and collect both plasma and tumor tissue.
-
Homogenize the tumor tissue and analyze the concentration of this compound in both plasma and tumor lysates via LC-MS/MS.
-
-
Data Interpretation:
| Sample | This compound Concentration (ng/mL or ng/g) | Tumor-to-Plasma Ratio |
| Plasma | 50 ng/mL | - |
| Tumor | 10 ng/g | 0.2 |
Validation & Comparative
A Comparative Guide to EZH2 Inhibitors: Featuring Tazemetostat and a Framework for Evaluating Novel Agents like Ralometostat
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic cancer therapy, inhibitors of the Enhancer of Zeste Homolog 2 (EZH2) have emerged as a promising class of targeted agents. Tazemetostat, the first FDA-approved EZH2 inhibitor, has paved the way for new therapeutic strategies in various malignancies.[1] This guide provides a comprehensive overview of Tazemetostat's efficacy, supported by experimental data, and establishes a robust framework for comparing it with emerging EZH2 inhibitors such as the novel agent, Ralometostat.
Due to the limited publicly available information on this compound, this guide will focus on the well-characterized profile of Tazemetostat and detail the necessary experimental protocols and data presentation formats required for a thorough comparative analysis.
Mechanism of Action: Targeting the Core of Epigenetic Dysregulation
Both Tazemetostat and, hypothetically, this compound, are designed to inhibit the enzymatic activity of EZH2.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in gene silencing by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[2] In several cancers, the overexpression or mutation of EZH2 leads to aberrant gene silencing, including the repression of tumor suppressor genes, thereby promoting uncontrolled cell growth.[3]
Tazemetostat acts as a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of both wild-type and mutant forms of EZH2.[1][4] By blocking EZH2 activity, Tazemetostat leads to a decrease in H3K27me3 levels, which in turn reactivates the expression of silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation and inducing apoptosis.[1][2]
EZH2 Signaling Pathway
The following diagram illustrates the central role of EZH2 in the PRC2 complex and its impact on gene expression, which is the target of inhibitors like Tazemetostat and this compound.
Quantitative Performance Data: A Comparative Framework
A direct comparison of the efficacy of this compound and Tazemetostat would necessitate quantitative data from biochemical and cellular assays. The following tables provide a template for such a comparison, populated with available data for Tazemetostat.
Table 1: Biochemical Potency of EZH2 Inhibitors
| Inhibitor | Target(s) | Assay Type | IC50 (nM) | Ki (nM) |
| Tazemetostat | EZH2 (Wild-Type & Mutant) | Biochemical | 11-16[5] | 2.5[1][5] |
| This compound | EZH2 (Presumed) | Data Not Available | Data Not Available | Data Not Available |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Cellular Activity of EZH2 Inhibitors
| Inhibitor | Cell Line | Assay Type | H3K27me3 IC50 (nM) | Anti-proliferative IC50 (µM) |
| Tazemetostat | Lymphoma Cell Lines | Cellular | 9[1] | Varies by cell line |
| This compound | Applicable Cell Lines | Cellular | Data Not Available | Data Not Available |
Clinical Efficacy of Tazemetostat
Tazemetostat has demonstrated significant clinical activity in patients with relapsed or refractory follicular lymphoma (FL) and epithelioid sarcoma.
Table 3: Clinical Trial Efficacy of Tazemetostat in Follicular Lymphoma
| Patient Cohort | Objective Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) |
| EZH2-mutant FL | 69%[1][6] | 13%[6] | 13.8 months[6] |
| EZH2 wild-type FL | 35%[1][6] | 4%[6] | 11.1 months[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of EZH2 inhibitors. Below are standard protocols for key experiments.
Biochemical EZH2 Inhibition Assay
Objective: To determine the in vitro potency of an inhibitor against the EZH2 enzyme.
Methodology:
-
Enzyme and Substrate Preparation: A functional PRC2 complex (containing EZH2, EED, and SUZ12) is used. The substrate is typically a biotinylated histone H3 peptide. S-adenosylmethionine (SAM) serves as the methyl donor.
-
Inhibitor Preparation: A serial dilution of the test inhibitor (e.g., this compound, Tazemetostat) is prepared.
-
Reaction: The enzyme, substrate, SAM, and inhibitor are incubated together in an appropriate buffer.
-
Detection: The level of H3K27 trimethylation is quantified. This can be achieved through various methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or filter-binding assays that measure the incorporation of radiolabeled methyl groups.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular H3K27me3 Inhibition Assay
Objective: To measure the ability of an inhibitor to reduce H3K27me3 levels within cancer cells.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines with known EZH2 dependency are cultured and treated with varying concentrations of the inhibitor for a specified duration (e.g., 72-96 hours).
-
Protein Extraction: Cells are harvested, and nuclear proteins are extracted.
-
Western Blotting:
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for H3K27me3 and total Histone H3 (as a loading control).
-
HRP-conjugated secondary antibodies are used for detection via chemiluminescence.
-
-
Data Analysis: The intensity of the H3K27me3 band is normalized to the total Histone H3 band. The IC50 is determined by plotting the normalized H3K27me3 levels against the inhibitor concentration.
Cell Proliferation Assay
Objective: To assess the effect of the inhibitor on cancer cell growth.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates.
-
Compound Treatment: After allowing the cells to adhere, they are treated with a range of inhibitor concentrations.
-
Incubation: Cells are incubated for an extended period (e.g., 6-7 days) to allow for multiple cell divisions, with media and compound being replenished as needed.
-
Viability Assessment: Cell viability is measured using assays such as MTT or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively.
-
Data Analysis: The anti-proliferative IC50 value is calculated from the dose-response curve.
Experimental Workflow for EZH2 Inhibitor Comparison
The following diagram outlines a typical workflow for the preclinical comparison of two EZH2 inhibitors.
Logical Framework for Efficacy Comparison
A logical comparison between two EZH2 inhibitors would follow the progression from biochemical activity to clinical potential.
Conclusion
Tazemetostat has established a benchmark for the efficacy of EZH2 inhibition in specific cancer types. While a direct comparison with this compound is not currently possible due to the absence of public data for the latter, this guide provides the necessary framework for such an evaluation. By employing the standardized experimental protocols and data presentation formats outlined here, researchers and drug developers can effectively assess the relative efficacy of novel EZH2 inhibitors as they emerge, ultimately advancing the field of epigenetic cancer therapy. Future studies on this compound will be critical to understanding its potential role in this therapeutic landscape.
References
- 1. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and mechanism of action of the new HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Do EZH2 Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medscape.com [medscape.com]
Head-to-Head Comparison: Ralometostat vs. Valemetostat in Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent inhibitors targeting the epigenetic regulators EZH2 and EZH1: Ralometostat (CPI-1205) and Valemetostat (DS-3201). This document summarizes their performance, presents supporting experimental data, and outlines the methodologies behind the key experiments.
Introduction: Targeting the PRC2 Complex in Cancer
Enhancer of zeste homolog 2 (EZH2) and its homolog EZH1 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2). PRC2 plays a critical role in gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification. Dysregulation of EZH2 and EZH1 activity is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.
This compound (CPI-1205) , developed by Constellation Pharmaceuticals, is a selective inhibitor of EZH2.[1] Its development for metastatic castration-resistant prostate cancer was discontinued (B1498344) due to a lack of a definitive signal of activity.[2] However, it has been investigated in B-cell lymphomas.[3]
Valemetostat (DS-3201) , developed by Daiichi Sankyo, is a potent dual inhibitor of both EZH1 and EZH2.[4] It has shown significant promise in treating various hematological malignancies and is approved in Japan for the treatment of relapsed/refractory adult T-cell leukemia/lymphoma (ATL) and peripheral T-cell lymphoma (PTCL).[5][6]
This guide will delve into a head-to-head comparison of these two molecules, focusing on their mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profiles.
Mechanism of Action: Selective EZH2 vs. Dual EZH1/EZH2 Inhibition
Both this compound and Valemetostat function by competitively inhibiting the S-adenosyl-methionine (SAM)-binding site of the EZH enzymes, thereby preventing the methylation of H3K27. However, their selectivity profiles differ significantly.
This compound is more selective for EZH2 over EZH1. This selectivity was designed to target cancers with EZH2 gain-of-function mutations or those dependent on EZH2 activity.
Valemetostat is a potent dual inhibitor, targeting both EZH1 and EZH2 with high affinity.[4] The rationale for dual inhibition stems from the observation that EZH1 can compensate for the loss of EZH2 activity, leading to residual H3K27me3 and potential resistance to EZH2-selective inhibitors.[7] Studies have shown that dual EZH1/2 inhibitors can suppress H3K27 trimethylation more effectively than EZH2-selective inhibitors.[4][8]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Valemetostat.
Table 1: In Vitro Potency (IC50)
| Compound | Target | IC50 (nM) | Reference |
| This compound (CPI-1205) | EZH2 | 2 | [3] |
| EZH1 | 52 | [3] | |
| Valemetostat (DS-3201) | EZH2 | <10 | [9] |
| EZH1 | <10 | [9] |
IC50: Half-maximal inhibitory concentration.
Table 2: Preclinical Efficacy in Lymphoma Models
| Compound | Model | Efficacy | Reference |
| This compound (CPI-1205) | B-Cell Lymphoma | Evidence of antitumor activity | [3] |
| Valemetostat (DS-3201) | Diffuse Large B-cell Lymphoma (DLBCL) | Greater antitumor efficacy than EZH2 selective inhibitor in vitro and in vivo | [4] |
| Hematological Cancer Panel | Efficacy against some lymphomas, multiple myeloma, and leukemia | [4] |
Table 3: Pharmacokinetic Parameters
| Compound | Parameter | Value | Reference |
| This compound (CPI-1205) | Half-life | ~3 hours | [3] |
| Valemetostat (DS-3201) | Absorption | Sequential zero-/first-order | [10] |
| Distribution | Three-compartment model | [10] | |
| Metabolism | Primarily by CYP3A4 | [10] | |
| Notable Feature | Saturable binding to plasma proteins | [10] |
Experimental Protocols
Detailed experimental protocols for the key assays are crucial for the interpretation and replication of the presented data. While specific proprietary details may not be publicly available, the following sections outline the general methodologies employed in the preclinical evaluation of these inhibitors.
Enzyme Inhibition Assay
Objective: To determine the in vitro potency of the compounds against EZH1 and EZH2.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PRC2 complexes containing either EZH2 or EZH1 are used. The substrate is typically a histone H3 peptide or recombinant histone H3. S-adenosyl-L-[methyl-³H]-methionine is used as the methyl donor.
-
Reaction Mixture: The assay is performed in a multi-well plate format. Each well contains the PRC2 complex, the histone substrate, the radiolabeled methyl donor, and varying concentrations of the inhibitor (this compound or Valemetostat).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the enzymatic methylation to occur.
-
Detection: The reaction is stopped, and the methylated histone product is captured, often on a filter plate. The amount of incorporated radioactivity is then measured using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of the compounds on cancer cell lines.
General Protocol:
-
Cell Culture: Cancer cell lines (e.g., lymphoma cell lines) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into multi-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or Valemetostat. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of several days (e.g., 3-7 days) to allow for cell proliferation.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT, MTS, or resazurin (B115843) assay. These assays measure the metabolic activity of viable cells.
-
Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated by plotting the percentage of cell viability against the compound concentration.
In Vivo Efficacy: Xenograft Models
Objective: To evaluate the anti-tumor activity of the compounds in a living organism.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., lymphoma cells) are injected subcutaneously or orthotopically into the mice to establish tumors.
-
Treatment: Once the tumors reach a certain size, the mice are randomized into treatment groups and dosed orally with either vehicle, this compound, or Valemetostat at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size, or at a specified time point. The tumors are then excised and weighed.
-
Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the vehicle control group.
Signaling Pathway Analysis
The differential selectivity of this compound and Valemetostat is expected to have distinct downstream effects on gene expression. Dual inhibition of EZH1 and EZH2 by Valemetostat leads to a more profound and sustained suppression of H3K27me3, which may result in the reactivation of a broader set of tumor suppressor genes compared to the more selective inhibition of EZH2 by this compound.
Conclusion
This compound and Valemetostat represent two distinct strategies for targeting the PRC2 complex in cancer. This compound's selectivity for EZH2 offers a targeted approach, particularly for cancers with specific EZH2 dependencies. In contrast, Valemetostat's dual inhibition of EZH1 and EZH2 provides a more comprehensive blockade of PRC2 activity, potentially overcoming the compensatory mechanisms that can lead to resistance to EZH2-selective inhibitors.
The preclinical data suggest that dual inhibition may offer a therapeutic advantage in certain contexts, as evidenced by the greater antitumor efficacy of Valemetostat in some lymphoma models.[4][11] However, the clinical development of this compound was halted, limiting the availability of direct comparative clinical data. The choice between a selective EZH2 inhibitor and a dual EZH1/2 inhibitor will likely depend on the specific genetic and epigenetic landscape of the tumor being treated. Further research is needed to fully elucidate the clinical implications of these different inhibitory profiles.
References
- 1. Constellation Pharmaceuticals Initiates Clinical Development Of CPI-1205, A Novel Inhibitor Of EZH2, In Patients With Lymphoma - BioSpace [biospace.com]
- 2. Comprehensive Target Engagement by the EZH2 Inhibitor Tulmimetostat Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel orally bioavailable EZH1/2 dual inhibitors with greater antitumor efficacy than an EZH2 selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Valemetostat Pivotal Data Shows Promising Response Rates in Patients with Adult T-Cell Leukemia/Lymphoma- Daiichi Sankyo US [daiichisankyo.us]
- 7. Dual EZH1/2 inhibition enhances DNMT inhibitor efficacy in colon cancer through targeting H3K27me1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
Validating EZH2 Specificity: A Comparative Analysis of Leading Inhibitors
A critical evaluation of the specificity of prominent EZH2 inhibitors is essential for researchers in oncology and drug development. This guide provides a comparative analysis of the specificity profiles of established EZH2 inhibitors, including Tazemetostat, Valemetostat, and GSK2816126. It has come to light during our research that the compound initially specified, Ralometostat (also known as TNG908), is not an EZH2 inhibitor but rather a potent and selective inhibitor of PRMT5. Therefore, a direct comparison of this compound's specificity for EZH2 is not applicable.
This guide will now focus on providing a detailed comparison of the aforementioned bona fide EZH2 inhibitors, presenting key experimental data and methodologies to aid researchers in selecting the most appropriate tool compounds for their studies.
Understanding EZH2 Inhibition and the Importance of Specificity
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] It plays a crucial role in gene silencing by catalyzing the methylation of histone H3 on lysine (B10760008) 27 (H3K27). Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1]
The specificity of an EZH2 inhibitor is paramount to minimize off-target effects and ensure that the observed biological outcomes are a direct result of EZH2 inhibition. High specificity reduces the likelihood of confounding results and enhances the translational potential of research findings.
Comparative Analysis of EZH2 Inhibitor Specificity
To provide a clear comparison, the following tables summarize the biochemical potency and selectivity of Tazemetostat, Valemetostat, and GSK2816126 against EZH2 and other histone methyltransferases (HMTs).
Table 1: Biochemical Potency of EZH2 Inhibitors
| Compound | Target | IC50 / Ki | Assay Conditions | Reference |
| Tazemetostat (EPZ-6438) | EZH2 (Wild-Type) | Ki = 2.5 nM | SAM-competitive inhibition assay | [2] |
| EZH2 (Y646F mutant) | IC50 = 0.28 µM | 6-day proliferation assay in WSU-DLCL2 cells | [3] | |
| EZH1 | 35-fold less potent than vs. EZH2 | In vitro enzymatic assay | [2][4] | |
| Valemetostat (DS-3201) | EZH1/EZH2 | Dual inhibitor | Not specified | [5] |
| GSK2816126 | EZH2 (Wild-Type) | Ki app = 0.5–3 nM | SAM-competitive inhibition assay | [4] |
| EZH2 (Mutant) | Similar potency to Wild-Type | Not specified | [4] | |
| EZH1 | 150-fold less potent than vs. EZH2 | In vitro enzymatic assay | [4] |
Table 2: Selectivity Profile of EZH2 Inhibitors against Other Histone Methyltransferases
| Compound | HMT Panel | Selectivity | Reference |
| Tazemetostat (EPZ-6438) | 14 other HMTs | >4,500-fold selective for EZH2 | In vitro enzymatic assays |
| GSK2816126 | 20 other methyltransferases | >1,000-fold selective for EZH2 | In vitro enzymatic assays |
Experimental Protocols for Specificity Validation
The validation of EZH2 inhibitor specificity relies on a combination of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Biochemical Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of EZH2.
Protocol:
-
Reagents: Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2), S-(5'-adenosyl)-L-methionine (SAM), histone H3 peptide substrate, assay buffer, and test compounds.
-
Procedure:
-
The reaction is initiated by combining the PRC2 complex, histone H3 substrate, and varying concentrations of the test compound in the assay buffer.
-
The methyltransferase reaction is started by the addition of SAM.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The reaction is stopped, and the level of histone methylation is quantified. This can be done using various methods, such as radioactivity-based assays (with ³H-SAM), antibody-based detection (ELISA), or mass spectrometry.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular H3K27me3 Occupancy Assay (Western Blot)
This assay determines the effect of the inhibitor on the levels of H3K27 trimethylation within cells, providing evidence of target engagement in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cell lines of interest (e.g., lymphoma cell lines with wild-type or mutant EZH2).
-
Treat cells with a dose range of the EZH2 inhibitor or vehicle control for a specified period (e.g., 72 hours).
-
-
Histone Extraction:
-
Harvest the cells and lyse them to isolate the nuclear fraction.
-
Extract histones using an acid extraction method.
-
-
Western Blotting:
-
Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for H3K27me3 and total histone H3 (as a loading control).
-
Incubate with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for H3K27me3 and total H3. Normalize the H3K27me3 signal to the total H3 signal to determine the relative reduction in H3K27me3 levels upon inhibitor treatment.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of EZH2 inhibition, the following diagrams are provided.
Conclusion
The validation of inhibitor specificity is a cornerstone of rigorous pharmacological research. While the initial focus on this compound was redirected due to its classification as a PRMT5 inhibitor, this guide provides a comprehensive comparison of well-established EZH2 inhibitors: Tazemetostat, Valemetostat, and GSK2816126. The presented data and experimental protocols offer a valuable resource for scientists to objectively assess and select the most suitable EZH2 inhibitor for their research endeavors, ultimately contributing to the advancement of targeted cancer therapies.
References
- 1. rhythmtx.com [rhythmtx.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent update on the development of EZH2 inhibitors and degraders for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The challenges of EZH2 drug development [pharmaceutical-technology.com]
Unable to Retrieve Experimental Data for Ralometostat
Our comprehensive search for experimental findings, clinical trial data, and mechanism of action for a compound named "Ralometostat" did not yield any specific results. It is possible that "this compound" may be a novel, less documented compound, a brand name not yet widely indexed, or a potential misspelling of another drug.
To provide an accurate and detailed comparison guide as requested, clarification on the compound's name is necessary. We invite researchers, scientists, and drug development professionals to provide the correct spelling or any alternative names for the drug of interest. Once the correct information is available, we can proceed with a thorough literature search to gather the required data for a comprehensive guide, including:
-
Quantitative data from preclinical and clinical studies.
-
Detailed experimental protocols for key assays and models.
-
Comparative analysis with alternative therapies.
-
Visualizations of signaling pathways and experimental workflows.
We are committed to providing high-quality, data-driven content and look forward to receiving the necessary information to proceed with this important topic.
Navigating the Therapeutic Landscape of H3K27M-Mutant Diffuse Midline Glioma: A Comparative Analysis of ONC201 (Dordaviprone)
A Note on Nomenclature: This review focuses on the clinical trial results and analysis of ONC201 (dordaviprone). Initial searches for "Ralometostat" did not yield relevant results, and it is presumed that the intended subject of this guide is ONC201, a pivotal emerging therapy for H3K27M-mutant diffuse midline glioma (DMG).
H3K27M-mutant diffuse midline glioma (DMG) is a devastating and aggressive central nervous system tumor with a historically grim prognosis, primarily affecting children and young adults. The standard of care has been limited to radiation therapy, which offers a transient benefit.[1][2] The recent development of targeted therapies has brought a new wave of hope. This guide provides a comprehensive comparison of the clinical trial data for ONC201 (dordaviprone) against the standard of care and other emerging therapeutic strategies.
Comparative Clinical Efficacy
The clinical development of ONC201 has shown promising results in a patient population with a high unmet medical need. The following tables summarize the key efficacy and safety data from clinical trials of ONC201 and its comparators.
| Treatment | Trial/Study Population | Median Overall Survival (OS) | Objective Response Rate (ORR) by RANO-HGG | Key Adverse Events (Grade ≥3) |
| ONC201 (Dordaviprone) | Recurrent H3K27M-mutant DMG (Pooled analysis, n=50) | 9.3 months (from recurrence)[3][4] | 20.0%[5][6] | Fatigue (10%)[5] |
| Non-recurrent H3K27M-mutant DMG (post-radiation, n=35) | 21.7 months (from diagnosis)[3][4][6] | Not Reported | Not Reported | |
| Standard of Care (Radiotherapy) | Historical Controls | ~12 months (from diagnosis)[6][7] | Not Applicable | Radiation-related toxicities |
| Temozolomide | H3K27M-mutant DMG | Limited efficacy due to MGMT expression[8][9][10] | Not Established | Myelosuppression |
| WP1066 (STAT3 Inhibitor) | Recurrent Malignant Glioma (Phase I, n=8) | 25 months (from recurrence) | All patients had progressive disease[11] | Nausea and diarrhea (Grade 1)[11] |
RANO-HGG: Response Assessment in Neuro-Oncology for High-Grade Gliomas.
In-Depth Analysis of Therapeutic Strategies
ONC201 (Dordaviprone)
ONC201 is a first-in-class, orally administered, small molecule antagonist of the dopamine (B1211576) receptor D2/3 (DRD2/3) and an allosteric agonist of the mitochondrial protease ClpP.[6] Its mechanism of action is believed to involve the disruption of integrated metabolic and epigenetic pathways in H3K27M-mutant DMG cells, leading to a reversal of the pathogenic reduction in H3K27me3.[3][4]
A pooled analysis of 50 patients with recurrent H3K27M-mutant DMG treated with ONC201 monotherapy across four clinical trials and an expanded access program demonstrated an ORR of 20.0% by RANO-HGG criteria, with a median duration of response of 11.2 months.[5][6] Notably, in patients with non-recurrent disease treated after initial radiation, the median overall survival was extended to 21.7 months from diagnosis, a significant improvement over historical controls.[3][4][6][7] The treatment was generally well-tolerated, with the most common Grade 3 treatment-related adverse event being fatigue.[5]
The ongoing Phase 3 ACTION trial (NCT05580562) is a randomized, double-blind, placebo-controlled study evaluating the efficacy of ONC201 in patients with newly diagnosed H3K27M-mutant diffuse glioma following standard frontline radiotherapy.[6][12] The FDA has granted Priority Review for dordaviprone in this indication.[13]
Standard of Care: Radiotherapy
For decades, radiation therapy has been the cornerstone of treatment for DMG.[1][2] While it can provide temporary symptomatic relief and a modest survival benefit, it is not a curative treatment. The invasive nature of these tumors in critical brain regions makes surgical resection largely impossible.[1]
Temozolomide
Temozolomide, an alkylating agent commonly used in other high-grade gliomas, has shown limited efficacy in H3K27M-mutant DMG.[8] This is largely attributed to the high expression of O6-methylguanine-DNA methyltransferase (MGMT), which confers resistance to the drug.[8][9][10]
Emerging Alternatives: STAT3 Inhibitors
Signal transducer and activator of transcription 3 (STAT3) has been identified as a biologically relevant therapeutic target in H3K27M-mutant DMG.[14][15][16] STAT3 is a key signaling molecule involved in cell proliferation, survival, and differentiation.[17]
WP1066 is a STAT3 pathway inhibitor that has been investigated in pediatric brain tumors.[16][18][19] In a Phase I trial in patients with recurrent malignant glioma, WP1066 was found to have a maximum feasible dose of 8 mg/kg, with manageable side effects.[11] While all patients in this small study eventually had progressive disease, the median overall survival from recurrence was 25 months.[11] A Phase I clinical trial of WP1066 in children with recurrent or progressive malignant brain tumors is ongoing (NCT04334863).[17][20]
Experimental Protocols
Response Assessment in Neuro-Oncology (RANO) Criteria for High-Grade Gliomas
The RANO criteria were developed to standardize the assessment of treatment response in clinical trials for high-grade gliomas.[21][22][23]
Key Components:
-
Tumor Measurement: Based on MRI, response is assessed by measuring the product of the two largest perpendicular diameters of contrast-enhancing lesions.
-
Response Categories:
-
Complete Response (CR): Disappearance of all enhancing disease.
-
Partial Response (PR): ≥50% decrease in the sum of the products of perpendicular diameters of all measurable enhancing lesions.
-
Stable Disease (SD): Does not qualify for CR or PR and no evidence of progression.
-
Progressive Disease (PD): ≥25% increase in the sum of the products of perpendicular diameters of enhancing lesions, any new lesion, or significant increase in non-enhancing (T2/FLAIR) lesions.
-
-
Clinical Status and Corticosteroid Dose: Changes in neurological symptoms and corticosteroid use are also considered in the overall assessment.
Immunohistochemistry (IHC) for H3K27M Mutation Detection
The identification of the H3K27M mutation is crucial for the diagnosis and treatment selection for DMG. Immunohistochemistry provides a rapid and reliable method for detecting this mutation in tumor tissue.[24][25]
Methodology Overview:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are prepared.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the H3K27M mutant protein.
-
Primary Antibody Incubation: A monoclonal antibody specific to the H3K27M mutant histone protein is applied to the tissue sections.
-
Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used, followed by a chromogenic substrate to visualize the location of the primary antibody binding.
-
Interpretation: A positive result is indicated by nuclear staining in the tumor cells. This method has shown high sensitivity and specificity for detecting the H3K27M mutation.[24]
Visualizing the Pathways and Processes
References
- 1. Diffuse Midline Glioma, H3 K27M-Mutant Treatment | St. Jude Care & Treatment [stjude.org]
- 2. Demonstrated efficacy and mechanisms of sensitivity of ONC201: H3K27M-mutant diffuse midline glioma in the spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. "Clinical Efficacy of ONC201 in H3K27M-Mutant Diffuse Midline Gliomas I" by Sriram Venneti, Abed Rahman Kawakibi et al. [hsrc.himmelfarb.gwu.edu]
- 5. ascopubs.org [ascopubs.org]
- 6. ACTION: a randomized phase 3 study of ONC201 (dordaviprone) in patients with newly diagnosed H3 K27M-mutant diffuse glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. michiganmedicine.org [michiganmedicine.org]
- 8. onclive.com [onclive.com]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. MGMT Expression Contributes to Temozolomide Resistance in H3K27M-Mutant Diffuse Midline Gliomas and MGMT Silencing to Temozolomide Sensitivity in IDH-Mutant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. ACTION: a randomized phase 3 study of ONC201 (dordaviprone) in patients with newly diagnosed H3 K27M-mutant diffuse glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. academic.oup.com [academic.oup.com]
- 15. scite.ai [scite.ai]
- 16. experts.umn.edu [experts.umn.edu]
- 17. STAT3 as a biologically relevant target in H3K27M-mutant diffuse midline glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Moleculin Announces Positive Interim Results in Pediatric Brain Tumor Phase 1 Clinical Trial at Emory University - Moleculin [moleculin.com]
- 19. researchgate.net [researchgate.net]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. radiopaedia.org [radiopaedia.org]
- 22. ascopubs.org [ascopubs.org]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. Detection of histone H3 K27M mutation and post-translational modifications in pediatric diffuse midline glioma via tissue immunohistochemistry informs diagnosis and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Ralometostat in Oncology: A Preclinical Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of Ralometostat (also known as GSK3326595), a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), against other relevant PRMT5 inhibitors. The data presented is compiled from preclinical studies to offer an objective evaluation of its performance, supported by detailed experimental methodologies for key assays.
Introduction to this compound and PRMT5 Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] Its dysregulation is implicated in the progression of numerous cancers, including lymphomas, breast cancer, lung cancer, and colorectal cancer, often correlating with poor patient prognosis.[3] PRMT5 plays a pivotal role in various cellular processes such as gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1][2][3] By inhibiting PRMT5, this compound and similar targeted therapies aim to disrupt these oncogenic processes, leading to cell cycle arrest, apoptosis, and attenuation of tumor growth.[4]
Comparative Preclinical Efficacy of PRMT5 Inhibitors
The following tables summarize the in vitro and in vivo anti-tumor activities of this compound and other selected PRMT5 inhibitors from various preclinical studies.
In Vitro Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The growth IC50 (gIC50) values below represent the concentration of the inhibitor required to inhibit cell growth by 50%.
| Compound | Cell Line | Cancer Type | gIC50 (nM) | Citation |
| This compound (GSK3326595) | Z-138 | Mantle Cell Lymphoma | Low nM range | [5] |
| MCF-7 | Breast Cancer | Low nM range | [5] | |
| JM1 | Breast Cancer | Low nM range | [5] | |
| DOHH-2 | Lymphoma | Low nM range | [5] | |
| MDA-MB-468 | Breast Cancer | Low nM range | [] | |
| 5637 | Bladder Cancer | 69 | [7] | |
| A-172 | Glioblastoma | 1167 | [7] | |
| EPZ015666 | Mantle Cell Lymphoma Cell Lines | Mantle Cell Lymphoma | 22 | [4] |
| Compound 20 | MV-4-11 | Acute Myeloid Leukemia | 4.2 | [8] |
| MDA-MB-468 | Breast Cancer | (not specified) | [8] |
In Vivo Anti-Tumor Efficacy in Xenograft Models
Tumor growth inhibition (TGI) is a key metric for evaluating the in vivo efficacy of an anti-cancer agent. The data below is derived from studies using mouse xenograft models, where human cancer cells are implanted into immunocompromised mice.
| Compound | Tumor Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (%) | Citation |
| This compound (GSK3326595) | Z-138 Xenograft | Mantle Cell Lymphoma | 25 mg/kg BID | 52.1 | [9] |
| Z-138 Xenograft | Mantle Cell Lymphoma | 50 mg/kg BID | 88.03 | [9] | |
| Z-138 Xenograft | Mantle Cell Lymphoma | 100 mg/kg BID | 106.05 (regression) | [9] | |
| Z-138 Xenograft | Mantle Cell Lymphoma | 200 mg/kg QD | 102.81 (regression) | [9] | |
| REC-1 (p53 mutant) Xenograft | Mantle Cell Lymphoma | 100 mg/kg BID | 55 | [9] | |
| MV-4-11 Xenograft | Acute Myeloid Leukemia | (not specified) | 39.3 | [8] | |
| Compound 20 | MV-4-11 Xenograft | Acute Myeloid Leukemia | 10 mg/kg BID | 47.6 | [8] |
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathway in Cancer
PRMT5 influences multiple signaling pathways that are crucial for cancer cell proliferation and survival. Its inhibition by this compound can lead to the reactivation of tumor suppressor genes and the downregulation of oncogenic drivers.
Caption: PRMT5 Signaling Pathway and Inhibition by this compound.
Experimental Workflow: In Vitro Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Standard workflow for an MTT cell viability assay.
Experimental Workflow: In Vivo Tumor Xenograft Study
Xenograft models are instrumental in evaluating the anti-tumor efficacy and potential toxicities of novel cancer therapeutics in a living organism.
Caption: Workflow for an in vivo mouse xenograft study.
Experimental Protocols
I. In Vitro Cell Viability: MTT Assay
This protocol is adapted from standard methodologies for determining the cytotoxic effects of compounds on cancer cell lines.[10][11][12]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours (or a desired time point) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
II. In Vivo Anti-Tumor Efficacy: Xenograft Model
This protocol outlines a general procedure for assessing the in vivo anti-tumor activity of this compound in a subcutaneous xenograft mouse model.[13][14][15][16] All animal procedures should be performed in accordance with institutional guidelines and regulations.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional, to aid tumor engraftment)
-
This compound (or other test compounds)
-
Vehicle for drug formulation
-
Calipers for tumor measurement
-
Animal anesthesia
-
Syringes and needles
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Anesthetize the mice and subcutaneously inject 0.1 mL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.
-
Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the formulation of this compound and the vehicle control. Administer the treatment to the mice according to the desired dosing schedule (e.g., daily oral gavage).
-
Continued Monitoring: Continue to measure tumor volumes and mouse body weights every 2-3 days throughout the study. Body weight is a key indicator of treatment-related toxicity.
-
Study Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or if mice show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis: At the end of the study, calculate the mean tumor volume for each group. Determine the percent tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
-
Tissue Collection: At the study endpoint, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
Conclusion
The preclinical data presented in this guide demonstrate the potent anti-tumor activity of this compound across a range of cancer models. Its efficacy, as measured by in vitro cell proliferation assays and in vivo xenograft studies, is comparable and in some cases superior to other PRMT5 inhibitors. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and other PRMT5-targeting agents. Further studies are warranted to explore the full clinical utility of this promising therapeutic strategy.
References
- 1. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 15. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 16. benchchem.com [benchchem.com]
Comparative Pharmacokinetic Analysis of EZH2 Inhibitors: A Head-to-Head Evaluation
A comparative guide for researchers, scientists, and drug development professionals on the pharmacokinetic profiles of leading Enhancer of Zeste Homolog 2 (EZH2) inhibitors. This guide provides a comprehensive analysis of tazemetostat (B611178) and valemetostat (B611628), with available data for CPI-1205, to support informed decisions in epigenetic drug development.
Note on Ralometostat: As of the latest literature review, there is no publicly available pharmacokinetic data for a compound designated as "this compound." Therefore, this guide will focus on a comparative analysis of other prominent EZH2 inhibitors.
Executive Summary
Enhancer of Zeste Homolog 2 (EZH2) has emerged as a critical therapeutic target in oncology. This guide offers a side-by-side comparison of the pharmacokinetic profiles of three key EZH2 inhibitors: tazemetostat, valemetostat, and CPI-1205. The subsequent sections provide detailed data on their absorption, distribution, metabolism, and excretion (ADME) properties, alongside the experimental protocols utilized in their evaluation. This information is intended to provide researchers with a robust framework for comparing these agents and guiding future research and development efforts in the field of epigenetics.
Comparative Pharmacokinetic Profiles
The pharmacokinetic parameters of tazemetostat, valemetostat, and CPI-1205 are summarized in the tables below. These data have been compiled from various preclinical and clinical studies to provide a clear and concise comparison.
Table 1: Human Pharmacokinetic Parameters of Tazemetostat
| Parameter | Value | Study Population | Citation |
| Administration | Oral | Patients with relapsed or refractory B-cell non-Hodgkin lymphoma or advanced solid tumors | [1] |
| Dose | 800 mg twice daily | Patients with relapsed or refractory B-cell non-Hodgkin lymphoma or advanced solid tumors | [1] |
| Tmax (median) | 1-2 hours | Patients with relapsed or refractory B-cell non-Hodgkin lymphoma or advanced solid tumors | [2] |
| Cmax | 829 ng/mL | Patients with relapsed or refractory B-cell non-Hodgkin lymphoma or advanced solid tumors | [2] |
| AUC (0-12h, Day 15) | 3340 ng·h/mL | Patients with relapsed or refractory B-cell non-Hodgkin lymphoma or advanced solid tumors | [2] |
| Absolute Bioavailability | 33% | Patients with B-cell lymphomas or advanced solid tumors | [3] |
| Protein Binding | 88% | In vitro | [4] |
| Volume of Distribution (Vd) | 1230 L | Not specified | [4] |
| Metabolism | Primarily by CYP3A4 to inactive metabolites | In vitro and in vivo | [4] |
| Elimination Half-life (t1/2) | 3.1 hours | Not specified | [4] |
| Excretion | 79% in feces, 15% in urine | Patients with B-cell lymphomas or advanced solid tumors | [4] |
Table 2: Human Pharmacokinetic Parameters of Valemetostat
| Parameter | Value | Study Population | Citation |
| Administration | Oral | Healthy Japanese participants | [5] |
| Dose | 50, 100, and 200 mg single ascending doses | Healthy Japanese participants | [5] |
| Tmax (median) | 2.5 - 3 hours (delayed with food) | Healthy Japanese participants | [5] |
| Cmax | Dose-proportional increase | Healthy Japanese participants | [5] |
| AUC | Dose-proportional increase | Healthy Japanese participants | [5] |
| Food Effect | 50-60% lower Cmax and 30-50% lower AUC with a high-fat meal | Healthy Japanese participants | [5] |
| Metabolism | Primarily by CYP3A4 | In vitro | [1] |
| Excretion | Primarily fecal | Healthy male participants | [6] |
Table 3: Preclinical Pharmacokinetic Parameters of CPI-1205
| Parameter | Value | Species | Citation |
| Administration | Oral | Not specified | [7] |
| Bioavailability | Orally bioavailable | Not specified | [7] |
| In vivo activity | Significant tumor growth inhibition in a xenograft model of EZH2 mutant DLBCL | Mice | [7] |
Experimental Protocols
The following sections detail the methodologies employed in key pharmacokinetic studies of tazemetostat and valemetostat.
Tazemetostat: Human Mass Balance and Bioavailability Study (NCT03010982)
-
Study Design: This was an open-label, multicenter study in patients with B-cell lymphomas or advanced solid tumors.[3]
-
Dosing Regimen: Patients received 800 mg of tazemetostat orally twice daily for 14 days. On day 15, they received a single 800 mg oral dose of [14C]-tazemetostat.[3]
-
Sample Collection: Blood, plasma, urine, and fecal samples were collected at various time points to determine the concentrations of tazemetostat and its metabolites.[3]
-
Analytical Method: Plasma concentrations of tazemetostat and its metabolites were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Total radioactivity in blood, plasma, urine, and feces was measured using accelerator mass spectrometry.[3]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and absolute bioavailability, were calculated using non-compartmental analysis.[3]
Valemetostat: Phase 1 Single Ascending Dose and Food Effect Study
-
Study Design: Two Phase 1, open-label, randomized studies were conducted in healthy Japanese participants.[5] The first was a single ascending dose study, and the second was a food-effect study.[5]
-
Dosing Regimen:
-
Sample Collection: Blood samples were collected at predefined time points to measure plasma concentrations of valemetostat.[5]
-
Analytical Method: Plasma concentrations of valemetostat were determined using a validated LC-MS/MS method.[5]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental methods to assess dose proportionality and the effect of food on bioavailability.[5]
Signaling Pathway and Experimental Workflow
EZH2 Signaling Pathway
The following diagram illustrates the canonical EZH2 signaling pathway and the mechanism of action of EZH2 inhibitors. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which methylates histone H3 at lysine (B10760008) 27 (H3K27), leading to transcriptional repression of target genes. EZH2 inhibitors competitively bind to the S-adenosylmethionine (SAM) binding pocket of EZH2, preventing this methylation and reactivating the expression of tumor suppressor genes.
Caption: EZH2 signaling pathway and the mechanism of action of EZH2 inhibitors.
Experimental Workflow for a Clinical Pharmacokinetic Study
The diagram below outlines a typical workflow for a clinical study designed to evaluate the pharmacokinetics of an investigational drug.
Caption: A generalized workflow for a clinical pharmacokinetic study.
References
- 1. Effect of Valemetostat on the Pharmacokinetics of Midazolam and Digoxin: A Phase 1 Drug–Drug Interaction Study in Patients With Non‐Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Bioavailability, Metabolism, and Excretion of [14C]‐Tazemetostat in Patients With B‐Cell Lymphomas or Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, and Pharmacokinetics of Valemetostat Tablets and the Effect of Food on Valemetostat Pharmacokinetics in Healthy Subjects: Two Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, metabolism, and excretion of [14C]-valemetostat in healthy male participants, and in vitro plasma protein binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Benchmarking Mevrometostat: A Comparative Analysis Against Standard-of-Care Treatments in Oncology
For Immediate Release
This guide provides a comprehensive comparison of the investigational drug Mevrometostat against current standard-of-care treatments for metastatic castration-resistant prostate cancer (mCRPC), small cell lung cancer (SCLC), and follicular lymphoma (FL). Mevrometostat is an orally bioavailable small molecule inhibitor of the enhancer of zeste homolog 2 (EZH2), a key epigenetic regulator implicated in the progression of various cancers. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available preclinical and clinical data, experimental methodologies, and the mechanistic rationale for Mevrometostat's use.
Mechanism of Action: EZH2 Inhibition
Mevrometostat targets the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2.[1] In many cancers, the dysregulation of EZH2 leads to the silencing of tumor suppressor genes, promoting uncontrolled cell growth and resistance to therapy.[1] By inhibiting EZH2, Mevrometostat aims to reactivate these suppressed genes, thereby impeding tumor progression and potentially re-sensitizing cancer cells to other treatments.[1]
Metastatic Castration-Resistant Prostate Cancer (mCRPC)
EZH2 is frequently overexpressed in mCRPC and is associated with a poor prognosis and resistance to androgen receptor pathway inhibitors (ARPIs). Mevrometostat is being investigated to overcome this resistance.
Standard-of-Care Treatments for mCRPC
The current standard of care for mCRPC often involves second-generation ARPIs like enzalutamide (B1683756) and taxane-based chemotherapy such as docetaxel.
Clinical Data: Mevrometostat in Combination with Enzalutamide
A phase 1b/2 dose-expansion study (NCT03460977) evaluated the efficacy and safety of Mevrometostat in combination with enzalutamide compared to enzalutamide alone in patients with mCRPC who had progressed on prior abiraterone (B193195) therapy.[2][3][4]
Table 1: Efficacy of Mevrometostat + Enzalutamide vs. Enzalutamide Monotherapy in mCRPC
| Endpoint | Mevrometostat + Enzalutamide (n=41) | Enzalutamide Alone (n=40) | Hazard Ratio (HR) / Odds Ratio (OR) |
| Median Radiographic Progression-Free Survival (rPFS) | 14.3 months | 6.2 months | 0.51 (90% CI: 0.28–0.95)[2][3] |
| Objective Response Rate (ORR) (measurable disease) | 26.7% (n=15) | 14.3% (n=14) | - |
| Confirmed PSA50 Response Rate | 34.1% | 15.4% | - |
Table 2: Safety Profile of Mevrometostat + Enzalutamide vs. Enzalutamide Monotherapy in mCRPC
| Adverse Event (Any Grade) | Mevrometostat + Enzalutamide | Enzalutamide Alone |
| Diarrhea | 78.0% | - |
| Decreased appetite | 58.5% | - |
| Dysgeusia (altered taste) | 58.5% | - |
| Asthenia (weakness) | - | 42.5% |
| Nausea | - | 25.0% |
| Anemia | - | 22.5% |
| Grade ≥3 Adverse Events | 53.7% | 42.5% |
Ongoing Phase 3 Trials
Two pivotal Phase 3 trials, MEVPRO-1 (NCT06551324) and MEVPRO-2 (NCT06629779), are currently underway to further evaluate the efficacy and safety of Mevrometostat in combination with enzalutamide in different mCRPC patient populations.[5][6][7][8]
Small Cell Lung Cancer (SCLC)
EZH2 is highly expressed in SCLC and is believed to contribute to the aggressive nature of the disease and resistance to chemotherapy.[1]
Standard-of-Care Treatments for SCLC
The standard first-line treatment for extensive-stage SCLC is a combination of a platinum-based drug (cisplatin or carboplatin) and etoposide, often with the addition of an immune checkpoint inhibitor (atezolizumab or durvalumab).
Preclinical Rationale and Ongoing Research
Preclinical studies have shown that EZH2 inhibition can suppress SCLC growth in vitro and in vivo.[2] Furthermore, inhibiting EZH2 may re-sensitize chemoresistant SCLC cells to standard chemotherapeutic agents.[6] While direct comparative preclinical data for Mevrometostat against standard-of-care chemotherapy in SCLC models is not yet publicly available, the strong mechanistic rationale has prompted its clinical investigation in this setting. Mevrometostat is currently being evaluated in a Phase 2 clinical trial for relapsed/refractory SCLC (NCT03460977).[9]
Follicular Lymphoma (FL)
Gain-of-function mutations in EZH2 are found in a significant proportion of follicular lymphoma cases, making it a prime therapeutic target.
Standard-of-Care Treatments for Follicular Lymphoma
Treatment for FL varies based on the stage and symptoms. For patients requiring systemic therapy, standard regimens often include an anti-CD20 antibody like rituximab (B1143277) in combination with chemotherapy (e.g., R-CHOP, R-CVP) or with lenalidomide (B1683929) (R²).
Preclinical Rationale and Clinical Development
Preclinical models of FL have demonstrated sensitivity to EZH2 inhibitors, leading to cell cycle arrest and apoptosis.[10] Another EZH2 inhibitor, tazemetostat, has already received regulatory approval for certain patients with relapsed/refractory FL, validating this therapeutic approach.[3] Mevrometostat is currently in a Phase 2 clinical trial for patients with relapsed or refractory follicular lymphoma (NCT03460977), aiming to build upon the success of targeting the EZH2 pathway in this malignancy.[11]
Experimental Protocols
Cell Viability Assay (General Protocol)
This assay is used to assess the cytotoxic effects of Mevrometostat compared to standard-of-care agents on cancer cell lines.
-
Cell Plating: Cancer cells are seeded in 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of Mevrometostat, a standard-of-care drug, or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: A reagent such as MTT or a luminescence-based ATP assay (e.g., CellTiter-Glo®) is added to each well.[12][13]
-
Data Acquisition: The absorbance or luminescence is measured using a microplate reader. The results are then used to calculate the half-maximal inhibitory concentration (IC50) for each compound.
Xenograft Tumor Model (General Protocol)
This in vivo model is used to evaluate the anti-tumor efficacy of Mevrometostat in a living organism.
-
Cell Preparation: Human cancer cells are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel to support tumor formation.
-
Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., NSG mice).[14]
-
Tumor Growth and Cohort Formation: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Treatment Administration: Mevrometostat, a standard-of-care drug, or a vehicle control is administered to the respective cohorts according to a predefined schedule (e.g., daily oral gavage).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors from all groups are excised and weighed. Efficacy is determined by comparing the tumor growth inhibition between the treatment groups.
Clinical Trial Design (Phase 3 - MEVPRO-1 & MEVPRO-2)
The ongoing Phase 3 trials for Mevrometostat in mCRPC follow a randomized, controlled design to rigorously evaluate its efficacy and safety against the current standard of care.
Conclusion
Mevrometostat, as a potent and selective EZH2 inhibitor, represents a promising therapeutic strategy across multiple oncology indications. In mCRPC, early clinical data suggests that Mevrometostat in combination with enzalutamide can significantly improve radiographic progression-free survival compared to enzalutamide alone. The ongoing Phase 3 trials will be crucial in confirming these findings and establishing its role in the treatment landscape. For SCLC and follicular lymphoma, while direct comparative data for Mevrometostat is still emerging, the strong preclinical rationale for targeting the EZH2 pathway provides a solid foundation for its continued clinical development. The scientific community awaits further data from ongoing studies to fully delineate the therapeutic potential of Mevrometostat in comparison to and in combination with current standard-of-care treatments.
References
- 1. Clinical Trial for Metastatic Castration Resistant Prostate Cancer (mCRPC), Small Cell Lung Cancer (SCLC) and Follicular Lymphoma (FL). | Pfizer [pfizerclinicaltrials.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Therapy for Relapsed/Refractory Follicular Lymphoma: Focus on Clinical Utility of Tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma | PLOS One [journals.plos.org]
- 5. EZH2 inhibition promotes tumor immunogenicity in lung squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PF-06821497 for Small Cell Lung Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. Mevrometostat by Pfizer for Small-Cell Lung Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 10. researchgate.net [researchgate.net]
- 11. Mevrometostat by Pfizer for Follicular Lymphoma: Likelihood of Approval [pharmaceutical-technology.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
Independent Validation of Ralometostat's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ralometostat (GSK2879552), a selective and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with other notable LSD1 inhibitors. The information presented is supported by experimental data from independent validation studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Mechanism of Action: Beyond Histone Demethylation
This compound functions as a potent, selective, and irreversible inhibitor of LSD1 (also known as KDM1A), a flavin-dependent monoamine oxidase that plays a critical role in regulating gene expression.[1][2] LSD1 primarily demethylates mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), leading to transcriptional repression.[3] However, emerging evidence from independent studies highlights a dual mechanism of action for this compound and similar inhibitors, particularly in the context of acute myeloid leukemia (AML).
Beyond its enzymatic inhibition, this compound has been shown to disrupt the scaffolding function of LSD1 within the CoREST repressor complex.[4][5] Specifically, it interferes with the interaction between LSD1 and the transcription factor GFI1 (Growth Factor Independence 1), a key regulator of hematopoietic differentiation.[2][3][4] This disruption leads to the release of the GFI1/CoREST complex from the chromatin, resulting in the activation of genes that promote myeloid differentiation and a subsequent anti-leukemic effect.[4][5]
Comparative Performance of LSD1 Inhibitors
The following tables summarize the quantitative data on the performance of this compound in comparison to other LSD1 inhibitors.
| Compound | Enzymatic IC50 (LSD1) | Cellular EC50 (AML Cell Line Proliferation) | Key Features | Reference |
| This compound (GSK2879552) | 24 nM | Average of 137 ± 30 nM across 20 AML cell lines | Irreversible, orally bioavailable, potent anti-proliferative effects in AML and SCLC.[2][4] | [2][6] |
| ORY-1001 (Iadademstat) | ~20 nM | Not specified in direct comparison | Covalent inhibitor, in clinical trials for solid tumors and leukemia. | [7] |
| Bomedemstat (B606314) (IMG-7289) | 9.7 ± 4.0 nM | Not specified in direct comparison | Irreversible, >2500-fold selectivity for LSD1 over MAO-A/B.[8] | [8] |
| Seclidemstat (SP-2577) | ~2.5 µM (HTRF assay) | Not specified in direct comparison | Reversible inhibitor, in clinical trials for Ewing sarcoma. | [9] |
| Tranylcypromine (TCP) | ~2 µM | Generally cytotoxic at higher concentrations | Non-selective, also inhibits MAO-A and MAO-B.[8] | [8] |
Table 1: Comparative Potency of LSD1 Inhibitors. IC50 and EC50 values are presented to compare the enzymatic and cellular efficacy of different LSD1 inhibitors. Note that values are from different studies and direct head-to-head comparisons may vary.
| Cell Line | Treatment | Effect | Quantitative Measurement | Reference |
| THP-1, MOLM-13 | This compound (GSK2879552) | Induction of Myeloid Differentiation | Dose-dependent increase in CD11b and CD86 expression. | [6] |
| THP-1, Molm13 | LSD1 Knockdown | Upregulation of Differentiation Markers | Increased mRNA and surface protein levels of CD11b and CD86.[10] | [10] |
| AML Patient Samples | This compound (GSK2879552) | Inhibition of Blast Colony Formation | >50% decrease in AML blast colony forming ability when combined with ATRA. | [6] |
| SCLC Xenograft Models | This compound (GSK2879552) | Tumor Growth Inhibition | 57% and 83% tumor growth inhibition in NCI-H526 and NCI-H1417 models, respectively. | [1] |
Table 2: Phenotypic Effects of this compound in Preclinical Models. This table highlights the downstream cellular and in vivo effects of this compound treatment, providing evidence for its mechanism of action.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is indicative of metabolically active cells.
-
Cell Seeding:
-
Harvest and count cells of interest (e.g., AML cell lines).
-
Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density in 100 µL of culture medium per well.
-
Include control wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a humidified CO2 incubator to allow cells to adhere (if applicable) or stabilize.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other inhibitors in culture medium at 2X the final desired concentrations.
-
Add 100 µL of the 2X compound dilutions to the respective wells, or an equal volume of vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 6 days).[1]
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[12]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[7]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence from all experimental readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Determine the EC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a non-linear regression curve.[11]
-
Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
-
BrdU Labeling:
-
Culture cells with the desired concentrations of this compound or other inhibitors for a specified period (e.g., 6 days).[4]
-
Add 10 µM BrdU labeling solution to the culture medium.[13]
-
Incubate the cells for 1-4 hours at 37°C in a CO2 incubator to allow for BrdU incorporation into newly synthesized DNA.[14]
-
-
Fixation and Denaturation:
-
Remove the labeling solution and wash the cells with PBS.
-
Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.[14]
-
Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 20 minutes.[14]
-
Denature the DNA by incubating the cells in 2N HCl for 10 minutes on ice, followed by 10 minutes at room temperature.[14]
-
Neutralize the acid with phosphate/citric acid buffer, pH 7.4.[14]
-
-
Immunodetection:
-
Block non-specific binding with a suitable blocking buffer.
-
Incubate the cells with an anti-BrdU primary antibody overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
-
Data Acquisition and Analysis:
-
Visualize and quantify the fluorescent signal using a fluorescence microscope or a plate reader.
-
Compare the BrdU incorporation in treated cells to that in vehicle-treated control cells to determine the anti-proliferative effect.
-
Gene Expression Analysis (qRT-PCR)
This method is used to quantify the mRNA levels of specific genes, such as the differentiation markers CD11b and CD86.
-
Cell Treatment and RNA Extraction:
-
Treat cells (e.g., THP-1, MOLM-13) with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR:
-
Prepare a reaction mixture containing the cDNA template, forward and reverse primers for the target genes (CD11b, CD86) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., containing SYBR Green).
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Visualizations
Signaling Pathway of this compound in Acute Myeloid Leukemia
Caption: Mechanism of this compound in AML, disrupting the GFI1/LSD1 interaction.
Experimental Workflow for Assessing this compound's Anti-Proliferative Effects
Caption: Workflow for evaluating this compound's effect on cell viability and proliferation.
References
- 1. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the scaffolding role of LSD1 (KDM1A) poises acute myeloid leukemia cells for retinoic acid–induced differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancer Activation by Pharmacologic Displacement of LSD1 from GFI1 Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the GFI1/1B—CoREST Complex in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. genecopoeia.com [genecopoeia.com]
Ralometostat vs. Other Epigenetic Modifiers in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Epigenetic modifications, heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are increasingly recognized as key drivers of cancer initiation and progression. This has led to the development of a new class of therapeutics: epigenetic modifiers. This guide provides a detailed comparison of "Ralometostat" (a likely misspelling of Mevrometostat, an EZH2 inhibitor) with other emerging epigenetic modifiers, particularly histone arginine methyltransferase inhibitors, in the context of cancer therapy. We present experimental data, detail methodologies from key clinical trials, and provide visual representations of molecular pathways and experimental designs.
Overview of Mechanisms of Action
Epigenetic modifications are crucial for normal cellular function, but their dysregulation can lead to oncogenesis. Key epigenetic mechanisms include DNA methylation and histone modifications. Histone methyltransferases, such as Enhancer of Zeste Homolog 2 (EZH2) and Protein Arginine Methyltransferases (PRMTs), are critical enzymes that modify histones, thereby regulating gene expression.[1] Inhibitors of these enzymes represent a promising therapeutic strategy to reverse aberrant epigenetic states in cancer.
Mevrometostat (PF-06821497) is a potent and selective small molecule inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[2] EZH2 is often overexpressed in various cancers, including prostate cancer, where it contributes to treatment resistance by silencing tumor suppressor genes and activating androgen receptor signaling.[2][3] Mevrometostat competitively inhibits the catalytic activity of EZH2, leading to a decrease in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), reactivation of silenced tumor suppressor genes, and subsequent suppression of tumor growth.[2][3][4][5]
Histone Arginine Methyltransferase Inhibitors target a different family of epigenetic modifiers. PRMTs catalyze the transfer of methyl groups to arginine residues on histones and other proteins, influencing a wide range of cellular processes, including transcription, RNA splicing, and DNA damage repair.[6] The dysregulation of PRMTs, such as PRMT1, PRMT5, and CARM1 (PRMT4), is implicated in numerous cancers.[1][6]
Below is a diagram illustrating the distinct signaling pathways targeted by Mevrometostat and PRMT inhibitors.
Comparative Efficacy and Safety Data
The following tables summarize the clinical trial data for Mevrometostat and various histone arginine methyltransferase inhibitors. Direct head-to-head comparison trials are not available; therefore, data from separate clinical studies are presented.
Table 1: Efficacy of Mevrometostat in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Clinical Trial | Treatment Arm | Patient Population | Median Radiographic Progression-Free Survival (rPFS) | Objective Response Rate (ORR) |
| Phase 1b/2 (NCT03460977)[7] | Mevrometostat (1250 mg BID) + Enzalutamide (B1683756) | mCRPC, post-abiraterone | 14.3 months | 26.7% |
| Enzalutamide alone | mCRPC, post-abiraterone | 6.2 months | 14.3% |
Table 2: Efficacy of PRMT5 Inhibitors in Various Cancers
| Inhibitor | Clinical Trial | Cancer Type(s) | Objective Response Rate (ORR) | Key Findings |
| GSK3326595 | METEOR-1 (Phase 1, NCT02783300)[8] | Solid Tumors & NHL | Adenoid Cystic Carcinoma (ACC): 2 Partial Responses (PRs) ER+ Breast Cancer: 1 PR Non-Hodgkin Lymphoma (NHL): 10% (2 Complete Responses, 1 PR) | Modest efficacy signals observed.[8] |
| JNJ-64619178 | Phase 1 (NCT03573310)[9][10][11] | Solid Tumors & NHL | Overall: 5.6% Adenoid Cystic Carcinoma (ACC): 11.5% | Manageable toxicity and preliminary antitumor activity, particularly in ACC.[10][12] |
| PRT811 | Phase 1 (NCT04089449)[9] | Advanced Solid Tumors, CNS Lymphoma, High-Grade Glioma | Not specified | Acceptable safety profile and clinical activity in glioma and metastatic uveal melanoma.[9] |
Table 3: Efficacy of a PRMT1 Inhibitor
| Inhibitor | Clinical Trial | Cancer Type(s) | Objective Response Rate (ORR) & Disease Control Rate (DCR) | Key Findings |
| CTS2190 | Phase 1/2 (NCT06224387)[13][14] | Advanced/Metastatic Solid Tumors | PD-(L)1 resistant NSCLC: ORR 28.6%, DCR 71.4% mCRPC: 1 PR, 1 Stable Disease (SD) with tumor shrinkage (n=2) | Favorable safety and promising efficacy in heavily pretreated patients.[13] |
Table 4: Safety Profile of Mevrometostat and PRMT Inhibitors
| Drug | Most Common Treatment-Emergent Adverse Events (TEAEs) | Grade ≥3 TEAEs |
| Mevrometostat (in combo with enzalutamide)[7] | Diarrhea (78.0%), decreased appetite (58.5%), dysgeusia (58.5%) | 53.7% |
| GSK3326595 [15][16] | Fatigue, nausea, anemia, decreased platelet count | 46% (Grade 3), 7% (Grade 4) |
| JNJ-64619178 [10][17] | Thrombocytopenia (dose-limiting), neutropenia | Thrombocytopenia |
| CTS2190 [13] | Platelet count decreased | 31.6% (platelet count decreased) |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing clinical trial data. Below are representative experimental protocols for the key studies cited.
Mevrometostat Phase 1b/2 Trial (NCT03460977)
-
Study Design: A multi-part, open-label, dose-escalation and dose-expansion study.
-
Patient Population: Men with metastatic castration-resistant prostate cancer who had progressed after receiving prior abiraterone (B193195) therapy and up to one chemotherapy regimen.[7]
-
Treatment Regimen:
-
Combination Arm: Mevrometostat administered orally twice daily in combination with standard-dose enzalutamide (160 mg daily).[7]
-
Control Arm: Enzalutamide monotherapy.
-
-
Primary Endpoints: Radiographic progression-free survival (rPFS) and safety.[7]
-
Secondary Endpoints: Objective response rate (ORR), prostate-specific antigen (PSA) decline, and pharmacokinetics.[7]
The workflow for this clinical trial is illustrated in the diagram below.
GSK3326595 METEOR-1 Trial (NCT02783300)
-
Study Design: A first-in-human, open-label, multi-part Phase 1 study.[16]
-
Patient Population: Adult patients with advanced metastatic solid tumors or non-Hodgkin lymphoma with relapsed/refractory disease or no standard of care.[8]
-
Treatment Regimen: GSK3326595 administered orally once or twice daily in escalating doses. The recommended Phase 2 dose was determined to be 300 mg once daily.[16]
-
Primary Objectives: Determine the recommended Phase 2 dose (RP2D) and assess safety.[16]
-
Secondary Objectives: Evaluate preliminary clinical activity and pharmacokinetics.[16]
Comparative Logic of Epigenetic Modifiers
The choice between different epigenetic modifiers depends on the specific cancer type and its underlying molecular drivers. The diagram below illustrates the logical relationship in selecting between an EZH2 inhibitor and a PRMT inhibitor.
Future Directions
The field of epigenetic cancer therapy is rapidly evolving. While Mevrometostat shows promise in combination therapy for mCRPC, the development of PRMT inhibitors is also advancing, with several agents in early-phase clinical trials for a variety of solid and hematologic malignancies.[9][18] A key challenge and area of future research is the identification of predictive biomarkers to select patients most likely to respond to these targeted therapies.[10][12] Furthermore, combination strategies, such as pairing epigenetic modifiers with immunotherapy or other targeted agents, are being explored to enhance anti-tumor efficacy.[9][16][19] As our understanding of the complex interplay of epigenetic modifications in cancer deepens, we can anticipate the development of more precise and effective therapeutic interventions.
References
- 1. The Promise for Histone Methyltransferase Inhibitors for Epigenetic Therapy in Clinical Oncology: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mevrometostat - Wikipedia [en.wikipedia.org]
- 3. Mevrometostat (PF-06821497) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 4. ascopubs.org [ascopubs.org]
- 5. vjoncology.com [vjoncology.com]
- 6. mdpi.com [mdpi.com]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. onclive.com [onclive.com]
- 9. onclive.com [onclive.com]
- 10. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. oncologynews.com.au [oncologynews.com.au]
- 13. ascopubs.org [ascopubs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase Ib and dose-expansion study of GSK3326595, a PRMT5 inhibitor as monotherapy and in combination with pembrolizumab in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase 1 study of JNJ-64619178, a protein arginine methyltransferase 5 inhibitor, in patients with lower-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacr.org [aacr.org]
Preclinical Meta-Analysis of Ralometostat (Bomedemstat/IMG-7289): A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive meta-analysis of preclinical data on Ralometostat (also known as Bomedemstat (B606314) and IMG-7289), an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). The information is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this epigenetic modulator. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of its mechanism of action and experimental workflows.
Executive Summary
This compound is a potent and highly selective inhibitor of LSD1, an enzyme implicated in the pathogenesis of various cancers, particularly hematological malignancies. Preclinical studies have demonstrated its efficacy in mouse models of myeloproliferative neoplasms (MPNs), where it has been shown to normalize blood counts, reduce spleen size, and improve survival. Its on-target activity is linked to the induction of apoptosis and cell cycle arrest in malignant cells. This guide compares this compound's performance with other LSD1 inhibitors and provides a foundation for further investigation.
Data Presentation
Table 1: In Vitro Enzyme Inhibition and Specificity of this compound
| Compound | Target | IC50 (μM) | Fold Specificity (vs. MAO-A) | Fold Specificity (vs. MAO-B) | Reference |
| This compound (Bomedemstat) | LSD1 | <0.01 | >2700 | >3500 | [1][2] |
| This compound (Bomedemstat) | MAO-A | 26.8 | - | - | [1][2] |
| This compound (Bomedemstat) | MAO-B | 34.27 | - | - | [1][2] |
Table 2: Comparative In Vitro LSD1 Inhibition of Clinically Investigated LSD1 Inhibitors
| Compound | LSD1 IC50 (nM) | Reference |
| Iadademstat (ORY-1001) | <1 | [3] |
| GSK2879552 | 19 | [3] |
| This compound (IMG-7289) | 53 | [3] |
| Pulrodemstat (CC-90011) | 8 | [3] |
| Seclidemstat (SP-2577) | >1000 | [3] |
Note: Data in Table 2 are from a single comparative study to ensure consistency in experimental conditions.
Table 3: In Vivo Efficacy of this compound in a JAK2V617F Mouse Model of Myeloproliferative Neoplasm
| Treatment Group | Median Survival (days) | Change in Spleen Weight | Change in Hematocrit | Change in Platelet Count | Reference |
| Vehicle | ~40 | Increase | Increase | Increase | |
| This compound | Significantly Increased | Reduction | Normalization | Normalization |
Experimental Protocols
In Vitro LSD1 Inhibition Assay
The inhibitory activity of this compound against LSD1 and other monoamine oxidases was determined using an enzymatic assay. Recombinant human LSD1, MAO-A, or MAO-B was incubated with the test compound at various concentrations. The enzymatic reaction was initiated by the addition of a substrate (e.g., dimethylated histone H3 peptide for LSD1). The enzyme activity was measured by detecting the product of the reaction, often through a coupled reaction that generates a fluorescent or chemiluminescent signal. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Murine Model of Myeloproliferative Neoplasm (MPN)
The in vivo efficacy of this compound was evaluated in a JAK2V617F-driven mouse model of MPN, which recapitulates key features of human myelofibrosis.[4]
-
Animal Model: Bone marrow from donor mice was transduced with a retrovirus expressing the human JAK2V617F mutation and then transplanted into lethally irradiated recipient mice.
-
Treatment Regimen: Once the disease was established, mice were treated with this compound, typically administered orally once daily.[4]
-
Efficacy Evaluation:
-
Hematological Parameters: Peripheral blood was collected periodically for complete blood counts to assess red blood cells, white blood cells, and platelets.[4]
-
Spleen Size: Spleen weight was measured at the end of the study as an indicator of disease burden.[4]
-
Bone Marrow Fibrosis: Bone marrow sections were stained with Gomori's silver stain to assess the degree of reticulin (B1181520) fibrosis.[4]
-
Allele Burden: The percentage of cells carrying the JAK2V617F mutation was quantified using quantitative PCR.[4]
-
Survival: Mice were monitored daily, and survival data were analyzed using Kaplan-Meier curves.[4]
-
Cell Proliferation Assay (WST-1)
The anti-proliferative effects of this compound can be assessed using a WST-1 assay.
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound (a typical concentration range is 0.01 µM to 10 µM) or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
WST-1 Reagent Addition: WST-1 reagent is added to each well and incubated for a period that allows for the development of a colorimetric signal, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to the vehicle-treated control. IC50 values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: In vivo MPN model workflow.
References
- 1. LSD1 Inhibition Prolongs Survival in Mouse Models of MPN by Selectively Targeting the Disease Clone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Ralometostat for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds like Ralometostat are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. As an investigational drug, this compound's full hazard profile may not be completely understood, necessitating its handling and disposal as hazardous chemical waste. Adherence to the following procedures is crucial to mitigate potential risks to personnel and the environment.
Immediate Safety and Disposal Plan
The primary and mandatory method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal service.[1] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[2]
Key Disposal Considerations for this compound
A summary of essential quantitative and procedural data for the disposal of this compound is provided in the table below. This information is compiled from general guidelines for the disposal of investigational drugs and chemical waste.
| Parameter | Guideline | Source(s) |
| Waste Classification | Hazardous Chemical Waste | [3][4] |
| Disposal Method | Incineration via a licensed waste disposal facility | [5][6] |
| Container Type | Compatible, leak-proof, and clearly labeled hazardous waste container | [3] |
| Labeling Requirements | "Hazardous Waste," full chemical name ("this compound"), PI name, location, and contact number | [3] |
| Storage Location | Designated and registered Satellite Accumulation Area (SAA) | [3] |
| pH of Aqueous Waste | If neutralization is performed, the final pH must be between 5.0 and 12.5 for sewer disposal (Note: This is a general guideline and may not be applicable to this compound. Direct disposal via hazardous waste contractor is the recommended primary route). | [7] |
| Spill Residue | Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste. | [8] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
-
Waste Identification and Segregation: All materials contaminated with this compound, including the pure compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., vials, pipette tips, empty containers), must be segregated as hazardous chemical waste.[3]
-
Containerization:
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.[3]
-
Clearly write the full chemical name "this compound" and list all other chemical constituents and their approximate concentrations. Avoid using abbreviations.[3]
-
Include the Principal Investigator's (PI) name, laboratory location (building and room number), and a contact phone number.[3]
-
-
Storage:
-
Store the labeled hazardous waste container in a designated and registered Satellite Accumulation Area (SAA).[3]
-
The SAA should be a secure location, away from general laboratory traffic and incompatible materials.[9]
-
Ensure all containers in the SAA are inspected weekly for leaks or degradation, and document these inspections.[3]
-
-
Disposal Request and Manifest:
-
When the container is full or ready for disposal, submit a chemical waste disposal request to your institution's Environmental Health and Safety (EHS) office.[3]
-
A manifest will be provided by the hazardous waste vendor upon collection. Retain a copy of this manifest as a record of proper disposal.[6]
-
Experimental Protocols Cited
The disposal procedures outlined are based on established safety protocols for handling and disposing of investigational drugs and hazardous chemicals in a laboratory setting. These are not based on specific experimental results for this compound but on general best practices for chemical safety and waste management.[3][5][6]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of the investigational drug this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. research.cuanschutz.edu [research.cuanschutz.edu]
- 4. stanfordhealthcare.org [stanfordhealthcare.org]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. pharmaq.com [pharmaq.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
